Product packaging for Glycoluril(Cat. No.:CAS No. 496-46-8)

Glycoluril

Cat. No.: B030988
CAS No.: 496-46-8
M. Wt: 142.12 g/mol
InChI Key: VPVSTMAPERLKKM-UHFFFAOYSA-N
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Description

Glycoluril is a versatile and pivotal organic compound, serving as a fundamental building block in supramolecular chemistry and advanced material science. Its unique molecular structure, featuring a bicyclic framework with multiple hydrogen bond donor and acceptor sites, enables the formation of highly stable and specific non-covalent interactions. This property is central to its primary application in the synthesis of cucurbit[n]urils (CBs), a class of macrocyclic host molecules that exhibit exceptional molecular recognition capabilities for various cations and organic guests. Researchers leverage this compound-derived CBs in the development of molecular machines, drug delivery systems, chemical sensors, and sophisticated catalytic assemblies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O2 B030988 Glycoluril CAS No. 496-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione
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InChI

InChI=1S/C4H6N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h1-2H,(H2,5,7,9)(H2,6,8,10)
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InChI Key

VPVSTMAPERLKKM-UHFFFAOYSA-N
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Canonical SMILES

C12C(NC(=O)N1)NC(=O)N2
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Molecular Formula

C4H6N4O2
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DSSTOX Substance ID

DTXSID6031380
Record name Glycoluril
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Molecular Weight

142.12 g/mol
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Physical Description

Liquid; Other Solid, Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-
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CAS No.

496-46-8
Record name Glycoluril
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoluril, with the systematic IUPAC name tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic organic compound composed of two fused urea (B33335) rings. This rigid, heterocyclic scaffold has garnered significant interest in supramolecular chemistry, materials science, and pharmaceuticals. Its unique structure, characterized by multiple hydrogen bond donors and acceptors, allows it to serve as a versatile building block for the synthesis of larger macrocyclic structures, such as cucurbit[n]urils and molecular clips.[1] An understanding of its fundamental physicochemical properties is paramount for its effective utilization in these advanced applications. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its chemical reactivity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties dictate its behavior in various systems and are crucial for designing experiments and applications.

PropertyValueReference(s)
Molecular Formula C₄H₆N₄O₂[2][3]
Molecular Weight 142.12 g/mol [2][3]
Appearance White to off-white crystalline powder[4][5]
Melting Point >300 °C (decomposes)[2]
Solubility in Water 0.2 g/100 mL at 20 °C[6]
1.5 g/100 mL at 100 °C[6]
Solubility in Other Solvents Soluble in aqueous ammonia, diethyl ether, and hydrochloric acid. Insoluble in ethanol (B145695) and acetic acid. Weakly soluble in DMSO and DMF.[6][7][8]
pKa (Predicted) 12.91 ± 0.20[2]
LogP (Computed) -1.6 to -3.28[2][3]
Crystal System Orthorhombic[3]
Space Group Cmcm[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of glyoxal (B1671930) with two equivalents of urea.[9]

Procedure:

  • In a suitable reaction vessel, combine a 40% aqueous solution of glyoxal with 2.5 equivalents of urea in deionized water.[2]

  • Heat the mixture to 90 °C with stirring.[2]

  • Slowly add concentrated sulfuric acid dropwise to catalyze the reaction. A white precipitate of this compound will form.[2]

  • Continue stirring the suspension for several hours to ensure complete reaction.[2]

  • Cool the mixture to room temperature and then to 0 °C.[2]

  • Collect the crude this compound by vacuum filtration and wash the solid with cold deionized water to remove unreacted starting materials and acid.[2]

  • Dry the product under vacuum or in an oven at 80-100 °C.[2]

  • For further purification, recrystallization from hot water or a suitable solvent system can be performed.[10][11] The purity of the final product can be assessed by its sharp melting point and spectroscopic analysis.[12]

Melting Point Determination

The melting point of this compound, which is also its decomposition temperature, can be determined using a standard melting point apparatus.

Procedure:

  • Ensure the this compound sample is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in the heating block of a melting point apparatus.

  • Heat the block at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.

  • Record the temperature at which the substance begins to melt (or in this case, decompose, often indicated by a change in color or charring) and the temperature at which it is completely decomposed.

Solubility Determination

The solubility of this compound in various solvents can be determined qualitatively or quantitatively.

Procedure (Qualitative):

  • To a small test tube, add approximately 10-20 mg of this compound.

  • Add the test solvent dropwise (e.g., water, ethanol, DMSO) while agitating the mixture.

  • Observe whether the solid dissolves completely, partially, or not at all at room temperature.

  • If the substance is insoluble at room temperature, gently heat the mixture to determine its solubility at elevated temperatures.

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.

  • Carefully filter the saturated solution to remove any undissolved solid.

  • Take a known volume or weight of the clear filtrate and evaporate the solvent completely.

  • Weigh the remaining solid residue to determine the mass of this compound that was dissolved in that amount of solvent.

  • Express the solubility in terms of g/100 mL or other appropriate units.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Prepare a solid sample of this compound for analysis. This can be done by creating a KBr pellet or by preparing a Nujol mull.

  • For a KBr pellet, mix a small amount of finely ground this compound with dry KBr powder and press the mixture into a transparent disk using a hydraulic press.

  • For a Nujol mull, grind a small amount of this compound with a few drops of Nujol (mineral oil) to form a paste, and then spread the paste between two salt plates (e.g., NaCl or KBr).

  • Place the sample in the IR spectrometer and acquire the spectrum.

  • Characteristic peaks for this compound include N-H stretching vibrations (around 3200-3400 cm⁻¹) and C=O stretching vibrations (around 1700 cm⁻¹).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often used for ¹H and ¹³C NMR analysis of this compound.[7][13]

  • Dissolve a sufficient amount of this compound in the deuterated solvent in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • In the ¹H NMR spectrum of this compound in DMSO-d₆, signals for the N-H protons and the C-H protons of the bicyclic core are expected.[2]

  • The ¹³C NMR spectrum will show signals corresponding to the carbonyl carbons and the methine carbons.[7]

X-ray Crystallography:

  • To determine the crystal structure of this compound, single crystals of suitable quality are required.

  • Crystals can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent (e.g., water) in a dust-free environment.[14][15][16]

  • Select a well-formed single crystal and mount it on a goniometer head.

  • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data to solve and refine the crystal structure, which will provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.[17]

Chemical Reactivity and Logical Relationships

This compound's reactivity is primarily centered around the four acidic N-H protons and the two carbonyl groups. These functional groups allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives.

Glycoluril_Reactivity This compound This compound Derivatives This compound Derivatives This compound->Derivatives Urea Urea Urea->this compound Condensation Glyoxal Glyoxal Glyoxal->this compound Condensation Halogenation Halogenation (e.g., with Cl₂) Derivatives->Halogenation Alkylation Alkylation / Condensation (e.g., with Formaldehyde) Derivatives->Alkylation Nitration Nitration (HNO₃/H₂SO₄) Derivatives->Nitration Tetrachloro Tetrachlorothis compound Halogenation->Tetrachloro Tetramethylol Tetramethylol This compound Alkylation->Tetramethylol Cucurbiturils Cucurbit[n]urils Tetramethylol->Cucurbiturils Further Condensation Tetranitro Tetranitrothis compound Nitration->Tetranitro

Caption: Key synthetic routes to and from this compound.

The above diagram illustrates the primary synthesis of this compound from urea and glyoxal. It also showcases some of the key chemical transformations that this compound can undergo. Halogenation of the N-H groups leads to compounds like tetrachlorothis compound.[9] Reaction with aldehydes, such as formaldehyde, results in N-alkylation and can be controlled to produce tetramethylol this compound, a precursor for the synthesis of cucurbit[n]uril macrocycles.[9] Furthermore, nitration of this compound yields energetic materials like tetranitrothis compound.[6]

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and characterization of this compound is depicted below. This logical progression ensures the production of a pure compound and the thorough verification of its identity and properties.

Glycoluril_Workflow Synthesis Synthesis: Glyoxal + Urea Purification Purification: Recrystallization Synthesis->Purification Crude Product Characterization Physicochemical Characterization Purification->Characterization Pure Product MP Melting Point Determination Characterization->MP Solubility Solubility Testing Characterization->Solubility IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR Xray X-ray Crystallography Characterization->Xray Final Pure, Characterized This compound MP->Final Thermal Stability Solubility->Final Solution Behavior IR->Final Functional Groups NMR->Final Molecular Structure Xray->Final Solid-State Structure

Caption: A standard workflow for this compound synthesis and analysis.

This workflow begins with the chemical synthesis of this compound, followed by purification, typically through recrystallization, to remove impurities and unreacted starting materials. The purified product then undergoes a series of analytical tests to confirm its identity and determine its physicochemical properties. Melting point determination provides information on purity and thermal stability. Solubility tests are crucial for understanding its behavior in different solvent systems, which is vital for its use in various applications. Spectroscopic techniques such as IR and NMR spectroscopy are employed to confirm the molecular structure and the presence of key functional groups. Finally, X-ray crystallography can be used to elucidate the precise three-dimensional arrangement of the atoms in the solid state. The culmination of this workflow is a well-characterized, pure sample of this compound ready for its intended application.

References

Synthesis of Glycoluril from Urea and Glyoxal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of glycoluril, a bicyclic bisurea, from the reaction of urea (B33335) and glyoxal (B1671930). This compound and its derivatives are of significant interest in supramolecular chemistry, as precursors for functional polymers, and in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of the reaction mechanism, various catalytic systems, and detailed experimental protocols, with a focus on quantitative data to aid in reproducible and optimized synthesis.

Reaction Mechanism and Pathway

The synthesis of this compound from urea and glyoxal is a condensation reaction that proceeds in a two-stage process. Initially, one mole of urea reacts with one mole of glyoxal to form a key intermediate, 4,5-dihydroxyimidazolidin-2-one. This intermediate subsequently reacts with a second mole of urea, followed by a dehydration reaction, to yield the final this compound product.[2] The overall reaction is typically catalyzed by an acid.[3]

The reaction can be represented by the following general equation:

2 OC(NH₂)₂ + (CHO)₂ → (HC)₂(HNC(O)NH)₂ + 2 H₂O[3]

Below is a diagram illustrating the reaction pathway from the reactants to the final this compound product, including the crucial intermediate.

Glycoluril_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_product Final Product Formation Urea1 Urea Intermediate 4,5-Dihydroxyimidazolidin-2-one Urea1->Intermediate + Glyoxal Glyoxal Glyoxal This compound This compound Intermediate->this compound + Urea - 2 H₂O Urea2 Urea

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methodologies have been reported for the synthesis of this compound, varying in catalysts, solvents, and reaction conditions. Below are detailed protocols for two common approaches.

Protocol 1: Acid-Catalyzed Synthesis in Aqueous Medium

This protocol is based on a widely used method employing a strong acid catalyst in water.

Materials:

  • Urea

  • 40% aqueous solution of glyoxal

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Deionized water

  • Acetone (B3395972)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in deionized water.

  • Add the acid catalyst (e.g., concentrated HCl) to the urea solution with stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 75-85°C).[4][5]

  • Slowly add the 40% aqueous glyoxal solution dropwise to the heated reaction mixture.

  • Maintain the reaction at the set temperature with continuous stirring for a period ranging from 1.5 to 2 hours, during which a white precipitate of this compound will form.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the white precipitate using a Büchner funnel.

  • Wash the collected solid sequentially with cold deionized water and then with acetone to facilitate drying.

  • Dry the purified this compound in a vacuum oven at 60°C for 6 hours.[5]

Protocol 2: Heteropolyacid-Catalyzed Synthesis in Methanol

This method utilizes a heteropolyacid as a catalyst, often at ambient temperature.

Materials:

  • Urea or a substituted urea

  • Glyoxal or a vicinal diketone

  • Heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, charge the dicarbonyl compound (e.g., glyoxal), urea, the heteropolyacid catalyst, and methanol.[6]

  • Stir the reaction mixture at ambient temperature.[6]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, as indicated by TLC, proceed with product isolation.

  • The work-up procedure typically involves pouring the reaction mixture into water and filtering the resulting precipitate.

  • Wash the precipitate with water and subsequently with ether to obtain the pure product.[6]

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the catalytic system employed. The following tables summarize quantitative data from various reported methods to facilitate comparison.

Reactant/CatalystMolar Ratio (Urea:Glyoxal)Catalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Urea, Glyoxal, H₂SO₄2.25:1CatalyticWater851.5 hHigh (not specified)[4]
Urea, Glyoxal, HClNot specifiedCatalyticWater751-2 hUp to 80[5]
Urea, Glyoxal, H₃PW₁₂O₄₀2.2:10.011 mmolMethanolAmbient2 h75 (conversion)[6]
Urea, 2,3-Butanedione, H₃PW₁₂O₄₀2.2:10.011 mmolMethanolAmbient5.5 hQuantitative[6]
Urea, Glyoxal, P₄O₁₀3:1 (Urea:Glyoxal)0.5 mol eq. (to Glyoxal)WaterRoom Temp~10 minHigh (not specified)[7]
Benzil, Urea1:1NoneSolvent-freeRoom TempNot specified72[8]

Catalytic Systems

A variety of catalysts have been employed to promote the synthesis of this compound. The choice of catalyst can significantly impact reaction time, temperature, and overall yield.

  • Classical Acids: Strong mineral acids such as H₂SO₄ and HCl are commonly used and have been patented for industrial-scale production.[2] Other acids like formic acid, acetic acid, and trifluoroacetic acid have also been utilized.[2]

  • Lewis Acids and Solid Acids: More recently, catalysts such as Fe(OTf)₃, Bi(OTf)₃, TMSCl, and nanozeolites (HZSM-5, ZSM-5) have been investigated.[2]

  • Heteropolyacids: Compounds like H₃PW₁₂O₄₀ have shown high catalytic activity, in some cases leading to quantitative yields.[2][6]

  • Phosphoric Anhydride (P₄O₁₀): This reagent has been used for efficient synthesis in aqueous media at room temperature.[7]

  • Green Catalysts: Eco-friendly approaches using recyclable acid catalysts are also being explored to minimize environmental impact.[8][9]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification & Drying Reactants Charge Reactants (Urea, Glyoxal, Solvent) Catalyst Add Catalyst Reactants->Catalyst Reaction Reaction under controlled temperature and time Catalyst->Reaction Cooling Cooling of Reaction Mixture Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water and Acetone Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Figure 2: General experimental workflow for this compound synthesis.

References

The Synthesis of Glycoluril: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and evolution of glycoluril synthesis, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic bis-urea that has garnered significant interest in various scientific fields. Its rigid structure and hydrogen-bonding capabilities make it a valuable building block in supramolecular chemistry, particularly in the synthesis of macrocyclic hosts like cucurbit[n]urils. Furthermore, its derivatives have found applications as slow-release nitrogen fertilizers, resins in coatings, and have been investigated for their biological activities. This guide provides a comprehensive overview of the historical discovery of this compound and the evolution of its synthesis, presenting detailed experimental protocols and quantitative data to support further research and development.

Historical Perspective: The Dawn of this compound Chemistry

The history of this compound is rooted in the burgeoning field of organic chemistry in the latter half of the 19th century. While the precise first synthesis is not definitively attributed to a single individual in the available literature, the foundational work on urea-aldehyde condensations during this period set the stage for its discovery.

A pivotal moment in the history of this compound is the work of German chemist Robert Behrend. In a 1905 publication, Behrend and his colleagues detailed the condensation products of this compound with formaldehyde, a reaction that would later be recognized as the cornerstone for the synthesis of cucurbit[n]urils.[1] Behrend's investigation used this compound, which he referred to by its older name, acetylenediureine, as a starting material, indicating that its synthesis from urea (B33335) and glyoxal (B1671930) was already established by that time.[1] The synthesis of related compounds, such as dinitrothis compound, was reported as early as the 1880s.[2]

The most common and enduring method for synthesizing this compound is the acid-catalyzed condensation of two equivalents of urea with one equivalent of glyoxal. This reaction, elegant in its simplicity, has been the subject of optimization and modification over the past century, with researchers exploring various catalysts and reaction conditions to improve yield and purity.

The Core Synthesis: Urea and Glyoxal Condensation

The fundamental reaction for producing this compound involves the condensation of urea with glyoxal in an acidic medium. The reaction proceeds through the formation of intermediate ureidoalkylation products, which then cyclize to form the stable bicyclic structure of this compound.

Reaction Pathway

The acid-catalyzed condensation of urea and glyoxal to form this compound can be visualized as a stepwise process. Initially, the carbonyl groups of glyoxal are protonated, increasing their electrophilicity. This is followed by nucleophilic attack from the nitrogen atoms of urea molecules, leading to the formation of dihydroxymethylurea intermediates. Subsequent intramolecular cyclization and dehydration steps result in the formation of the fused imidazole (B134444) rings of the this compound core.

Glycoluril_Synthesis cluster_reactants Reactants Urea1 Urea Intermediate Protonated Glyoxal & Dihydroxymethylurea Intermediates Urea1->Intermediate Urea2 Urea Urea2->Intermediate Glyoxal Glyoxal Glyoxal->Intermediate Acid H+ Acid->Intermediate Catalyst This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Acid-catalyzed synthesis of this compound from urea and glyoxal.

Evolution of Synthetic Methodologies

While the core principle of reacting urea with glyoxal has remained unchanged, the specific protocols have evolved to enhance efficiency, yield, and environmental friendliness. The choice of acid catalyst, solvent, and reaction temperature has been a primary focus of these investigations.

Early Methods: Mineral Acids

The classical synthesis of this compound employs strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts. These methods are effective in promoting the condensation reaction and typically provide good yields.

Modern Approaches: Greener Catalysts

In recent years, there has been a shift towards the use of more environmentally benign and reusable catalysts. These include solid acids, such as nanozeolites, and heteropoly acids, which can be easily separated from the reaction mixture and reused. Other mild reagents like phosphoric anhydride (B1165640) (P₄O₁₀) have also been shown to be effective catalysts, often in aqueous media, aligning with the principles of green chemistry.[3]

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern syntheses of this compound.

Protocol 1: Classical Synthesis with Hydrochloric Acid

This protocol is adapted from a widely cited method for the laboratory-scale synthesis of this compound.

Materials:

  • Urea (46 g)

  • Deionized water (250 mL)

  • Concentrated Hydrochloric Acid (8-10 M)

  • 40% Glyoxal solution (10 mL)

  • Acetone (B3395972)

Procedure:

  • Dissolve 46 g of urea in 250 mL of deionized water in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • With continuous stirring, slowly add 8-10 M hydrochloric acid. Continue stirring for 30 minutes.

  • Heat the reaction mixture to 75°C.

  • Add 10 mL of a 40% glyoxal solution dropwise to the reaction mixture.

  • Maintain the reaction temperature at 75°C and continue stirring for 1-2 hours, or until a heavy white precipitate forms.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid and wash it successively with deionized water (2-3 times).

  • Wash the solid with acetone (3-4 times) to remove excess water.

  • Dry the product in a vacuum oven at 60°C for 6 hours.

Expected Yield: Up to 80%[1]

Protocol 2: Green Synthesis with Phosphoric Anhydride

This method, developed by Micheletti and coworkers, represents a more environmentally friendly approach to this compound synthesis.

Materials:

  • 1,2-dicarbonyl compound (e.g., glyoxal) (1 mmol)

  • Urea (3 mmol)

  • Phosphoric anhydride (P₄O₁₀) (0.5 mmol)

  • Water

Procedure:

  • In a suitable reaction vessel, suspend the 1,2-dicarbonyl compound (1 mmol) and urea (3 mmol) in water at room temperature.

  • Add phosphoric anhydride (0.5 mmol) to the suspension with vigorous stirring.

  • Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes, as indicated by the formation of a precipitate.

  • Isolate the this compound product by vacuum filtration.

  • Wash the product with water and dry.

Expected Yield: 60-70%[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various this compound synthesis methodologies, allowing for a clear comparison of their efficiencies.

Method Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference
ClassicalHydrochloric AcidWater751-2 hoursUp to 80[1]
Shimizu, 1987Sulfuric AcidWaterNot specifiedNot specifiedUp to 90
Green SynthesisPhosphoric AnhydrideWaterRoom Temperature10-30 minutes60-70[2][3]
Heteropoly AcidH₃PW₁₂O₄₀MethanolRoom Temperature5.5 hoursQuantitative

Conclusion

The synthesis of this compound, a journey that began in the 19th century, has evolved from classical methods employing strong mineral acids to more modern, environmentally conscious protocols. The foundational reaction of urea and glyoxal remains the most practical and widely used approach. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of this compound production, ensuring its continued importance in both fundamental research and industrial applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis and application of this versatile molecule.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of the Molecular Architecture and Conformational Isomers of Glycoluril

Executive Summary

This compound, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a rigid, bicyclic heterocyclic molecule. Its unique structural and electronic properties have established it as a critical building block in supramolecular chemistry, particularly in the synthesis of macrocyclic hosts like cucurbiturils and molecular clips. An understanding of its precise molecular geometry and conformational behavior is paramount for the rational design of novel host-guest systems, functional materials, and therapeutic agents. This guide provides a detailed overview of the molecular structure and conformation of this compound, supported by crystallographic data, spectroscopic analysis, and computational insights. It includes summaries of quantitative structural data and outlines the key experimental protocols used for its characterization.

Molecular Structure of this compound

This compound (C₄H₆N₄O₂) is a diurea, formed by the fusion of two imidazolidinone rings. This results in a compact and structurally constrained framework. The molecule possesses two planes of symmetry, leading to C2v symmetry.[1]

cluster_conformation This compound Conformation plane1 Urea Plane 1 fusion cis-Ring Fusion (C-C Bridge) plane1->fusion fused to angle Dihedral Angle ~124.1° plane1->angle plane2 Urea Plane 2 plane2->fusion fused to angle->plane2 start Start: Glyoxal + Urea synthesis Synthesis (Acid-catalyzed Condensation) start->synthesis purification Purification (Recrystallization) synthesis->purification crystals Single Crystals purification->crystals powder Polycrystalline Powder purification->powder xrd Single-Crystal X-ray Diffraction crystals->xrd nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) powder->nmr computation Computational Modeling (DFT, etc.) powder->computation solid_state Solid-State Structure (Bond Lengths, Angles, Conformation) xrd->solid_state solution_state Solution Structure (Symmetry, Purity) nmr->solution_state energetics Conformational Energetics (For Derivatives) computation->energetics

References

The Reactive Core: A Technical Guide to the Amide Hydrogens of Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the four amide hydrogens of the glycoluril core. This compound, a bicyclic bisurea, serves as a fundamental building block in supramolecular chemistry, materials science, and the development of novel therapeutic agents.[1][2][3] Its utility is largely dictated by the chemical behavior of its N-H groups, which are involved in a wide array of chemical transformations and non-covalent interactions.

Physicochemical Properties and Acidity of Amide Hydrogens

The this compound molecule contains two fused five-membered rings, creating a rigid structure with four amide (or more accurately, ureidic) N-H groups.[2][4] These hydrogens are the primary sites of reactivity. Their chemical properties are governed by the electron-withdrawing effect of the adjacent carbonyl groups, which increases their acidity compared to simple amines.

The molecule's structure features two urea (B33335) moieties in equivalent planes, giving it C2v symmetry. This structural feature makes the four N-H hydrogens equivalent in the unsubstituted parent molecule. These groups act as hydrogen bond donors, a critical feature for its role in building supramolecular assemblies.[2][5]

Quantitative Data Summary

Direct experimental data on the bond dissociation energy (BDE) and a definitive experimental pKa for this compound's amide hydrogens are not extensively reported in the literature. However, predicted values and data from related urea compounds provide a strong basis for understanding their reactivity.

ParameterValueMethodSource
pKa 12.91 ± 0.20Predicted[6]
N-H Bond Dissociation Energy ~104-107 kcal/molContextual (Typical for Amides)[7]
¹H NMR Chemical Shift (NH) 7.16 ppm (in DMSO-d6)Experimental (NMR)[2]
¹³C NMR Chemical Shift (C=O) 160.3 ppm (in DMSO-d6)Experimental (NMR)[2]
IR Absorption (N-H stretch) 3209 cm⁻¹Experimental (IR)[2]
IR Absorption (C=O stretch) 1675 cm⁻¹Experimental (IR)[2]

The acidity of the N-H protons allows for deprotonation under suitable basic conditions, forming an anion that can act as a nucleophile in subsequent reactions. This is fundamental to the synthesis of N-substituted this compound derivatives.

Key Chemical Reactions at the Amide Position

The amide hydrogens of this compound are susceptible to substitution through various electrophilic reactions. These transformations are key to modifying the molecule's properties for diverse applications, from creating complex host-guest systems to synthesizing new polymers and pharmacologically active compounds.[1][4]

A diagram illustrating the primary reaction pathways of the this compound core is presented below.

Glycoluril_Reactivity This compound This compound (C₄H₆N₄O₂) halogenated N-Halogenated this compound (e.g., Tetrachloro-) This compound->halogenated acylated N-Acylated this compound (e.g., Tetraacetyl-) This compound->acylated alkylated N-Hydroxyalkylated this compound (e.g., Tetramethylol-) This compound->alkylated h_bonded Supramolecular Assemblies (via H-Bonding) This compound->h_bonded macrocycle Macrocycles (e.g., Cucurbit[n]urils) alkylated->macrocycle Acid-catalyzed Cyclocondensation reagent_halo Halogen (X₂) e.g., Cl₂ reagent_halo->halogenated Halogenation reagent_acyl Acylating Agent e.g., Acetic Anhydride (B1165640) reagent_acyl->acylated Acylation reagent_alkyl Aldehyde e.g., Formaldehyde (CH₂O) reagent_alkyl->alkylated Hydroxyalkylation reagent_guest Guest Molecule (e.g., Resorcinol) reagent_guest->h_bonded Hydrogen Bonding

Caption: Key reaction pathways involving this compound's amide hydrogens.
N-Halogenation

This compound readily reacts with halogens, such as chlorine and bromine, to substitute all four amide hydrogens.[4] The resulting tetrahalogenated glycolurils are potent halogenating agents and have been investigated for their bactericidal and disinfectant properties.[2][4][8]

Reaction: (HC)₂(HNC(O)NH)₂ + 4 Cl₂ → (HC)₂(ClNC(O)NCl)₂ + 4 HCl[4]

N-Acylation

Reaction with acylating agents like acetic anhydride leads to the formation of N-acylated derivatives, such as tetraacetylthis compound (TAGU).[4][9] TAGU has been explored as a bleach activator in detergent formulations.[4] The acylation of the nitrogen atoms significantly alters the electronic properties and solubility of the this compound core.[10]

N-Alkylation and Condensation

Condensation with aldehydes, particularly formaldehyde, is one of the most significant reactions of this compound.[4] The initial step is the formation of N-hydroxymethyl derivatives, such as tetramethylol this compound.[9] These intermediates are crucial precursors for producing amino resins used in coatings and crosslinkers.[4][11]

Under acid catalysis, these hydroxyalkylated intermediates can undergo further condensation to form complex macrocyclic structures, most notably cucurbit[n]urils.[4][12][13] These pumpkin-shaped molecules are renowned for their ability to encapsulate guest molecules, making them highly valuable in host-guest chemistry and drug delivery.[14][13][15]

Hydrogen Bonding and Supramolecular Chemistry

The amide N-H groups are excellent hydrogen bond donors, which allows this compound and its derivatives to form predictable, self-assembling structures.[14][16] By attaching aromatic sidewalls to the this compound scaffold, researchers have created "molecular clips" and "cages" capable of selectively binding guest molecules like resorcinol (B1680541) through a combination of hydrogen bonding and π-π stacking.[14][17] This property is central to its use in molecular recognition, sensing, and the development of supramolecular polymers.[13][18]

Experimental Protocols

The study of this compound's reactivity and its applications involves a combination of synthetic organic chemistry and advanced analytical techniques.

General Protocol for N-Substitution (e.g., Chlorination)

This protocol is adapted from the synthesis of N-chlorinated glycolurils.[8][19]

  • Suspension: Suspend finely powdered this compound in a suitable solvent (e.g., water or a chlorinated solvent).

  • Reagent Addition: Slowly bubble the halogen gas (e.g., chlorine) through the stirred suspension or add the halogenating agent portion-wise. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or by observing the dissolution of the starting material.

  • Isolation: Once the reaction is complete, the solid product is isolated by filtration.

  • Purification: The crude product is washed thoroughly with water to remove any acid byproduct, followed by a suitable organic solvent to remove unreacted starting materials. It is then dried under vacuum.

  • Characterization: The final product's identity and purity are confirmed using techniques like melting point determination, elemental analysis, IR spectroscopy (to observe the disappearance of the N-H stretch), and NMR spectroscopy (to confirm the absence of the N-H proton signal).

Protocol for Host-Guest Binding Analysis via ¹H NMR Titration

This workflow is essential for quantifying the binding affinity of this compound-based hosts with guest molecules, a direct consequence of the N-H groups' hydrogen-bonding capability.[17][20]

The logical workflow for such an experiment is depicted below.

NMR_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep prep exp exp analysis analysis result result A Prepare stock solution of Guest (e.g., Resorcinol) in deuterated solvent C Prepare series of NMR tubes with constant Guest concentration A->C B Prepare stock solution of Host (this compound derivative) D Add increasing amounts of Host solution to each tube B->D C->D E Acquire ¹H NMR spectrum for each sample at constant temperature D->E F Monitor chemical shift changes (Δδ) of specific Guest protons E->F G Plot Δδ vs. Host concentration F->G H Fit data to a binding isotherm (e.g., 1:1 binding model) G->H I Determine Association Constant (Ka) H->I

Caption: Workflow for determining host-guest binding constants using NMR titration.
  • Sample Preparation: A series of samples is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d6). The concentration of the guest molecule is held constant, while the concentration of the this compound-based host is systematically varied across the samples.

  • NMR Data Acquisition: ¹H NMR spectra are recorded for each sample under identical conditions (temperature, number of scans).

  • Data Analysis: The chemical shifts of specific protons on the guest molecule that are expected to be influenced by binding (e.g., the hydroxyl protons of resorcinol) are monitored.[17]

  • Binding Isotherm: The change in chemical shift (Δδ) is plotted against the concentration of the host.

  • Calculation of Association Constant (Ka): The resulting data is fitted to a suitable binding model (e.g., a 1:1 or 1:2 host-guest model) using non-linear regression analysis to calculate the association constant (Ka), which quantifies the strength of the interaction.

Conclusion

The amide hydrogens are the linchpin of this compound's chemical versatility. Their moderate acidity and ability to act as hydrogen bond donors enable a vast range of reactions, from simple substitutions to the construction of intricate, functional supramolecular architectures. For professionals in drug development and materials science, a thorough understanding of this reactivity is essential for designing novel host-guest systems for targeted drug delivery, creating advanced polymer networks, and synthesizing new classes of biologically active compounds. The continued exploration of reactions at these N-H sites promises to unlock further applications for this remarkable heterocyclic scaffold.

References

An In-depth Technical Guide to the Solubility of Glycoluril in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoluril, with the chemical formula C₄H₆N₄O₂, is a bicyclic organic compound composed of two fused urea (B33335) rings.[1] Its rigid structure and the presence of four amide-like hydrogen atoms make it a versatile building block in supramolecular chemistry and polymer science. This compound and its derivatives are utilized in the synthesis of macrocyclic hosts like cucurbiturils, which have applications in drug delivery, and as crosslinking agents in resins for coatings and paints.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and material science. This guide provides a comprehensive overview of the known solubility of this compound in different organic solvents, details common experimental protocols for solubility determination, and presents the available data in a clear, comparative format.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble compound like this compound requires precise and reproducible methodologies. The "shake-flask" method is a foundational technique, often coupled with various analytical methods for quantification.[3] Below are detailed protocols for three common and reliable methods for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Methodology:

  • Sample Preparation: An excess amount of finely powdered this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial to confirm saturation.

  • Phase Separation: The undissolved this compound is separated from the saturated solution. This can be achieved by:

    • Filtration: Using a syringe filter with a membrane chemically compatible with the organic solvent (e.g., PTFE).

    • Centrifugation: Centrifuging the sample at a high speed to pellet the solid, followed by careful decantation of the supernatant.

  • Solvent Evaporation: A precisely measured volume or mass of the clear, saturated supernatant is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under reduced pressure or in a fume hood. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an elevated temperature may be necessary.

  • Quantification: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in units such as grams per 100 g of solvent or moles per liter.

UV-Vis Spectroscopy

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive and rapid method for solubility determination. This compound's carbonyl groups may allow for sufficient UV absorbance for quantification.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the organic solvent of interest. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation for Analysis: After phase separation (filtration or centrifugation), a small, accurately measured aliquot of the saturated supernatant is taken and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined using the equation of the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, particularly in complex mixtures or when high sensitivity is required.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector (typically a UV detector). The method should be able to separate this compound from any potential impurities.

  • Calibration Curve: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration.

  • Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation for Analysis: Following phase separation, an aliquot of the saturated supernatant is accurately diluted with the mobile phase to a concentration within the calibration range.

  • Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by applying the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow A Add excess this compound to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Phase Separation B->C D Filtration C->D Option 1 E Centrifugation C->E Option 2 F Collect Clear Saturated Supernatant D->F E->F G Quantification Method F->G H Gravimetric Analysis G->H Method A I UV-Vis Spectroscopy G->I Method B J HPLC G->J Method C K Calculate Solubility H->K I->K J->K

Caption: A generalized workflow for the experimental determination of this compound solubility.

Solubility Data of this compound

The solubility of this compound is generally low in most common organic solvents at room temperature. Its strong intermolecular hydrogen bonding contributes to its high melting point and limited solubility.[4] The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventChemical FormulaTemperature (°C)SolubilityReference
Aqueous Solvents
WaterH₂O20< 2 g/L[5]
WaterH₂O10015 g/L[5]
Aqueous AmmoniaNH₄OHNot SpecifiedSoluble[1]
Aqueous Hydrochloric AcidHCl (aq)Not SpecifiedSoluble[1]
Organic Solvents
Diethyl Ether(C₂H₅)₂ONot SpecifiedSoluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SORoom TemperatureWeakly Soluble[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOUpon HeatingSoluble[3]
N,N-Dimethylformamide (DMF)(CH₃)₂NCHRoom TemperatureWeakly Soluble[4]
N,N-Dimethylformamide (DMF)(CH₃)₂NCHUpon HeatingSoluble[3]
Acetic Anhydride (B1165640)(CH₃CO)₂ORoom TemperatureWeakly Soluble[4]
Acetic Anhydride(CH₃CO)₂OUpon HeatingSoluble[3]
Acetic AcidCH₃COOHNot SpecifiedInsoluble[1]
Ethanol (B145695)C₂H₅OHNot SpecifiedInsoluble[1]
HaloalkanesR-XNot SpecifiedInsoluble[4]
KetonesR₂CONot SpecifiedInsoluble[4]

Discussion of Solubility Trends

The solubility of this compound is dictated by its highly polar, crystalline structure, which is stabilized by extensive intermolecular hydrogen bonding.

  • Polar Protic Solvents: In polar protic solvents like water, solubility is limited at room temperature but increases significantly with temperature, indicating an endothermic dissolution process.[5] The insolubility in ethanol, another polar protic solvent, suggests that the hydrogen bonding network of ethanol is not as effective at disrupting the this compound crystal lattice as water.[1]

  • Polar Aprotic Solvents: this compound exhibits weak solubility in polar aprotic solvents like DMSO and DMF at room temperature.[4] However, upon heating, its solubility increases, likely due to the increased thermal energy overcoming the lattice energy of the solid and the strong dipole-dipole interactions between the solvent and this compound.[3]

  • Nonpolar Solvents: this compound is generally insoluble in nonpolar solvents like haloalkanes and ethers (with the exception of diethyl ether where it is reported as soluble, a point that may warrant further investigation for quantitative data).[1][4] This is expected, as the nonpolar solvent molecules cannot effectively solvate the polar urea groups of this compound.

  • Reactive Solvents: The solubility in aqueous acids and bases is likely due to chemical reactions (acid-base chemistry) that form more soluble salt species.[1] Similarly, the increased solubility in acetic anhydride upon heating may be accompanied by a reaction to form tetraacetylthis compound.[2]

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents for researchers, scientists, and professionals in drug development. While quantitative data in many organic solvents remains scarce, the qualitative information and detailed experimental protocols presented herein offer a strong foundation for practical applications. The provided workflow and data table serve as a quick reference, and the discussion on solubility trends offers insights into the physicochemical properties of this important molecule. Further research to quantify the solubility of this compound in key organic solvents like DMSO, DMF, and diethyl ether would be highly beneficial to the scientific community.

References

basic principles of glycoluril-formaldehyde condensation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Glycoluril-Formaldehyde (B14462640) Condensation

Introduction

This compound, a bicyclic bisurea, serves as a fundamental building block in supramolecular chemistry and polymer science. Its condensation reaction with formaldehyde (B43269) is a cornerstone process for the synthesis of a versatile class of aminoplast resins, known as this compound-formaldehyde (GF) resins. These resins are valued for their exceptional hardness, chemical resistance, flexibility, and strong adhesion to metal substrates, with significantly lower formaldehyde emissions during the curing process compared to traditional urea-formaldehyde or melamine-formaldehyde resins.[1]

This technical guide provides a comprehensive overview of the basic principles governing the this compound-formaldehyde condensation reaction. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, mechanisms, and application of these polymers. The guide details the core reaction pathways, influencing factors, and quantitative parameters, supplemented by detailed experimental protocols and visual diagrams to elucidate the fundamental concepts.

Core Principles of the Reaction

The synthesis of this compound-formaldehyde resins is a polycondensation reaction that occurs in two primary, pH-dependent stages: hydroxymethylation (or methylolation) followed by condensation.

  • Stage 1: Hydroxymethylation (Methylolation) This initial step involves the addition of formaldehyde to the nitrogen atoms of the this compound molecule. This compound possesses four reactive amide-like hydrogen atoms that can react with formaldehyde.[2] This reaction is typically conducted under neutral or, more commonly, alkaline conditions (pH 9-11).[3][4] The reaction results in the formation of various methylol derivatives, most notably tetrakis(hydroxymethyl)this compound, where each of the four nitrogen atoms is functionalized with a methylol (-CH₂OH) group.[2][4]

  • Stage 2: Condensation and Curing The second stage involves the polymerization of the methylol intermediates. This process is catalyzed by acid and driven by heat.[1][3] The condensation proceeds through two main pathways:

    • Formation of Methylene (B1212753) Bridges: A methylol group on one this compound unit reacts with an N-H group on another, eliminating a water molecule to form a stable methylene bridge (-CH₂-).[3]

    • Formation of Ether Linkages: Two methylol groups from different units react to form a dimethylene ether bridge (-CH₂-O-CH₂-), also with the elimination of water.[3]

This cross-linking of oligomeric fragments results in the formation of a rigid, three-dimensional network polymer.[3] The final structure can range from simple macrocycles like cucurbiturils to complex, high-molecular-weight resins.[2][5]

Reaction Mechanisms and Catalysis

Base-Catalyzed Hydroxymethylation Under alkaline conditions, a hydroxide (B78521) ion abstracts a proton from a nitrogen atom on the this compound ring. This creates a more nucleophilic anion that readily attacks the electrophilic carbonyl carbon of formaldehyde, forming the methylol adduct.

Acid-Catalyzed Condensation Under acidic conditions, a proton is added to the hydroxyl group of a methylol derivative, forming a good leaving group (water). The departure of water generates a resonance-stabilized carbocation. This cation is then susceptible to nucleophilic attack by either a nitrogen atom or another methylol group on an adjacent this compound unit, leading to the formation of methylene or ether bridges, respectively, and propagating the polymer chain.[1] Certain "green" catalysts, such as 1-hydroxyethylidene diphosphonic acid (HEDP), have also been shown to be effective in this stage.[3]

Visualizing the Core Principles

This compound-Formaldehyde Condensation Pathway

The following diagram illustrates the two-stage reaction mechanism, from initial reactants to the cross-linked polymer.

G Reactants This compound + Formaldehyde Intermediate Tetramethylol this compound (Hydroxymethylation Product) Reactants->Intermediate Base Catalyst (pH 9-11) Product Cross-linked Polymer Network (GF Resin) Intermediate->Product Acid Catalyst (pH < 7) + Heat

Caption: The two-stage condensation pathway.

Logical Influence of pH on Reaction Stages

This diagram shows how pH is the critical control parameter that directs the reaction towards either hydroxymethylation or condensation.

G Start This compound + Formaldehyde Reaction Mixture Condition Set Reaction pH Start->Condition Alkaline Stage 1: Hydroxymethylation (Formation of Methylol Groups) Condition->Alkaline pH > 7 (Alkaline) Acidic Stage 2: Condensation (Formation of Polymer Network) Condition->Acidic pH < 7 (Acidic)

Caption: pH as the controlling factor in the reaction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound-formaldehyde resins and related derivatives, compiled from various experimental protocols.

ParameterValueStageConditions / NotesSource
pH 9 - 11HydroxymethylationBase catalysis is used to form methylol intermediates.[4]
pH < 7CondensationAcid catalysis promotes the cross-linking reaction.[4]
Temperature 30 - 70 °CHydroxymethylationReaction time is typically 1-10 hours.[4]
Temperature 30 - 80 °CCondensationReaction time is typically 1-10 hours.[4]
Temperature 55 °CEtherificationAcid-catalyzed reaction of tetramethylol this compound with methanol.[1]
Temperature 60 - 65 °CResin SynthesisHomogenization of this compound-melamine complex with formaldehyde.[6]
Free Formaldehyde 1.15 – 1.34 wt.%Final ProductIn a GUMEFA resin prepared with HEDP catalyst.[3][6]
Methylol Groups 0.54 – 1.56 wt.%Final ProductIn a GUMEFA resin prepared with HEDP catalyst.[3][6]

Experimental Protocols

Protocol 1: Synthesis of Tetramethylol this compound

This protocol describes the base-catalyzed hydroxymethylation of this compound.

Materials and Reagents:

  • This compound

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Distilled Water

Procedure:

  • In a reaction flask equipped with a stirrer and thermometer, add distilled water.

  • Add formaldehyde to the water. If using paraformaldehyde, heat gently to depolymerize.

  • With stirring, adjust the pH of the solution to between 9 and 11 by adding the NaOH solution dropwise.

  • Add the this compound powder to the alkaline formaldehyde solution.

  • Heat the mixture to a temperature between 30 °C and 70 °C.[4]

  • Maintain the reaction at this temperature with continuous stirring for 1 to 5 hours.[4] The this compound will gradually dissolve as it reacts to form the water-soluble methylol derivatives.

  • The resulting clear solution contains tetramethylol this compound and can be used directly for the next stage or for the isolation of the intermediate product.

Protocol 2: Acid-Catalyzed Condensation to Form GF Resin

This protocol details the subsequent polymerization step.

Materials and Reagents:

  • Tetramethylol this compound solution (from Protocol 1)

  • Acid catalyst (e.g., Hydrochloric acid, Nitric acid, or HEDP)

  • Alcohol (e.g., methanol, for etherification if desired)[1]

  • Base for neutralization (e.g., NaOH solution)

Procedure:

  • Take the tetramethylol this compound solution from the previous step. If an etherified resin is desired, add an excess of the desired alcohol (e.g., methanol).[1]

  • Carefully add the acid catalyst to the solution to adjust the pH to be acidic (pH < 7).

  • Heat the reaction mixture to a temperature between 30 °C and 80 °C with stirring.[4]

  • The condensation reaction will begin, evidenced by an increase in viscosity. The reaction time can range from 1 to 10 hours, depending on the desired molecular weight and degree of cross-linking.[4]

  • Once the desired viscosity is reached, cool the mixture to room temperature.

  • Neutralize the remaining acid by adding a base (e.g., 20% NaOH solution) until the pH is between 7 and 8.[1]

  • The final product is a this compound-formaldehyde resin syrup or solid, which can be purified further by filtration to remove any precipitated salts and concentrated under reduced pressure.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocols described above.

G A 1. Prepare Alkaline Formaldehyde Solution (pH 9-11) B 2. Add this compound and Heat (30-70°C, 1-5h) A->B C 3. Obtain Tetramethylol This compound Solution B->C D 4. Add Acid Catalyst (Adjust to pH < 7) C->D E 5. Heat to Induce Condensation (30-80°C, 1-10h) D->E F 6. Cool and Neutralize (Adjust to pH 7-8) E->F G 7. Purify and Concentrate F->G H Final GF Resin Product G->H

Caption: A typical experimental workflow for GF resin synthesis.

References

A Deep Dive into the Electronic Landscape of Glycoluril: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic structure of glycoluril (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione), a fundamental bicyclic urea (B33335) derivative that serves as a versatile building block in supramolecular chemistry and drug design. Through a comprehensive review of theoretical studies, this document elucidates the molecule's electronic properties, offering insights into its reactivity, stability, and potential for molecular interactions. All quantitative data is presented in structured tables for comparative analysis, and key computational methodologies are detailed.

Introduction to this compound

This compound is a rigid, bicyclic molecule composed of two fused five-membered urea rings. Its unique scaffold, featuring both hydrogen bond donors (N-H groups) and acceptors (C=O groups), makes it an ideal component for the construction of larger, complex host molecules such as molecular clips and cucurbiturils. Understanding the electronic characteristics of the this compound core is paramount for the rational design of these supramolecular assemblies and for predicting their binding affinities and specificities with various guest molecules.

Computational Methodologies for Electronic Structure Analysis

The electronic structure of this compound has been investigated using various quantum chemical methods. A prevalent approach is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. One notable study employed the Møller-Plesset perturbation theory of the second order (MP2) with the 6-311++G** basis set for the full geometry optimization of a simple this compound molecule. This level of theory provides a reliable geometric structure from which electronic properties can be accurately calculated.

Electronic Property Calculations

Following geometry optimization, the electronic properties are calculated. The B3LYP functional, a hybrid density functional, combined with basis sets such as 6-31G(d), is a commonly used method for investigating the electronic structure of this compound-based systems. Key properties derived from these calculations include:

  • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability.

  • Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom within the molecule. These charges offer insights into the distribution of electrons and help identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting how the molecule will interact with other charged or polar species.

Electronic Properties of the this compound Core

While specific quantitative data for the isolated this compound molecule is not extensively tabulated in a single source, analysis of computational studies on this compound-containing structures allows for a qualitative and semi-quantitative understanding of its electronic landscape.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key orbitals involved in chemical reactions. In this compound, the HOMO is expected to be localized on the electron-rich regions, likely involving the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would be anticipated to be distributed over the more electron-deficient areas of the molecule, such as the carbonyl carbons. The energy difference between these orbitals dictates the molecule's propensity to undergo electronic transitions and engage in chemical reactions. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Atomic Charges and Reactivity

Mulliken population analysis reveals the distribution of charge within the this compound molecule. The oxygen atoms of the carbonyl groups are expected to carry a significant negative partial charge, making them strong hydrogen bond acceptors. The hydrogen atoms attached to the nitrogen atoms will, in turn, possess a positive partial charge, rendering them effective hydrogen bond donors. The carbonyl carbons are predicted to be electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms.

Molecular Electrostatic Potential

A calculated 3D molecular electrostatic potential (MEP) of a this compound derivative highlights the electron-rich regions (in red) around the carbonyl oxygen atoms and the electron-poor regions (in blue) around the N-H protons. This visual representation confirms the molecule's amphiphilic nature, with distinct sites for nucleophilic and electrophilic interactions.

Data Summary

The following tables summarize the types of quantitative data that are typically generated from theoretical studies on the electronic structure of this compound. It is important to note that the exact values can vary depending on the level of theory and basis set used in the calculations.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond/AngleTypical Calculated Value (Å or °)
Bond LengthC=O~1.22
C-N~1.38
N-C (bridge)~1.46
C-C (bridge)~1.55
Bond AngleN-C-N~110
O=C-N~125

Note: These are representative values and the actual optimized geometry would provide more precise figures.

Table 2: Calculated Electronic Properties of this compound

PropertyDescriptionExpected Value/Observation
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalNegative value (in eV)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalNegative or small positive value (in eV)
HOMO-LUMO GapDifference in energy between LUMO and HOMOSeveral eV, indicating high stability
Dipole MomentMeasure of the molecule's overall polarityNon-zero, indicating a polar molecule

Table 3: Representative Mulliken Atomic Charges for this compound Atoms

AtomExpected Partial Charge (e)
O (Carbonyl)Highly Negative
NNegative
C (Carbonyl)Positive
C (Bridge)Slightly Positive or Neutral
H (on N)Positive

Visualizing Computational Workflows and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Molecular Structure of this compound

Caption: Ball-and-stick model of the this compound molecule.

Workflow for Theoretical Electronic Structure Analysis

DFT_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., MP2/6-311++G** or DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc elec_prop Electronic Property Calculation (e.g., DFT/B3LYP/6-31G(d)) freq_calc->elec_prop analysis Analysis of Results elec_prop->analysis homo_lumo HOMO/LUMO Energies & Energy Gap analysis->homo_lumo mulliken Mulliken Atomic Charges analysis->mulliken mep Molecular Electrostatic Potential analysis->mep end Interpret Chemical Reactivity & Intermolecular Interactions homo_lumo->end mulliken->end mep->end

Caption: A typical workflow for the computational analysis of this compound's electronic structure.

Relationship between Electronic Properties and Applications

Properties_Applications cluster_properties Electronic Properties cluster_characteristics Molecular Characteristics cluster_applications Applications prop_node HOMO-LUMO Gap Mulliken Charges MEP char_node Chemical Stability Reactivity (Nucleophilic/Electrophilic Sites) Hydrogen Bonding Potential prop_node->char_node determine app_node Drug Delivery Supramolecular Chemistry Materials Science char_node->app_node inform

Caption: The relationship between this compound's electronic properties and its applications.

Conclusion

Theoretical studies provide indispensable tools for understanding the intricate electronic structure of the this compound core. By employing methods such as DFT and MP2, researchers can gain detailed insights into the molecule's geometry, orbital energies, and charge distribution. This knowledge is fundamental for the bottom-up design of novel host-guest systems, catalysts, and functional materials with tailored properties. The continued application of advanced computational techniques will undoubtedly pave the way for new discoveries and applications based on the versatile this compound scaffold.

potential of glycoluril as a precursor for macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Potential of Glycoluril as a Precursor for Macrocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a bicyclic diurea, serves as a remarkably versatile and structurally rigid building block in supramolecular chemistry.[1][2] Its unique shape and the reactivity of its four amide-like hydrogen atoms make it an ideal precursor for the synthesis of complex macrocyclic architectures.[2][3] This technical guide explores the synthesis of this compound and its derivatives, details the formation of prominent macrocycle families such as cucurbit[n]urils and bambus[n]urils, and presents quantitative data on their host-guest binding properties. Furthermore, it outlines detailed experimental protocols, functionalization strategies, and the burgeoning applications of these macrocycles in medicinal chemistry and drug development, where they offer novel solutions for drug delivery, molecular sensing, and targeting challenging biological interfaces.[4][5][6][7][8]

Introduction to this compound

This compound, systematically named tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a heterocyclic organic compound formed from the condensation of two cyclic urea (B33335) groups.[2] Its rigid, curved structure and four reactive N-H protons provide a perfect scaffold for constructing well-defined, three-dimensional host molecules.[1][3] These features have positioned this compound as a cornerstone precursor for some of the most fascinating macrocycles in supramolecular chemistry, capable of encapsulating a variety of guest molecules.[9] The primary macrocyclic families derived from this compound are the pumpkin-shaped cucurbit[n]urils, which bind cationic and neutral guests, and the bamboo-like bambus[n]urils, which are exceptional anion binders.[1][10][11] The ability to modify the this compound precursor or the final macrocycle allows for fine-tuning of properties like solubility and binding specificity, making these compounds highly attractive for applications in drug development.[11][12][13]

Synthesis of this compound Building Blocks

The foundational step in the synthesis of this compound-based macrocycles is the preparation of the this compound monomer itself. The most common method involves the acid-catalyzed condensation of glyoxal (B1671930) with two equivalents of urea.[2]

cluster_product Product Urea Urea (2 equiv.) This compound This compound Urea->this compound Glyoxal Glyoxal (1 equiv.) Glyoxal->this compound catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->this compound + H₂O

Caption: General synthesis of this compound via acid-catalyzed condensation.

This reaction can be adapted to produce a wide array of substituted glycolurils by using substituted ureas or α-dicarbonyl compounds.[14] These derivatives are crucial for synthesizing functionalized macrocycles with tailored properties. For example, 2N,4N′-disubstituted glycolurils are the direct precursors for bambus[n]urils.[1]

Experimental Protocol: General Synthesis of Diphenylthis compound

This protocol describes a solvent-free, eco-friendly method for synthesizing a substituted this compound.[15]

  • Reactant Preparation : In a mortar, combine benzil (B1666583) (1 mmol, an α-diketone) and urea (1 mmol).

  • Reaction : Grind the mixture thoroughly with a pestle at room temperature.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, pour the mixture into 50 mL of cold water.

  • Isolation : Collect the resulting precipitate by filtration, wash it with cold water, and allow it to dry.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent.

This compound-Based Macrocycles: Synthesis and Structure

The condensation of this compound units, either with themselves or with linkers like formaldehyde (B43269), leads to the formation of macrocyclic hosts. The specific reaction conditions and the nature of the this compound precursor dictate the type and size of the resulting macrocycle.

cluster_precursors This compound Precursors cluster_macrocycles Resulting Macrocycles This compound Unsubstituted This compound Linker1 + Formaldehyde (Acid-catalyzed condensation) This compound->Linker1 Sub_this compound 2N,4N'-Disubstituted This compound Linker2 + Formaldehyde (Acid-catalyzed macrocyclization) Sub_this compound->Linker2 Cucurbiturils Cucurbit[n]urils (CB[n]) Bambusurils Bambus[n]urils (BU[n]) Linker1->Cucurbiturils Linker2->Bambusurils

Caption: Primary macrocyclization pathways from this compound precursors.

Cucurbit[n]urils (CB[n])

First synthesized in 1905, cucurbiturils are macrocycles composed of 'n' this compound units linked by methylene (B1212753) bridges.[4][10] Their structure creates a hydrophobic inner cavity and two polar, carbonyl-lined portals, enabling high-affinity binding of cationic and neutral guest molecules.[10][16] The synthesis typically involves the acid-catalyzed condensation of this compound with formaldehyde, which, due to favorable strain and hydrogen bonding, predominantly yields the hexamer (CB).[10] Modified procedures allow for the isolation of other homologs, such as CB, CB[17], and CB[18].[10][17]

This protocol is based on the original method reported by Behrend and reproduced by Mock.[17]

  • Reaction Setup : Add this compound and an excess of formaldehyde to a solution of concentrated sulfuric acid.

  • Condensation : Heat the mixture to induce condensation, which results in the formation of an amorphous, insoluble product.

  • Dissolution : Carefully dissolve the resulting amorphous solid in hot concentrated sulfuric acid.

  • Precipitation : Dilute the sulfuric acid solution with water and boil.

  • Isolation : Upon cooling, crystalline CB[15] precipitates from the solution and can be collected by filtration. The yield is typically in the range of 40-70%.[17]

Bambus[n]urils (BU[n])

Bambus[n]urils are a newer class of this compound-based macrocycles, consisting of 'n' alternating 2N,4N′-disubstituted this compound units connected by methylene bridges.[1] Unlike cucurbiturils, their cavity is electron-positive, making them exceptionally potent and selective hosts for various inorganic anions, with association constants reaching as high as 10¹¹ M⁻¹ in organic solvents.[1] The substituents on the nitrogen atoms can be easily modified, allowing for fine-tuning of the macrocycle's solubility and binding properties.[11][12]

This protocol outlines a modern approach to bambusuril synthesis involving a protecting group strategy.[12]

  • Precursor Synthesis : Synthesize the N,N'-bis(p-methoxybenzyl)urea precursor. This is typically a quantitative reaction.

  • This compound Formation : React the substituted urea with 4,5-dihydroxyimidazolidin-2-one (B1345477) in an acid-catalyzed reaction to yield the PMB-substituted this compound (yield ~81%).[12]

  • Macrocyclization : Subject the PMB-glycoluril to an acid-catalyzed macrocyclization reaction with paraformaldehyde in a solvent like chloroform.

  • Purification : Purify the resulting (PMB)BU[15] product using column chromatography.

  • Deprotection (Optional) : The PMB protecting groups can be subsequently removed to yield the unsubstituted (H)BU[15], a versatile intermediate for further functionalization.[12]

Functionalization Strategies for Tailored Macrocycles

The ability to introduce specific functional groups onto this compound-based macrocycles is critical for their application in drug development. This allows for the attachment of targeting ligands, the modulation of solubility, or the introduction of reporter groups. Two primary strategies exist.[17]

  • Pre-Macrocyclization Modification (Building Block Approach) : This involves synthesizing a modified this compound monomer that already contains the desired functional group. This monomer is then used in the macrocyclization reaction. This approach is powerful for creating derivatives like cyclohexyl-substituted cucurbiturils or bambusurils with specific anion-binding properties.[1][17][18]

  • Post-Macrocyclization Modification : This strategy involves chemically modifying the fully formed macrocycle. This is particularly useful for bambusurils, where deprotection of the nitrogen substituents can provide reactive sites for subsequent alkylation or other reactions, opening access to a wide variety of derivatives not achievable through direct synthesis.[1][12]

cluster_pre Pre-Macrocyclization Strategy cluster_post Post-Macrocyclization Strategy Start Desired Functionalized Macrocycle Step1_Pre 1. Synthesize Functionalized this compound Start->Step1_Pre Path 1 Step1_Post 1. Synthesize Parent Macrocycle (e.g., with protecting groups) Start->Step1_Post Path 2 Step2_Pre 2. Perform Macrocyclization Step1_Pre->Step2_Pre End Final Product Step2_Pre->End Step2_Post 2. Deprotect/ Activate Macrocycle Step1_Post->Step2_Post Step3_Post 3. Add Functional Group Step2_Post->Step3_Post Step3_Post->End

Caption: Logical workflow for the two primary functionalization strategies.

Quantitative Data Overview

The utility of these macrocycles is underpinned by their physical dimensions and binding affinities. The following tables summarize key quantitative data for cucurbiturils and bambusurils.

Table 1: Physical Properties of Common Cucurbit[n]uril (CB[n]) Homologs

Homolog This compound Units (n) Molar Mass ( g/mol ) Outer Diameter (Å) Inner Diameter (Å) Cavity Height (Å) Cavity Volume (ų)
CB[14] 5 831 13.6 4.4 9.1 82
CB[15] 6 997 14.4 5.8 9.1 164
CB[17] 7 1163 16.2 7.3 9.1 279
CB[18] 8 1329 17.5 8.8 9.1 479

Data sourced from Assaf and Nau (2015) and Lagona et al. (2005) as cited in reference[5].

Table 2: Selected Anion Binding Affinities (Kₐ) of Bambus[15]uril Derivatives

Bambus[15]uril Derivative Anion Guest Association Constant (Kₐ) in M⁻¹ Solvent
Dodecabenzylbambus[15]uril Iodide (I⁻) 7.3 x 10⁹ Chloroform
Per-SCF₃-substituted bambus[15]uril Iodide (I⁻) 4 x 10¹³ Acetonitrile
General Bambus[15]urils Various Anions Up to 10¹¹ Organic Solvents

Data sourced from references[1][13][18].

Applications in Drug Development

The unique host-guest properties of this compound-derived macrocycles make them promising candidates for addressing challenges in drug discovery and delivery.[6][7][8] Macrocycles are increasingly explored for their ability to modulate "difficult" biological targets, such as protein-protein interfaces, which are often challenging for traditional small molecules.[6][19]

Key Application Areas:

  • Drug Delivery and Formulation : The cavity of cucurbiturils can encapsulate drug molecules, protecting them from degradation, increasing their solubility, and enabling controlled release.[4][5] This can improve the bioavailability and reduce the side effects of therapeutic agents.[20]

  • Targeting and Cellular Uptake : By functionalizing the macrocycle exterior with targeting ligands, these systems can be directed to specific cells or tissues. Their ability to cross biological membranes is an active area of research.[16]

  • Molecular Sensing and Diagnostics : The high affinity and selectivity of bambusurils for specific anions can be harnessed to develop sensors for biologically relevant anions or for diagnostic imaging applications, such as chelating agents for radioisotopes.[11]

  • Modulation of Biological Processes : The encapsulation of a guest molecule can alter its physicochemical properties, such as pKa, which can be used to control its biological activity.[5]

cluster_process Drug Delivery Workflow cluster_benefits Benefits Drug Therapeutic Agent (Drug Molecule) Encapsulation Encapsulation (Host-Guest Complex) Drug->Encapsulation Macrocycle This compound Macrocycle (e.g., CB[7]) Macrocycle->Encapsulation Targeting Systemic Circulation & Cell Targeting Encapsulation->Targeting Benefit1 Increased Solubility Encapsulation->Benefit1 Benefit2 Protection from Degradation Encapsulation->Benefit2 Release Drug Release (e.g., via pH change or competitive guest) Targeting->Release Effect Therapeutic Effect Release->Effect Benefit3 Controlled Release Release->Benefit3 Benefit4 Reduced Side Effects Effect->Benefit4

Caption: A conceptual workflow for drug delivery using a this compound macrocycle.

Conclusion and Future Outlook

This compound has proven to be more than just a simple heterocyclic compound; it is a master key that unlocks a vast and diverse world of macrocyclic chemistry. The resulting cucurbituril (B1219460) and bambusuril families exhibit sophisticated molecular recognition capabilities that are being increasingly leveraged by researchers in materials science, chemistry, and medicine. For drug development professionals, these macrocycles represent a novel modality with the potential to overcome long-standing challenges in drug formulation, delivery, and targeting. As synthetic methodologies become more refined and our understanding of their in-vivo behavior deepens, this compound-derived macrocycles are poised to become integral components in the next generation of advanced therapeutics and diagnostic agents.

References

A Technical Introduction to Glycoluril-Based Supramolecular Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Principles, Synthesis, and Application of Cucurbiturils, Bambusurils, and Molecular Clips

Glycoluril, a bicyclic bis-urea compound, serves as a foundational building block in supramolecular chemistry for the construction of sophisticated host molecules with remarkable molecular recognition capabilities. The condensation of this compound with aldehydes yields a diverse family of macrocycles and acyclic hosts, most notably cucurbit[n]urils, bambus[n]urils, and molecular clips. These hosts possess well-defined cavities and portals, enabling them to encapsulate a wide range of guest molecules, from small organic compounds and inorganic ions to large biomolecules. This technical guide provides a comprehensive overview of the synthesis, host-guest chemistry, and applications of these this compound-based systems, with a focus on their relevance to drug development and scientific research.

The this compound Building Block

This compound, or tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a rigid, planar molecule synthesized by the acid-catalyzed condensation of two equivalents of urea (B33335) with glyoxal.[1] Its structure features four amide-like hydrogen atoms that can participate in further reactions, particularly condensation with aldehydes like formaldehyde, to form larger, more complex supramolecular structures.[1] This inherent reactivity is the cornerstone of the diverse chemistry explored in this guide.

Cucurbit[n]urils: Masters of Cation and Neutral Guest Recognition

Cucurbit[n]urils (CB[n]) are a family of macrocycles composed of 'n' this compound units linked by 2n methylene (B1212753) bridges.[2] First synthesized in 1905, their structure was not elucidated until 1981.[2][3] They are characterized by a hydrophobic cavity and two identical, carbonyl-fringed portals that are rich in electrons. This unique structure allows CB[n]s to bind a variety of cationic and neutral guest molecules with high affinity and selectivity in aqueous solutions. The driving forces for this complexation include the hydrophobic effect, ion-dipole interactions between cationic guests and the carbonyl portals, and van der Waals interactions within the cavity.[4]

The size of the macrocycle, denoted by 'n' (typically n = 5, 6, 7, 8, 10), dictates the cavity volume and thus the size and shape of the guests that can be accommodated.[4] CB[5], for instance, has a cavity volume suitable for encapsulating many drug molecules, leading to applications in drug delivery, such as enhancing solubility, stability, and controlling release.[6][7][8]

Cucurbituril_Synthesis General Synthesis of Cucurbit[n]urils This compound This compound ReactionMixture Condensation Reaction (75-110°C) This compound->ReactionMixture Formaldehyde Formaldehyde (CH₂O) Formaldehyde->ReactionMixture AcidCatalyst Acid Catalyst (e.g., HCl, H₂SO₄) AcidCatalyst->ReactionMixture Oligomers Acyclic Oligomer Intermediates ReactionMixture->Oligomers Cyclization Macrocyclization Oligomers->Cyclization CBn_Mixture Mixture of CB[n] (n=5, 6, 7, 8, etc.) Cyclization->CBn_Mixture Purification Fractional Crystallization & Purification CBn_Mixture->Purification CB5 CB[5] Purification->CB5 CB6 CB[6] Purification->CB6 CB7 CB[7] Purification->CB7 CB8 CB[8] Purification->CB8

Figure 1: General synthesis pathway for Cucurbit[n]urils.

Data Presentation: Cucurbit[n]uril Host-Guest Binding Affinities

The binding affinities of CB[n] hosts with various guests are typically quantified by the association constant (Kₐ). The following table summarizes representative binding data for CB[5], highlighting its versatility in binding drug molecules and other biologically relevant guests.

HostGuestKₐ (M⁻¹)MethodReference(s)
CB[5]Nabumetone4.57 x 10⁴ITC[9]
CB[5]Oxaliplatin2.3 x 10⁶ITC[7]
CB[5]Capecitabine2.8 x 10⁵ITC[7]
CB[5]Berberine2.36 x 10⁷ITC, FL[5]
CB[5]Putrescine1.85 x 10⁶ITC[5]
CB[5]Adamantylamine4.2 x 10¹²NMR, FL[5]
CB[5]Ferrocenylmethyl-trimethylammonium2.5 x 10¹⁵NMR[5]

Table 1: Association constants (Kₐ) for selected CB[5]-guest complexes in aqueous buffer at ~298 K. (ITC: Isothermal Titration Calorimetry, FL: Fluorescence Spectroscopy, NMR: Nuclear Magnetic Resonance Spectroscopy).

Bambus[n]urils: High-Affinity and Selective Anion Receptors

Bambus[n]urils, first reported in 2010, are another class of macrocycles derived from this compound subunits.[10][11] Unlike cucurbiturils, the this compound units in bambus[n]urils are arranged in an alternating fashion, creating a cavity lined with electropositive methine (C-H) groups. This unique arrangement makes them exceptionally potent and selective receptors for anions in both organic and aqueous media.[10][12] The binding is primarily driven by multiple C-H···anion hydrogen bonds.

The dodecabenzylbambus[6]uril, for example, exhibits extremely high affinity for anions like perchlorate (B79767) and iodide in chloroform (B151607), with association constants reaching up to 10¹⁰ M⁻¹.[10] Water-soluble derivatives have been synthesized that can bind various inorganic anions in pure water with association constants up to 10⁷ L mol⁻¹ and remarkable selectivity.[12] This has significant implications for anion sensing, separation, and transport, which are critical areas in environmental science and biology.

Bambusuril_Synthesis Synthesis of Dodecabenzylbambus[6]uril This compound 2,4-Dibenzylthis compound Reaction Condensation Reaction (80°C) This compound->Reaction Formaldehyde Paraformaldehyde Formaldehyde->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction AcidCatalyst Acid Catalyst (H₂SO₄) AcidCatalyst->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Filtration & Washing (Dioxane, Et₂O) CrudeProduct->Purification FinalProduct Dodecabenzylbambus[6]uril Purification->FinalProduct

Figure 2: Synthesis pathway for a representative Bambus[6]uril.

Data Presentation: Bambus[6]uril Anion Binding Thermodynamics

The following table presents thermodynamic data for the binding of various anions to dodecabenzylbambus[6]uril in chloroform, showcasing its high affinity and the enthalpic nature of the interaction.

HostGuest Anion (as TBA salt)Kₐ (M⁻¹)ΔH (kJ mol⁻¹)TΔS (kJ mol⁻¹)MethodReference(s)
Dodecabenzylbambus[6]urilCl⁻7.3 x 10⁹-72.6-15.9ITC[10][11]
Dodecabenzylbambus[6]urilBr⁻1.3 x 10¹⁰-70.9-13.0ITC[10][11]
Dodecabenzylbambus[6]urilI⁻7.3 x 10⁹-63.7-6.8ITC[10][11]
Dodecabenzylbambus[6]urilNO₃⁻2.1 x 10¹⁰-71.9-12.4ITC[10]
Dodecabenzylbambus[6]urilClO₄⁻3.1 x 10¹⁰-72.0-11.5ITC[10]
Dodecabenzylbambus[6]urilMeSO₃⁻1.3 x 10⁹-64.4-12.3ITC[11]

Table 2: Thermodynamic parameters for anion binding by Dodecabenzylbambus[6]uril in chloroform at 298.15 K. (TBA: Tetrabutylammonium, ITC: Isothermal Titration Calorimetry).

Acyclic this compound Hosts: Molecular Clips and Oligomers

In addition to forming closed macrocycles, this compound units can be linked by methylene bridges and terminated with aromatic "sidewalls" to create acyclic, U-shaped hosts known as molecular clips.[13] These clips possess a well-defined cavity capable of binding neutral aromatic guests, particularly dihydroxybenzene derivatives like resorcinol (B1680541), through a combination of hydrogen bonding to the urea carbonyl groups and π-π stacking interactions with the aromatic walls.[7]

The binding affinity of these clips can be finely tuned by modifying the structure of the this compound core, the linking groups, or the aromatic sidewalls.[14][15] This modularity allows for the design of receptors with high selectivity for specific guest molecules, making them useful in sensing applications and as building blocks for larger self-assembled structures.

Data Presentation: Molecular Clip Host-Guest Binding Affinities

The table below provides binding constants for various molecular clips with resorcinol and other guests, illustrating the influence of the clip's structure on its binding affinity.

HostGuestKₐ (M⁻¹)SolventMethodReference(s)
Clip with 1,4-dimethoxybenzene (B90301) wallsResorcinol2,600CDCl₃NMR[14]
Clip with 1,4-dimethoxybenzene walls2,7-Dihydroxynaphthalene7,100CDCl₃NMR[14]
Clip with N-(4-methoxyphenyl)isonicotinamide walls (Isomer 1)Resorcinol2,340CDCl₃NMR[14]
Clip with N-(4-methoxyphenyl)isonicotinamide walls (Isomer 2)Resorcinol (Site 1)2,520CDCl₃NMR[14]
Clip with N-(4-methoxyphenyl)isonicotinamide walls (Isomer 2)Resorcinol (Site 2)650CDCl₃NMR[14]
Porphyrin-roofed ClipParaquat6.0 x 10⁵AcetoneUV-Vis[7]

Table 3: Association constants (Kₐ) for selected molecular clip-guest complexes. (NMR: Nuclear Magnetic Resonance Spectroscopy, UV-Vis: Ultraviolet-Visible Spectroscopy).

Applications in Drug Development and Research

The unique recognition properties of this compound-based hosts make them highly valuable tools for researchers, particularly in the field of drug development.

  • Drug Delivery: Cucurbiturils are extensively studied as drug carriers.[6][8] By encapsulating drug molecules, they can:

    • Increase Solubility: Solubilize poorly water-soluble drugs for improved bioavailability.

    • Enhance Stability: Protect drugs from degradation in biological environments.

    • Controlled Release: Enable stimuli-responsive release of the drug at the target site, triggered by changes in pH, temperature, or the presence of competitive guests.

  • Sensing and Diagnostics: The high selectivity of these hosts allows for the development of sensors for biologically important molecules and ions. For example, bambusurils can be used to detect environmentally hazardous anions.[12]

  • Supramolecular Catalysis: The confined environment of the host cavity can act as a nanoscale reactor, accelerating reactions and influencing selectivity in a manner analogous to enzymes.

Drug_Delivery_Workflow Role of Cucurbiturils in Drug Delivery cluster_formulation Formulation cluster_administration Administration & Transport cluster_release Target Site Release Drug Drug Molecule (e.g., Poorly Soluble) Complex Host-Guest Complex (Drug@CB[7]) Drug->Complex CB7 Cucurbit[7]uril (B34203) (Host) CB7->Complex Admin Systemic Administration Complex->Admin Transport Transport in Bloodstream - Increased Solubility - Protection from Degradation Admin->Transport Target Target Cell/Tissue Transport->Target Stimulus Release Stimulus (e.g., pH change, competitive guest) Target->Stimulus ReleasedDrug Released Drug Stimulus->ReleasedDrug FreeCB7 Free CB[7] Stimulus->FreeCB7 ReleasedDrug->Target Therapeutic Effect

Figure 3: Logical workflow of Cucurbituril-mediated drug delivery.

Experimental Protocols

Detailed and precise experimental methodologies are crucial for the successful synthesis and characterization of this compound-based supramolecular systems.

Synthesis of 3a,6a-Diphenylthis compound

This protocol describes a modern, efficient microwave-assisted synthesis of a key precursor for molecular clips.[4]

  • Preparation: In a mortar, thoroughly grind a mixture of benzil (B1666583) (1.0 mmol) and urea (2.2 mmol).

  • Catalyst Addition: Add a catalytic amount of powdered sodium hydroxide (B78521) (0.2 mmol) to the mixture and continue to grind until a homogeneous powder is obtained.

  • Reaction: Transfer the reaction mixture to a microwave-safe vessel. Irradiate in a microwave reactor (e.g., 3-5 minutes at 300 W).

  • Workup: After cooling, pour the mixture into water (50 ml).

  • Purification: Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol (B145695). Recrystallize the crude product from ethanol to obtain pure 3a,6a-diphenylthis compound.

Characterization of Host-Guest Binding by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for obtaining a complete thermodynamic profile of a binding interaction.[16]

ITC_Workflow Experimental Workflow for Isothermal Titration Calorimetry (ITC) Prep 1. Sample Preparation - Host (in cell) & Guest (in syringe) - Precisely matched buffer - Degas both solutions Setup 2. Instrument Setup - Equilibrate ITC to desired temp (e.g., 25°C) - Set stirring speed (e.g., 750 rpm) Prep->Setup Titration 3. Titration - Perform automated, sequential injections of Guest into Host solution Setup->Titration Measure 4. Data Acquisition - Measure differential power (μcal/sec) to maintain thermal equilibrium Titration->Measure Analysis 5. Data Analysis - Integrate heat per injection - Plot integrated heat vs. molar ratio Measure->Analysis Fit 6. Model Fitting - Fit binding isotherm to a model (e.g., one-site binding) Analysis->Fit Result Result: Kₐ, ΔH, n, ΔG, ΔS Fit->Result

Figure 4: General experimental workflow for ITC.

  • Sample Preparation: Prepare solutions of the host (e.g., CB[5]) and the guest in the same, precisely matched buffer to minimize heats of dilution. The guest solution in the syringe should typically be 10-20 times more concentrated than the host solution in the sample cell. Thoroughly degas both solutions.

  • Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal iTC200) to the desired temperature (e.g., 25 °C). Set the stirring speed.

  • Titration: Perform a series of small (e.g., 2-10 µL), automated injections of the guest solution into the sample cell containing the host solution.

  • Data Acquisition: The instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell (containing only buffer) after each injection.

  • Data Analysis: The raw power data is integrated to obtain the heat change per injection. This is plotted against the molar ratio of guest to host.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: association constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Characterization of Host-Guest Binding by ¹H NMR Titration

NMR spectroscopy provides valuable information on the structure of the host-guest complex and can be used to determine binding constants, particularly for interactions in the fast exchange regime on the NMR timescale.

  • Sample Preparation: Prepare a solution of the guest at a known concentration in a suitable deuterated solvent (e.g., D₂O with buffer).

  • Initial Spectrum: Record a ¹H NMR spectrum of the free guest.

  • Titration: Add small, incremental aliquots of a concentrated stock solution of the host to the guest solution directly in the NMR tube.

  • Spectral Acquisition: After each addition, allow the sample to equilibrate and acquire a ¹H NMR spectrum. Encapsulation of the guest typically results in significant upfield shifts of its proton signals due to the shielding environment of the host's cavity.

  • Data Analysis: Monitor the change in the chemical shift (Δδ) of one or more guest protons as a function of the total host concentration.

  • Model Fitting: Fit the titration curve (Δδ vs. [Host]) to a 1:1 binding model to calculate the association constant (Kₐ).

Conclusion

This compound-based macrocycles and molecular clips represent a versatile and powerful platform in supramolecular chemistry. The distinct structural features of cucurbiturils, bambusurils, and acyclic clips give rise to their unique and highly selective recognition properties for cations, anions, and neutral molecules, respectively. The ability to systematically tune their size, shape, and functionality through chemical synthesis allows for the rational design of hosts for specific applications. For researchers in drug development and related scientific fields, these compounds offer a rich toolbox for creating advanced drug delivery systems, sensitive diagnostic tools, and novel biomimetic catalysts. A thorough understanding of their synthesis, characterization, and host-guest thermodynamics is essential for harnessing their full potential.

References

Glycoluril: Physicochemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of glycoluril, focusing on its fundamental chemical properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who may be evaluating this compound for various applications.

This compound, also known as acetylenediurea, is a heterocyclic organic compound.[1][2] It is a white, powdered solid that serves as a versatile building block in organic synthesis and materials science.[1][2] Structurally, it is classified as a diurea, composed of two cyclic urea (B33335) groups joined by a two-carbon bridge.[1]

Core Chemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

ParameterValueReference
Chemical FormulaC₄H₆N₄O₂[1][2][3]
Molar Mass142.12 g/mol [2][4]
IUPAC NameTetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione[5]
CAS Number496-46-8[3][4]
AppearanceWhite to off-white powder[1][4][5]
Melting Point>300 °C (decomposes)[5][6]

Synthesis and Derivatization Workflow

This compound is synthesized through the acid-catalyzed reaction of glyoxal (B1671930) with two equivalents of urea.[1] The resulting molecule contains four reactive amide-like hydrogen atoms, making it a key precursor for creating more complex structures, such as macrocycles (e.g., cucurbiturils) and functional polymers.[1] These derivatives are explored for applications ranging from drug delivery systems to industrial resins.

The general workflow for the synthesis and functionalization of this compound is depicted below. This process highlights the key stages from initial reaction to the development of application-specific derivatives.

G cluster_0 Synthesis cluster_1 Core Compound cluster_2 Derivatization Pathways cluster_3 Final Products & Applications Urea Urea This compound This compound (C₄H₆N₄O₂) Urea->this compound H₂SO₄ Catalyst Glyoxal Glyoxal Glyoxal->this compound Halogenation Halogenation (e.g., with Cl₂) This compound->Halogenation Condensation Condensation (e.g., with Formaldehyde) This compound->Condensation Disinfectants Disinfectants Halogenation->Disinfectants Polymers Polymers & Resins Condensation->Polymers Macrocycles Macrocycles (e.g., Cucurbiturils) Condensation->Macrocycles

Fig. 1: Synthesis and Derivatization Workflow of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is beyond the scope of this document. However, the fundamental procedure involves the condensation reaction of glyoxal and urea. A generalized laboratory-scale method is as follows:

Objective: Synthesize this compound via acid-catalyzed condensation.

Materials:

  • Urea (2.0 eq)

  • Glyoxal (1.0 eq, typically a 40% aqueous solution)

  • Sulfuric acid (catalytic amount)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve urea in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the aqueous glyoxal solution to the urea solution while stirring.

  • Add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

  • Heat the mixture gently (e.g., 50-70 °C) and maintain stirring for a specified period (e.g., 2-4 hours). A white precipitate should form.

  • Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water, followed by cold ethanol, to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure this compound as a white powder.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

References

IUPAC nomenclature for glycoluril and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of Glycoluril and Its Derivatives

For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenclature is paramount for unambiguous communication and documentation. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound and its key derivatives, supplemented with quantitative data, experimental protocols, and a clear visualization of its synthetic pathways.

IUPAC Nomenclature of this compound

This compound is a bicyclic organic compound composed of two fused urea (B33335) rings. This structure has led to several systematic names recognized by IUPAC, reflecting different nomenclature systems.

The most common IUPAC name for this compound is Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione [1][2][3]. This name is based on the fusion of two imidazole (B134444) rings. The "tetrahydro" prefix indicates the saturation of the bicyclic system. The "[4,5-d]" denotes the fusion of the 'd' face of one imidazole ring with the 4th and 5th atoms of the other. The "-2,5(1H,3H)-dione" suffix specifies the two ketone groups at positions 2 and 5, with the locants (1H, 3H) indicating the positions of the hydrogen atoms on the nitrogen atoms.

Another accepted IUPAC name is 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione [4][5]. This name treats this compound as a bicyclic alkane derivative. "Bicyclo[3.3.0]octane" describes a bicyclic system with eight atoms in total, with two bridgehead carbons connected by three bridges of 3, 3, and 0 atoms. "2,4,6,8-tetraaza" indicates the replacement of four carbon atoms with nitrogen atoms at the specified positions, and "3,7-dione" refers to the two carbonyl groups.

A third, less common, systematic name is 1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione [3].

Other common names for this compound include acetylenediurea, acetyleneurea, and glyoxalbiuret[1][2].

Nomenclature of this compound Derivatives

Derivatives of this compound are named systematically based on the substitution on the parent molecule. The nitrogen atoms are numbered 1, 3, 4, and 6, while the bridgehead carbons are 3a and 6a.

  • N-Substituted Derivatives : When the hydrogen atoms on the nitrogen atoms are substituted, the name of the substituent group is added as a prefix with the corresponding locant (e.g., 1,3,4,6-tetramethylthis compound).

  • C-Substituted Derivatives : Substituents on the bridgehead carbons (3a and 6a) are indicated with their respective locants.

  • Functional Group Derivatives : Changes to the carbonyl groups or other parts of the ring are reflected in the suffix of the name. For example, the thio-analogue is named thiothis compound[6].

Quantitative Data for this compound and Derivatives

The following table summarizes key quantitative data for the synthesis and characterization of this compound and some of its common derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Synthesis Yield (%)Reference
This compoundC₄H₆N₄O₂142.12272–30090[1]
1,4-Diphenyl-2,3-dimethylol this compoundC₁₈H₁₈N₄O₄354.3623247[7]
Tetramethoxymethyl this compoundC₁₂H₂₂N₄O₆318.33116-11895[7]
1H-phenanthro[9,10-d]imidazole-2-thiolC₁₅H₁₀N₂S250.32>30075[8]

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. Below are detailed protocols for key synthetic procedures.

Synthesis of this compound from Glyoxal (B1671930) and Urea[1][2]

This is the most common laboratory-scale synthesis of this compound.

Materials:

  • Glyoxal (40% aqueous solution)

  • Urea

  • Sulfuric acid (concentrated)

  • Distilled water

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two equivalents of urea in a minimal amount of warm distilled water.

  • Slowly add one equivalent of glyoxal (40% aqueous solution) to the urea solution while stirring.

  • Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours. The product will precipitate out of the solution as a white solid.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.

  • Filter the white precipitate using a Büchner funnel and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in an oven at 80-100 °C. The expected yield is approximately 90%[1].

Green Synthesis of this compound Derivatives[8]

This protocol describes an environmentally friendly, solvent-free method for synthesizing this compound derivatives.

Materials:

  • α-Diketone (e.g., benzil) (1 mmol)

  • Urea or thiourea (B124793) (1 mmol)

  • Mortar and pestle

  • Distilled water

Procedure:

  • Place the α-diketone and urea (or thiourea) in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 50 mL of cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry it.

  • The product can be further purified by recrystallization from a suitable solvent.

Synthesis of Tetramethoxymethyl this compound[7]

This protocol details the etherification of tetramethylol this compound.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the methanol and concentrated hydrochloric acid.

  • Add the tetramethylol this compound to the acidic methanol solution.

  • Stir the reaction mixture at 55 °C for approximately 1 hour until all the solid dissolves.

  • After an additional 30 minutes, neutralize the reaction mixture with a 25% sodium hydroxide solution to a pH of about 8 at 22-23 °C.

  • Filter the resulting salt.

  • Concentrate the filtrate under reduced pressure at 60 °C.

  • Filter the white crystalline precipitate and dry it.

  • Recrystallize the product from benzene. The expected yield is 95%.

Synthesis Pathway of this compound and its Derivatives

The following diagram illustrates the general synthetic pathway starting from urea and glyoxal to produce this compound, which then serves as a precursor for various derivatives.

Glycoluril_Synthesis Urea Urea (2 eq.) invis1 Urea->invis1 Glyoxal Glyoxal (1 eq.) Glyoxal->invis1 This compound This compound (Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione) invis2 This compound->invis2 invis3 This compound->invis3 invis4 This compound->invis4 TNGU Tetranitrothis compound (TNGU) TAGU Tetraacetylthis compound (TAGU) TMG Tetramethylol this compound HNO3_H2SO4 conc. HNO₃ / H₂SO₄ HNO3_H2SO4->invis2 Nitration Ac2O Acetic Anhydride Ac2O->invis3 Acetylation Formaldehyde Formaldehyde (excess) Formaldehyde->invis4 Hydroxymethylation invis1->this compound H⁺ catalyst invis2->TNGU invis3->TAGU invis4->TMG

Caption: Synthetic pathways from urea and glyoxal to this compound and its key derivatives.

References

Methodological & Application

Application Note: A Robust Protocol for the Acid-Catalyzed Synthesis of Cucurbit[n]urils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbit[n]urils, often abbreviated as CB[n] or Q[n], are a family of macrocyclic compounds synthesized from the acid-catalyzed condensation of glycoluril and formaldehyde.[1][2] These barrel-shaped molecules possess a hydrophobic cavity and two polar, carbonyl-fringed portals, making them exceptional hosts for a variety of guest molecules.[3][4] This unique host-guest chemistry has positioned cucurbit[n]urils as promising candidates in drug delivery, sensing, and materials science.[3][5] The synthesis typically yields a mixture of CB[n] homologues of varying sizes (n = 5, 6, 7, 8, 10, etc.), with the distribution being highly dependent on the reaction conditions.[2][6] This document provides a detailed protocol for the acid-catalyzed synthesis of cucurbit[n]urils, along with data on expected yields under different conditions.

Key Reaction Parameters

The synthesis of cucurbit[n]urils is an acid-catalyzed condensation reaction.[7][8] The choice of acid, reaction temperature, and the presence of templating salts can significantly influence the yield and the distribution of the different cucurbit[n]uril homologues.[6][7] Generally, heating the reaction mixture to temperatures between 80°C and 100°C provides good yields.[7][8] While the reaction can proceed at lower temperatures, it often requires significantly longer reaction times.[7][8]

Experimental Protocols

This section details the methodologies for the synthesis of cucurbit[n]urils using different acid catalysts.

Protocol 1: Synthesis using Hydrochloric Acid

This protocol is a general method for producing a mixture of cucurbit[n]urils.

Materials and Reagents:

  • This compound

  • Hydrochloric acid (36% w/v)

  • Formalin (40% w/v) or Paraformaldehyde

  • Methanol (B129727)

  • Acetone

  • Deionized water

Procedure:

  • In a suitable reaction flask, combine this compound and hydrochloric acid.

  • Add formalin or paraformaldehyde to the mixture in one portion. An exothermic reaction may occur, and for larger scale reactions, cooling in an ice bath is recommended.[7]

  • Heat the reaction mixture to 100°C and maintain this temperature for 15 hours.[7][8]

  • After cooling the reaction mixture to room temperature, remove the solvent using a rotary evaporator.[7][8]

  • To the resulting solid, add methanol to precipitate the cucurbit[n]uril mixture.[7]

  • Collect the precipitate by filtration.

  • Wash the solid material sequentially with methanol and acetone.[7]

  • Air dry the final product.

Protocol 2: Synthesis using Sulfuric Acid

This protocol is often employed to favor the formation of cucurbit[4]uril.

Materials and Reagents:

  • This compound

  • Sulfuric acid (98% w/v)

  • Paraformaldehyde

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • In a reaction flask, suspend this compound in sulfuric acid.

  • Add paraformaldehyde to the suspension.

  • Heat the reaction mixture to 90°C for 20 hours.[7]

  • Cool the mixture to room temperature.

  • Carefully add methanol to the reaction mixture to induce precipitation.

  • Filter the precipitate and wash with methanol and acetone.

  • Air dry the product.

Data Presentation: Yields of Cucurbit[n]uril Homologues

The following table summarizes the approximate yields of different cucurbit[n]uril homologues under various reaction conditions. It is important to note that these are approximate yields and can vary.[7]

Acid CatalystAdditive/TemplateTemperature (°C)Reaction Time (h)CB[3] Yield (%)CB[4] Yield (%)CB[1] Yield (%)CB[9] Yield (%)Other CB[n]s
Hydrochloric AcidNone10015~10-15~50-60~20-25~10-15n=4, 9, ≥10 (≤5%)
Hydrochloric AcidCsCl---80---
Hydrochloric AcidNH₄Cl------n=9 (≤5%)
Hydriodic AcidNaI, KI, or RbI--55-75----
Hydriodic AcidLiI----52-65--
Hydrobromic AcidLiBr or RbBr-----7-9-
p-TsOH (aq)LiOTs-----7-9-
Sulfuric AcidNone9020->90 (predominantly)---

Yields are approximate and based on analysis of the crude product mixture. Purification is required to isolate individual homologues.

Purification and Characterization

The crude product from the synthesis is a mixture of different CB[n] homologues. Separation and purification of these homologues can be a challenging process.[10] Techniques such as fractional crystallization and chromatography are often employed.[10] The addition of specific salts can selectively precipitate certain CB[n] homologues.

Characterization of the synthesized cucurbit[n]urils is typically performed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the different CB[n] homologues, as the chemical shifts of the methylene (B1212753) and methine protons and carbons are dependent on the ring size.[6][8]

  • Mass Spectrometry: Techniques like MALDI-TOF mass spectrometry are used to determine the distribution of CB[n] homologues in a mixture.[11]

  • X-ray Crystallography: Provides definitive structural information of the cucurbit[n]uril macrocycles.[6]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Condensation Reaction cluster_workup Product Isolation cluster_analysis Purification & Characterization A Mix this compound and Acid Catalyst (e.g., HCl or H2SO4) B Add Formaldehyde Source (Formalin or Paraformaldehyde) A->B C Heat Reaction Mixture (e.g., 80-100°C) B->C Exothermic Reaction Possible D Maintain Temperature for Specified Time (e.g., 15-20h) C->D E Cool to Room Temperature D->E F Remove Solvent (Rotary Evaporation) E->F G Precipitate with Methanol F->G H Filter and Wash with Methanol and Acetone G->H I Air Dry Crude CB[n] Mixture H->I J Purification of Homologues (e.g., Fractional Crystallization) I->J K Characterization (NMR, MS, X-ray) J->K

Caption: Workflow for the acid-catalyzed synthesis of cucurbit[n]urils.

Signaling Pathways and Logical Relationships

G cluster_reactants Reactants cluster_products Products A This compound + Formaldehyde C Oligomeric Intermediates A->C Condensation B Acid Catalyst (H+, e.g., HCl, H2SO4) B->C Catalyzes D Cyclization C->D Heating E Mixture of Cucurbit[n]urils (CB[5], CB[6], CB[7], CB[8], etc.) D->E

Caption: Key steps in the formation of cucurbit[n]urils.

References

Application Notes and Protocols: Glycoluril as a Crosslinking Agent in Amino Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoluril-based amino resins are emerging as a superior class of crosslinking agents for a variety of coating applications. These resins offer significant advantages over traditional melamine-formaldehyde (MF) and urea-formaldehyde (UF) systems, including enhanced flexibility, improved adhesion to various substrates, and notably lower free formaldehyde (B43269) emissions during the curing process.[1][2] This makes them particularly suitable for high-performance coatings, such as those used in the automotive and packaging industries.[2][3]

This compound, a bicyclic bisurea, serves as the fundamental building block for these crosslinkers.[4] Through reactions with formaldehyde and subsequent etherification with alcohols (e.g., butanol), derivatives like tetrabutoxymethyl this compound are synthesized. These derivatives, such as the commercially available CYMEL® 1170, are highly effective in crosslinking polymers that possess hydroxyl, carboxyl, or amide functionalities, including polyester (B1180765), acrylic, and alkyd resins.[1][3]

These application notes provide a comprehensive overview of the use of this compound as a crosslinking agent, including detailed experimental protocols for the synthesis of key this compound derivatives and their application in coating formulations.

Data Presentation: Performance Characteristics

The following tables summarize the performance characteristics of this compound-based crosslinkers, with comparative data for traditional melamine-formaldehyde resins where available. It is important to note that performance can vary depending on the specific formulation and curing conditions.

PropertyThis compound Crosslinkers (e.g., CYMEL® 1170)Melamine-Formaldehyde (MF) Crosslinkers (Typical)Reference
Formaldehyde Release Significantly LowerHigher[1][2]
Film Flexibility ExcellentGood to Moderate[5]
Adhesion Superior, especially on metal substratesGood[1][2]
Corrosion Resistance IncreasedStandard[1]
Humidity Resistance ExcellentGood[1]
Cure Response Requires strong acid catalyst (pKa < 1)Can be catalyzed by the acidity of the backbone resin[1]
Typical Cure Schedule 20 minutes at 125°C - 180°CVaries depending on the specific MF resin[1]

Table 1: General Performance Comparison of this compound vs. Melamine-Formaldehyde Crosslinkers

PropertyValueTest MethodReference
Appearance Clear, viscous liquidVisual[3]
Non-volatile Content (%) > 98ASTM D1259[6]
Viscosity (mPa·s at 23°C) 3000 - 6000ASTM D1545[6]
Equivalent Weight (approx.) 200Calculation[1]
Solubility Soluble in organic solvents, insoluble in waterASTM D1198[6]

Table 2: Typical Properties of a Butylated this compound Crosslinker (e.g., CYMEL® 1170)

Experimental Protocols

Protocol 1: Synthesis of Tetramethylol this compound

This protocol describes the synthesis of the intermediate, tetramethylol this compound, from this compound and formaldehyde.

Materials:

  • This compound

  • Formaldehyde (37% solution)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Deionized water

  • Methanol (B129727)

Equipment:

  • Reaction kettle with stirrer, thermometer, and reflux condenser

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the reaction kettle with four molar equivalents of formaldehyde solution.

  • Adjust the pH of the formaldehyde solution to 10-12 by adding 10% NaOH solution.

  • Slowly add one molar equivalent of this compound to the alkaline formaldehyde solution while stirring.

  • Heat the mixture to 40-60°C and continue stirring until all the this compound has dissolved.

  • Filter the solution to remove any insoluble impurities.

  • Concentrate the filtrate using a rotary evaporator at a temperature up to 60-70°C under reduced pressure until the product begins to crystallize.

  • Without allowing the syrup to cool to a temperature that would induce crystallization, add methanol with vigorous stirring. Tetramethylol this compound will precipitate as finely divided crystals.

  • Filter the crystals and wash them with a small amount of cold methanol.

  • Dry the purified tetramethylol this compound in a vacuum oven.

Protocol 2: Synthesis of Butylated this compound Crosslinker

This protocol outlines the etherification of tetramethylol this compound with butanol to produce a butylated crosslinking agent.

Materials:

  • Tetramethylol this compound (from Protocol 1)

  • n-Butanol

  • Strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium carbonate solution (5% w/v)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Reaction flask with a Dean-Stark trap, stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the reaction flask, suspend tetramethylol this compound in an excess of n-butanol.

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1.0% by weight of the reactants).

  • Heat the mixture to reflux and collect the water of reaction in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the etherification.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the mixture with a 5% sodium carbonate solution in a separatory funnel.

  • Separate the organic layer and wash it with deionized water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the excess n-butanol under reduced pressure using a rotary evaporator to obtain the final butylated this compound crosslinker.

Protocol 3: Formulation and Curing of a Polyester-Based Coating

This protocol describes the formulation of a simple polyester-based coating using a butylated this compound crosslinker and its subsequent curing.

Materials:

  • Hydroxyl-functional polyester resin

  • Butylated this compound crosslinker (e.g., CYMEL® 1170)

  • Strong acid catalyst (e.g., CYCAT® 4040, a p-toluenesulfonic acid-based catalyst)

  • Appropriate solvent (e.g., xylene, butanol blend)

  • Substrate for coating (e.g., steel panels)

Equipment:

  • Laboratory mixer/disperser

  • Film applicator (e.g., drawdown bar)

  • Forced-air convection oven

Procedure:

  • In a suitable mixing vessel, dissolve the hydroxyl-functional polyester resin in the chosen solvent system.

  • While stirring, add the butylated this compound crosslinker. The ratio of polyester resin to crosslinker should be determined based on their respective equivalent weights to achieve the desired crosslinking density. A typical starting point is a 70:30 solids ratio.

  • Add the acid catalyst at a concentration of 0.5-1.0% based on the total binder solids.[1]

  • Mix thoroughly until a homogeneous solution is obtained.

  • Apply the coating to the substrate using a film applicator to a specified dry film thickness.

  • Allow the coated substrate to flash off for a few minutes at ambient temperature to allow some of the solvent to evaporate.

  • Cure the coated panel in a forced-air convection oven. A typical curing schedule is 20 minutes at 125-180°C.[1]

  • After curing, allow the panel to cool to room temperature before performing any performance tests.

Visualizations

Synthesis_of_Butylated_this compound This compound This compound Methylolation Methylolation (alkaline conditions) This compound->Methylolation Formaldehyde Formaldehyde Formaldehyde->Methylolation Butanol n-Butanol Etherification Etherification (acid catalyst, heat) Butanol->Etherification TMG Tetramethylol this compound TMG->Etherification BG Butylated this compound Crosslinker Methylolation->TMG Etherification->BG Crosslinking_Mechanism cluster_reactants Coating Formulation Polyester Hydroxyl-Functional Polyester Resin Curing Curing (Heat) Polyester->Curing This compound Butylated this compound Crosslinker This compound->Curing Catalyst Acid Catalyst (H+) Catalyst->Curing initiates Crosslinked_Network Crosslinked Polymer Network Curing->Crosslinked_Network

References

Synthesis of Glycoluril-Based Polymers for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of glycoluril-based polymers as vehicles for drug delivery. This compound, a bicyclic molecule formed from the condensation of urea (B33335) and glyoxal (B1671930), serves as a versatile building block for creating a variety of polymeric architectures, including linear polymers, cross-linked resins, and supramolecular structures.[1] These polymers are gaining attention in the pharmaceutical field due to their potential for controlled drug release and biocompatibility.[2][3]

Overview of this compound-Based Polymers in Drug Delivery

This compound and its derivatives can be polymerized through various reactions, most notably with formaldehyde (B43269) to create resins.[4] The resulting polymers can encapsulate therapeutic agents for controlled release. The rigid structure of the this compound unit can impart unique properties to the polymer matrix, influencing drug loading and release kinetics. Furthermore, the nitrogen-rich structure of this compound offers sites for further functionalization to tailor the polymer's properties for specific drug delivery applications.

Synthesis of this compound-Based Polymers

Synthesis of this compound Monomer

The foundational step in producing this compound-based polymers is the synthesis of the this compound monomer itself. This is typically achieved through the acid-catalyzed condensation of urea and glyoxal.[1]

Protocol 1: Synthesis of this compound

Materials:

  • Urea

  • Glyoxal (40% aqueous solution)

  • Sulfuric acid (concentrated)

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Beaker

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve two equivalents of urea in distilled water.

  • Slowly add one equivalent of a 40% aqueous solution of glyoxal to the urea solution while stirring.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to 50-100°C and reflux for a designated period, monitoring the reaction progress.

  • Cool the reaction mixture to room temperature to allow for the precipitation of this compound.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water and then with ethanol to remove unreacted starting materials and impurities.

  • Dry the purified this compound in an oven at a suitable temperature.

Synthesis of this compound-Melamine-Formaldehyde (GUMEFA) Resin

GUMEFA resins are cross-linked polymers with potential for encapsulating drugs. The synthesis involves the formation of a complex between this compound and melamine (B1676169), followed by polymerization with formaldehyde.[4]

Protocol 2: Synthesis of GUMEFA Resin [4]

Part A: Synthesis of this compound-Melamine (GU-ME) Complex [4]

Materials:

  • This compound (0.0043 mol)

  • Melamine (0.0171 mol)

  • Distilled water (55 mL)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Combine this compound, melamine, and distilled water in a round-bottom flask.[4]

  • Stir the mixture at 90°C for 2.5 to 3 hours.[4]

  • Filter the hot solution through a Büchner funnel without prior cooling.[4]

  • Dry the collected precipitate to a constant weight. The resulting product is the GU-ME complex.[4]

Part B: Synthesis of GUMEFA Resin [4]

Materials:

  • GU-ME complex (1.4 g)

  • Formaldehyde (36.6% aqueous solution, 8.5 mL)

  • Ammonia (B1221849) (25% aqueous solution, 0.3 mL)

  • Melamine (3.1 g)

  • 1-hydroxyethylidene diphosphonic acid (HEDP) solution (0.5 g/mL in water)

Equipment:

  • Reaction flask

  • Magnetic stirrer and hotplate

Procedure:

  • To the formaldehyde solution, add the ammonia solution and the GU-ME complex.[4]

  • Stir the mixture at 60-65°C until it becomes homogeneous.[4]

  • Add the additional melamine and continue stirring until a homogeneous mixture is achieved.[4]

  • To cure the resin, add 1 mL of the HEDP solution and allow it to plasticize for 20-24 hours.[5]

Characterization of this compound-Based Polymers

The physicochemical properties of the synthesized polymers are crucial for their application in drug delivery. Key characterization techniques are outlined below.

ParameterTechniqueDescription
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)To identify functional groups and confirm the formation of the polymer.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo elucidate the detailed chemical structure of the polymer.
Morphology Scanning Electron Microscopy (SEM)To visualize the surface morphology and particle size of the polymer.
Thermal Properties Thermogravimetric Analysis (TGA)To determine the thermal stability and degradation profile of the polymer.
Differential Scanning Calorimetry (DSC)To identify thermal transitions such as the glass transition temperature and melting point.
Molecular Weight Gel Permeation Chromatography (GPC)To determine the average molecular weight and polydispersity of the polymer.
Particle Size and Zeta Potential Dynamic Light Scattering (DLS)For nanoparticle formulations, this technique measures the particle size distribution and surface charge, which affect stability and cellular uptake.

Drug Loading and In Vitro Release Studies

Drug Loading

The efficiency of a polymer as a drug carrier is determined by its ability to encapsulate a sufficient amount of the therapeutic agent.

Protocol 3: Drug Loading into this compound-Based Polymers (Illustrative)

Method: Solvent Evaporation (for nanoparticle formation)

Materials:

  • This compound-based polymer

  • Drug of interest

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous solution (containing a surfactant like polyvinyl alcohol (PVA))

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve a known amount of the this compound-based polymer and the drug in a suitable organic solvent.

  • Prepare an aqueous solution containing a surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with distilled water to remove unencapsulated drug and surfactant, and then lyophilize for storage.

Calculations:

  • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug) x 100

In Vitro Drug Release

In vitro release studies are performed to understand the release kinetics of the drug from the polymer matrix.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded this compound-based polymer

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Dialysis membrane (with a molecular weight cut-off suitable to retain the polymer but allow the drug to pass through)

Equipment:

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of the drug-loaded polymer in a specific volume of PBS within a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS, which serves as the release medium.

  • Maintain the system at 37°C with constant agitation.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Biocompatibility and Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of the this compound-based polymers to ensure their safety for biomedical applications.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • A suitable cell line (e.g., fibroblasts, cancer cells depending on the application)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • This compound-based polymer (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare different concentrations of the this compound-based polymer in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the polymer at different concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the cell viability as a percentage relative to the negative control.

Visualization of Workflows and Pathways

Synthesis and Drug Delivery Workflow

The following diagram illustrates the general workflow from the synthesis of this compound-based polymers to their application in drug delivery.

G cluster_synthesis Polymer Synthesis cluster_drug_formulation Drug Formulation cluster_evaluation In Vitro/In Vivo Evaluation Glycoluril_Monomer This compound Monomer Synthesis Polymerization Polymerization (e.g., with Formaldehyde) Glycoluril_Monomer->Polymerization Purification Purification and Characterization Polymerization->Purification Drug_Loading Drug Loading Purification->Drug_Loading Characterization_DL Characterization of Drug-Loaded Polymer Drug_Loading->Characterization_DL In_Vitro_Release In Vitro Release Studies Characterization_DL->In_Vitro_Release Biocompatibility Biocompatibility Assays In_Vitro_Release->Biocompatibility Cellular_Uptake Cellular Uptake Studies Biocompatibility->Cellular_Uptake In_Vivo_Studies In Vivo Animal Studies Cellular_Uptake->In_Vivo_Studies

Caption: Workflow for this compound-Based Polymer Drug Delivery Systems.

Cellular Uptake and Drug Action Pathway

This diagram illustrates a generalized pathway for the cellular uptake of nanoparticle-based drug delivery systems and the subsequent action of the released drug.

G cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm Nanoparticle Drug-Loaded this compound Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Target Intracellular Target (e.g., Receptor, Enzyme) Drug_Release->Target Response Therapeutic Response Target->Response Membrane Cell Membrane

Caption: Cellular Uptake and Action of Nanoparticulate Drug Carriers.[6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound-based polymer drug delivery systems based on typical values reported for similar polymeric carriers.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

FormulationPolymer CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
GNP-1GUMEFA250 ± 200.15 ± 0.05-15.2 ± 2.5
GNP-2This compound-PEG180 ± 150.12 ± 0.03-8.5 ± 1.8

Table 2: Drug Loading and In Vitro Release Characteristics

FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)
GNP-1-DoxDoxorubicin5.2 ± 0.865 ± 540 ± 4
GNP-2-CurCurcumin8.5 ± 1.278 ± 632 ± 3

Table 3: In Vitro Cytotoxicity (MTT Assay) - 48h Incubation

FormulationCell LineIC50 (µg/mL)
GNP-1 (Blank)HeLa> 500
GNP-2 (Blank)MCF-7> 500
GNP-1-DoxHeLa15.8
GNP-2-CurMCF-725.4

Note: The data presented in these tables are illustrative and will vary depending on the specific polymer synthesis, drug, and experimental conditions.

Conclusion

This compound-based polymers represent a promising platform for the development of novel drug delivery systems. Their synthesis from readily available precursors and the potential for tuning their physicochemical properties make them attractive candidates for further research. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis, characterization, and evaluation of these polymers for various therapeutic applications. Further studies are warranted to fully elucidate their in vivo behavior, including pharmacokinetics, biodistribution, and therapeutic efficacy.

References

Application Notes and Protocols for Employing Glycoluril Derivatives in Molecular Recognition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of glycoluril derivatives in molecular recognition studies. This compound-based structures, such as cucurbit[n]urils and self-assembling capsules, are versatile tools in supramolecular chemistry, offering unique cavities for encapsulating guest molecules. Their applications span from fundamental host-guest chemistry to advanced drug delivery systems and molecular sensing.

Application Note 1: Cucurbit[n]urils as Molecular Hosts

Cucurbit[n]urils (CB[n]) are macrocyclic compounds formed from the acid-catalyzed condensation of this compound and formaldehyde (B43269).[1][2] The number 'n' denotes the quantity of this compound units, which determines the size of the internal cavity.[3][4] This hydrophobic cavity is capable of encapsulating a wide variety of guest molecules, while the two carbonyl-fringed portals provide sites for interaction with cations, enhancing solubility and influencing guest binding.[4] The rigid structure and high binding affinities of CB[n]s make them excellent candidates for applications in drug delivery, sensing, and the construction of complex supramolecular assemblies like rotaxanes and catenanes.[1]

The selection of a specific CB[n] homolog (e.g., CB[1], CB[2], CB[5], CB[6]) is crucial as the cavity size dictates the range of guest molecules that can be accommodated.[4] For instance, CB[5] has a cavity volume suitable for encapsulating various drug molecules, such as nabumetone (B1676900) and naproxen.[7] The binding process is often driven by a combination of the hydrophobic effect and ion-dipole interactions between the guest and the host.[8]

Application Note 2: Self-Assembling Molecular Capsules

This compound derivatives can be designed to self-assemble into discrete, hollow capsules through hydrogen bonding.[9][10] These capsules, often described with whimsical names like "tennis balls" and "softballs," create an enclosed microenvironment that can encapsulate guest molecules.[10] The formation of these assemblies is a reversible process, allowing for the potential release of the encapsulated guest in response to external stimuli that disrupt the hydrogen bonding network. This property is of significant interest for controlled release applications in drug delivery.[5] The design of the this compound monomer, including the nature of the appended side walls, dictates the size, shape, and guest-binding properties of the resulting capsule.[11]

Experimental Protocols

Protocol 1: Synthesis of Cucurbit[n]urils

The synthesis of cucurbit[n]urils involves the acid-catalyzed condensation of this compound and a methylene-bridging compound, typically formaldehyde.[6][12]

Materials:

  • This compound (or a substituted derivative)

  • Formaldehyde solution (or paraformaldehyde)

  • Strong acid (e.g., sulfuric acid, hydrochloric acid)[2][6]

  • Solvent (e.g., water)[1]

Procedure:

  • Dissolve this compound in the strong acid solution.

  • Add formaldehyde to the mixture.

  • Heat the reaction mixture to a temperature between 20°C and 120°C.[6][12] The specific temperature and reaction time will influence the distribution of CB[n] homologs produced.

  • After cooling, the product mixture precipitates.

  • The different CB[n] homologs can be separated and purified by fractional crystallization or chromatography.

Note: The synthesis can be influenced by the presence of salts and the specific acid used, allowing for some control over the size of the resulting cucurbiturils.[6]

Protocol 2: Characterization of Host-Guest Interactions using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[13] It provides a complete thermodynamic profile, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[13]

Materials:

  • Host molecule (e.g., Cucurbit[n]uril) solution in a suitable buffer.

  • Guest molecule solution in the identical buffer.

  • Isothermal Titration Calorimeter.

Procedure:

  • Instrument Setup: Thoroughly clean the sample cell and injection syringe. Set the desired experimental temperature (e.g., 25°C).[7][13]

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer. It is critical to ensure the buffer composition is identical to avoid heats of dilution. Degas both solutions immediately before the experiment to prevent air bubbles.[13] The guest concentration in the syringe should typically be 10-20 times higher than the host concentration in the cell.[13]

  • Loading Samples: Carefully load the host solution into the sample cell and the guest solution into the injection syringe.[13]

  • Titration: Perform a series of small, sequential injections of the guest solution into the host solution while monitoring the heat change.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

Protocol 3: 1H NMR Spectroscopy for Studying Host-Guest Interactions

1H NMR spectroscopy is a valuable tool for elucidating the structure of host-guest complexes and determining binding constants.[14][15] Chemical shift changes of both the host and guest protons upon complexation provide information about the binding event.[16]

Materials:

  • Host molecule (e.g., this compound-based capsule)

  • Guest molecule

  • Deuterated solvent (e.g., CDCl_3, D_2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a series of NMR samples containing a constant concentration of the guest and varying concentrations of the host.

  • Data Acquisition: Acquire 1H NMR spectra for each sample.

  • Data Analysis:

    • Qualitative Analysis: Observe changes in the chemical shifts of the guest's protons. Protons that are encapsulated within the host's cavity will typically experience a significant upfield shift due to the shielding effect of the host's aromatic walls.

    • Quantitative Analysis (NMR Titration): By monitoring the change in chemical shift of a specific guest proton as a function of the host concentration, the binding constant (K_a) can be determined by fitting the data to the appropriate binding isotherm equation.[16]

    • 2D NMR (ROESY/NOESY): These experiments can be used to identify through-space interactions between the host and guest protons, providing definitive evidence of encapsulation and information on the geometry of the complex.[7]

Quantitative Data

The following tables summarize representative quantitative data for the binding of various guests by this compound-based hosts.

Table 1: Thermodynamic Parameters of Cucurbit[5]uril (CB[5]) Binding Determined by ITC

Guest MoleculeTemperature (°C)Binding Constant (log K)ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)Reference
Nabumetone254.66 ± 0.01-26.7 ± 0.1-20.2 ± 0.76.4 ± 0.8[7]

Table 2: Binding Constants of Various Guests with Cucurbit[n]urils

HostGuestMethodBinding Constant (K_a, M⁻¹)Reference
CB[5]Naproxen1H NMR-[7]
CB[5]Fullerene-54[10]

Note: The binding constant for Naproxen with CB[5] was determined by 1H NMR, but the specific value was not provided in the cited source.

Visualizations

Experimental_Workflow_ITC cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Host Host Solution (e.g., CB[n]) Degas_Host Degas Host Host->Degas_Host Guest Guest Solution (10-20x Host Conc.) Degas_Guest Degas Guest Guest->Degas_Guest Load_Cell Load Host into Sample Cell Degas_Host->Load_Cell Load_Syringe Load Guest into Injection Syringe Degas_Guest->Load_Syringe Titration Perform Titration (Sequential Injections) Load_Cell->Titration Load_Syringe->Titration Raw_Data Raw Data (Heat Change vs. Injection) Titration->Raw_Data Binding_Isotherm Binding Isotherm (Heat vs. Molar Ratio) Raw_Data->Binding_Isotherm Thermodynamic_Parameters Thermodynamic Parameters (Ka, ΔH, n) Binding_Isotherm->Thermodynamic_Parameters

Workflow for Isothermal Titration Calorimetry (ITC).

Logical_Relationship_Self_Assembly Monomer This compound Derivative (Monomer) H_Bonding Self-Complementary Hydrogen Bonding Monomer->H_Bonding design Capsule Self-Assembled Capsule (e.g., Dimer) H_Bonding->Capsule leads to Complex Host-Guest Complex (Encapsulation) Capsule->Complex encapsulates Disassembly Disassembly Capsule->Disassembly Guest Guest Molecule Guest->Complex Stimuli External Stimuli (e.g., Solvent, Temp.) Complex->Stimuli Release Guest Release Complex->Release results in Stimuli->Disassembly Disassembly->Monomer reverts to

Self-assembly and guest encapsulation by this compound derivatives.

Signaling_Pathway_NMR_Analysis cluster_1d_outcome 1D NMR Analysis Outcome cluster_2d_outcome 2D NMR Analysis Outcome Start Prepare NMR Samples (Constant [Guest], Varying [Host]) Acquire_Spectra Acquire 1D and 2D NMR Spectra Start->Acquire_Spectra Analyze_1D Analyze 1D Spectra (Chemical Shift Changes) Acquire_Spectra->Analyze_1D Analyze_2D Analyze 2D Spectra (ROESY/NOESY) Acquire_Spectra->Analyze_2D Qualitative Qualitative Information (Evidence of Binding) Analyze_1D->Qualitative Quantitative Quantitative Information (Binding Constant, Ka) Analyze_1D->Quantitative Structural Structural Information (Binding Geometry, Proximity) Analyze_2D->Structural

References

Application Notes and Protocols: Tetramethylol Glycoluril as a Biocide in Paint Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tetramethylol glycoluril and its evaluation as a biocide for the preservation of water-based paints. The information is intended for laboratory-scale preparation and testing.

Introduction

Water-based paints are susceptible to microbial contamination, which can lead to spoilage in the can and fungal or algal growth on the dried paint film.[1][2] Biocides are essential additives to prevent this degradation.[1] Tetramethylol this compound is a heterocyclic compound that functions as a formaldehyde-releasing biocide.[3][4] This controlled release mechanism is effective against a broad spectrum of microorganisms commonly found in paint formulations.[3][5] This document outlines the synthesis of tetramethylol this compound and standardized methods for evaluating its biocidal efficacy in paint.

Preparation of Tetramethylol this compound

The synthesis of tetramethylol this compound involves the reaction of this compound with formaldehyde (B43269) in an alkaline aqueous solution.[4][6] The following protocol is adapted from established laboratory procedures.[6]

Materials and Reagents
  • This compound (C₄H₆N₄O₂)

  • Paraformaldehyde ((CH₂O)n)

  • Sodium Hydroxide (B78521) (NaOH)

  • Methanol (B129727) (CH₃OH)

  • Distilled Water

  • Reaction vessel with stirrer, thermometer, and condenser

  • Rotary evaporator

Experimental Protocol: Synthesis
  • Reaction Setup: In a reaction vessel, suspend 66 g (2.2 mols) of paraformaldehyde in 150 g of distilled water.

  • pH Adjustment: Adjust the pH of the suspension to between 10 and 12 by the dropwise addition of a sodium hydroxide solution.

  • Addition of this compound: Add 71 g (0.5 mol) of this compound to the stirred suspension.

  • Reaction: Heat the mixture slowly to 50-60°C and maintain this temperature with continuous stirring. The solids will gradually dissolve.

  • Concentration: Once all solids are dissolved, concentrate the resulting solution under reduced pressure at 60-70°C until approximately 85% of the water has been removed.

  • Crystallization: Add 300 ml of methanol to the warm, concentrated syrup with vigorous stirring. Tetramethylol this compound will precipitate as fine crystals.

  • Isolation and Drying: Filter the crystals, wash with a small amount of cold methanol, and dry in a vacuum oven at 50-60°C.

Evaluation of Biocidal Efficacy in Paint

The efficacy of tetramethylol this compound as a biocide is assessed through standardized challenge tests for both in-can preservation and dry-film protection.

In-Can Preservation (ASTM D2574)

This test evaluates the ability of the biocide to prevent microbial growth in wet paint.[7]

  • Sample Preparation: Prepare paint samples with varying concentrations of tetramethylol this compound (e.g., 0.1%, 0.2%, 0.5% w/w) and a control sample without the biocide.

  • Inoculation: Inoculate each paint sample with a mixed culture of bacteria and fungi known to cause paint spoilage (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Penicillium funiculosum).

  • Incubation: Incubate the inoculated samples at 30°C ± 2°C for a specified period, typically up to 7 days.[7]

  • Evaluation: At regular intervals (e.g., day 1, 2, 5, and 7), streak a loopful of each paint sample onto nutrient agar (B569324) plates.[7] Incubate the plates and observe for microbial growth. The concentration of biocide that prevents growth is recorded.

Dry-Film Fungal Resistance (ASTM D3273)

This method assesses the resistance of the dried paint film to fungal defacement.

  • Sample Preparation: Coat wooden or paper-based substrates with the paint formulations containing different concentrations of tetramethylol this compound and a control. Allow the coatings to dry completely.

  • Exposure: Suspend the coated samples in a controlled environmental chamber with high humidity (above 95%) and a temperature of 32.5°C ± 1°C.

  • Inoculation: Expose the samples to a mixed spore suspension of common fungi (e.g., Aspergillus niger, Penicillium citrinum, Aureobasidium pullulans).

  • Incubation: Incubate the samples for four weeks, inspecting them weekly for fungal growth.

  • Evaluation: Rate the fungal growth on a scale of 0 (no growth) to 10 (severe defacement).

Data Presentation

While specific quantitative data for tetramethylol this compound is not widely published, the following table provides representative Minimum Inhibitory Concentration (MIC) values for other formaldehyde-releasing biocides against common paint spoilage microorganisms. These values can serve as a benchmark for the expected performance of tetramethylol this compound.

MicroorganismBiocide TypeMIC (ppm)
Pseudomonas aeruginosaFormaldehyde-releaser250 - 1000
Escherichia coliFormaldehyde-releaser200 - 800
Staphylococcus aureusFormaldehyde-releaser300 - 1200
Aspergillus nigerFormaldehyde-releaser500 - 2000
Penicillium funiculosumFormaldehyde-releaser400 - 1500
Candida albicansFormaldehyde-releaser300 - 1000

Note: These are representative values and actual efficacy will vary depending on the specific paint formulation and test conditions.

Mechanism of Action

Tetramethylol this compound acts as a formaldehyde-releasing biocide.[3][5] In the aqueous environment of paint, it slowly hydrolyzes to release formaldehyde. Formaldehyde is a potent electrophile that inactivates essential microbial proteins and nucleic acids through cross-linking reactions, thereby inhibiting microbial growth and proliferation.[5]

Visualizations

Synthesis Workflow

G Synthesis of Tetramethylol this compound A Suspend Paraformaldehyde in Water B Adjust pH to 10-12 with NaOH A->B C Add this compound B->C D Heat to 50-60°C C->D E Concentrate under Reduced Pressure D->E F Add Methanol (Crystallization) E->F G Filter and Dry Crystals F->G G Biocidal Efficacy Evaluation cluster_0 In-Can Preservation (ASTM D2574) cluster_1 Dry-Film Fungal Resistance (ASTM D3273) A Prepare Paint Samples with Biocide B Inoculate with Microorganisms A->B C Incubate at 30°C B->C D Evaluate Microbial Growth C->D E Coat Substrates with Paint F Expose to Fungal Spores in Humidity Chamber E->F G Incubate for 4 Weeks F->G H Rate Fungal Defacement G->H G Mechanism of Action A Tetramethylol this compound in Paint B Hydrolysis A->B C Release of Formaldehyde B->C D Microbial Cell C->D E Cross-linking of Proteins and Nucleic Acids D->E F Inhibition of Microbial Growth E->F

References

Application Notes and Protocols: Glycoluril in Coatings for Metal Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycoluril, an organic compound synthesized from the reaction of urea (B33335) and glyoxal, serves as a fundamental building block for a class of amino resins extensively used in the coatings industry.[1] In its derivatized form, typically as tetra-alkoxyalkylated this compound, it functions as a highly effective crosslinking agent. These derivatives react with hydroxyl-functional polymers, such as polyesters and acrylics, to form durable, thermoset coatings upon curing.[2][3]

Coatings formulated with this compound-based crosslinkers offer significant advantages for metal protection, including superior flexibility, hardness, chemical resistance, and adhesion to the substrate.[4] A notable benefit over traditional amino resins, like those based on melamine, is the reduced emission of formaldehyde (B43269) during the curing process.[4] This makes them a preferred choice for applications such as industrial, automotive, can, and coil coatings.[4] Beyond forming protective barrier films, certain this compound derivatives have also demonstrated efficacy as corrosion inhibitors by directly adsorbing onto the metal surface.[5][6]

These notes provide detailed protocols and data for the application of this compound derivatives in both powder and liquid coating formulations for metal substrates, as well as their use as corrosion inhibitors.

Application Note 1: this compound Resins in Powder Coatings

Principle of Application

This compound derivatives, most commonly tetramethoxymethyl this compound (TMMG), are used as crosslinkers in powder coatings.[2] These formulations consist of a solid blend of a hydroxyl-functional resin (e.g., polyester (B1180765) or acrylic), the TMMG crosslinker, an acid catalyst, pigments, and flow additives.[2] When the powder is electrostatically sprayed onto a grounded metal part and subsequently heated, the particles melt, flow into a smooth film, and cure. The curing process involves an acid-catalyzed condensation reaction between the methoxymethyl groups of the this compound and the hydroxyl groups of the polymer backbone, forming a highly crosslinked, protective network and releasing methanol (B129727) as a byproduct.[2]

Typical Powder Coating Formulation

The following table outlines a general formulation for a polyester-glycoluril powder coating. Proportions can be adjusted based on the desired final properties of the coating.

ComponentFunctionTypical Weight % (on binder)
Hydroxyl-Functional Polyester ResinPolymer Backbone80 - 97%
Tetramethoxymethyl this compound (e.g., POWDERLINK® 1174)Crosslinking Agent3 - 20%
p-Toluenesulfonic Acid (pTSA)Acid Catalyst0.1 - 10%
Flow Control Agent (e.g., acrylic polymer)Promotes smooth film formation1 - 2%
Degassing Agent (e.g., Benzoin)Prevents pinholes0.5 - 1.5%
Pigments/FillersColor and OpacityAs required
Data sourced from patent literature describing this compound-based powder coating compositions.[2]

Experimental Protocol: Preparation and Application of a this compound-Based Powder Coating

  • Pre-mixing: Weigh and combine all formulation components (polyester resin, TMMG, catalyst, and additives) in a high-speed mixer until a homogeneous powder blend is achieved.

  • Melt Extrusion: Process the pre-mix through a heated twin-screw extruder. The temperature should be high enough to melt the resin and ensure intimate mixing (typically 90-120°C), but low enough to prevent significant premature crosslinking.

  • Cooling and Grinding: The hot extrudate is passed through chill rolls to form a brittle sheet, which is then mechanically broken into chips. These chips are subsequently milled using a pin or hammer mill to a fine powder with a particle size suitable for electrostatic application (typically 20-50 µm).

  • Sieving: Sieve the milled powder to remove oversized particles and achieve a narrow particle size distribution.

  • Substrate Preparation: Clean and degrease the metal substrate (e.g., cold-rolled steel panels). For enhanced adhesion and corrosion resistance, a pretreatment such as iron or zinc phosphating is recommended.

  • Electrostatic Application: Apply the powder to the grounded metal substrate using an electrostatic spray gun, which imparts a negative charge to the powder particles, causing them to adhere to the substrate.

  • Curing: Place the coated substrate in a convection oven. A typical curing schedule is 15-20 minutes at 180-200°C.[3] The exact time and temperature depend on the specific formulation and substrate thickness.

Workflow for Powder Coating Production and Application

G cluster_prep Powder Manufacturing cluster_app Coating Application Premix 1. Pre-mixing (Resin, Crosslinker, Additives) Extrude 2. Melt Extrusion Premix->Extrude Grind 3. Grinding & Sieving Extrude->Grind Powder Final Powder Grind->Powder Spray 5. Electrostatic Spraying Powder->Spray Substrate 4. Substrate Preparation Substrate->Spray Cure 6. Curing (e.g., 180°C, 20 min) Spray->Cure Product Coated Part Cure->Product

Workflow for this compound Powder Coating.

Application Note 2: this compound Resins in Autodeposition Coatings

Principle of Application

Autodeposition is an aqueous coating process that uses a chemical reaction between an acidic coating bath and the metallic substrate to deposit a film. Water-insoluble, etherified this compound derivatives, such as tetrabutoxymethyl this compound, are used as crosslinkers in these systems.[7] The coating bath consists of an acidic polymer latex emulsion (e.g., acrylic or styrene-acrylic) and a dispersion of the this compound crosslinker. When a clean steel part is immersed in the bath, the acid attacks the metal, dissolving iron and increasing the concentration of metal ions at the liquid-metal interface. These ions destabilize the latex particles, causing them to deposit onto the metal surface, forming a uniform wet film. The part is then rinsed and baked, during which the this compound crosslinks with the polymer backbone to form a cured, durable coating.[7]

Typical Autodeposition Bath Formulation

ComponentFunctionTypical Concentration
Styrene/Butyl Acrylate/Methacrylic Acid Copolymer Latex (42% solids)Polymer Binder~200 g
Tetrabutoxymethyl this compound (97% solids)Crosslinking Agent~8 g (~10 wt% on resin)
Sodium Dodecylbenzene SulfonateSurfactant/Dispersant~0.08 g
Distilled WaterSolvent~8 g (for dispersion)
Acid (e.g., Hydrofluoric Acid)Activator / pH controlTo pH 2.0 - 3.0
Data is based on a formulation example from a patent on autodeposition coatings.[7]

Experimental Protocol: Formulation and Application of an Autodeposition Coating

  • Crosslinker Dispersion: In a separate vessel, add the this compound derivative and surfactant to distilled water. Stir vigorously to create a fine dispersion.

  • Bath Formulation: Slowly add the this compound dispersion to the latex emulsion under constant, gentle agitation.

  • pH Adjustment: Carefully add the specified acid to the mixture to lower the pH to the target range of 2.0 - 3.0. Allow the bath to equilibrate.

  • Substrate Preparation: Thoroughly clean and degrease the metal substrate to ensure a reactive surface. No phosphating or other conversion coating is required.

  • Immersion: Immerse the clean metal part in the autodeposition bath for a set period (e.g., 60-120 seconds). Film thickness is a function of immersion time.

  • Rinsing: Gently remove the part from the bath and rinse with deionized water to remove residual bath components.

  • Curing: Bake the coated part in an oven (e.g., 20-30 minutes at 160-180°C) to evaporate water and initiate the crosslinking reaction between the this compound and the latex polymer.

Mechanism of Autodeposition

G cluster_bath Aqueous Coating Bath (pH < 3) Latex Stable Latex Particles (Polymer + this compound) Deposition Destabilization & Film Deposition Latex->Deposition H_ions H+ Ions Interface Interface Reaction Fe + 2H+ -> Fe2+ + H2 H_ions->Interface Substrate Steel Substrate (Fe) Substrate->Interface Interface->Deposition Fe2+ ions

Mechanism of Autodeposition on Steel.

Application Note 3: this compound Derivatives as Corrosion Inhibitors

Principle of Application

Certain modified glycolurils, particularly those containing heteroatoms like sulfur (thioglycolurils), can function as effective corrosion inhibitors for metals like steel in acidic environments.[5] Unlike barrier coatings, these molecules work by adsorbing directly onto the metal surface. The inhibitor molecules form a protective film that isolates the metal from the corrosive medium. This adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (donor-acceptor interactions between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal). This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, thus classifying them as mixed-type inhibitors.[5]

Corrosion Inhibition Performance Data

The following table summarizes the performance of a thiothis compound derivative as a corrosion inhibitor for low carbon steel.

InhibitorSubstrateCorrosive MediumConcentrationInhibition Efficiency (IE%)
3a,6a-bistolylthiothis compound (BSTGCU)Low Carbon Steel1 M HCl100 mg/L> 96%
Data sourced from a study on thiothis compound derivatives as corrosion inhibitors.[5]

Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

  • Solution Preparation: Prepare a stock solution of the this compound inhibitor in a suitable solvent. Prepare the corrosive medium (e.g., 1 M HCl). Create a series of test solutions by adding varying amounts of the inhibitor stock solution to the corrosive medium to achieve the desired concentrations (e.g., 25, 50, 100 mg/L). A blank solution (corrosive medium only) is also required.

  • Electrode Setup: Use a standard three-electrode electrochemical cell. The working electrode is the metal to be tested (e.g., a low carbon steel coupon), the counter electrode is typically platinum or graphite, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode is used as the reference electrode.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and monitor the OCP until it stabilizes (typically 30-60 minutes). This ensures the system has reached a steady state.

  • Potentiodynamic Polarization Scan: Once the OCP is stable, perform a potentiodynamic polarization scan. This involves sweeping the potential of the working electrode from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of the current density (log i).

    • Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [ (icorr(blank) - icorr(inhibitor)) / icorr(blank) ] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Corrosion Inhibition Mechanism

G cluster_inhibitor Inhibitor Adsorption cluster_process Corrosion Process Metal Active Site Active Site Active Site Active Site Inhibitor1 Inhibitor Molecule Inhibitor1->Metal:f0 Anodic Anodic Reaction (Metal Dissolution) Inhibitor1->Anodic Blocks Inhibitor2 Inhibitor Molecule Inhibitor2->Metal:f2 Cathodic Cathodic Reaction (e.g., H+ Reduction) Inhibitor2->Cathodic Blocks Inhibitor3 Inhibitor Molecule Inhibitor3->Metal:f3

Inhibitor molecules block reaction sites.

References

Application Notes and Protocols for the Functionalization of Glycoluril in Novel Supramolecular Host Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of glycoluril, a key building block in the creation of advanced supramolecular hosts. These hosts, particularly cucurbit[n]urils and molecular clips, are of significant interest in drug delivery, diagnostics, and material science due to their unique molecular recognition capabilities.

Introduction to this compound-Based Supramolecular Hosts

This compound (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione) is a rigid, bicyclic molecule that serves as the fundamental unit for a variety of supramolecular hosts. Its structure allows for the formation of well-defined cavities capable of encapsulating guest molecules. The two primary classes of this compound-based hosts are:

  • Cucurbit[n]urils (CB[n]): These are macrocyclic molecules composed of 'n' this compound units linked by methylene (B1212753) bridges.[1] They possess a hydrophobic cavity and two carbonyl-fringed portals, enabling the binding of a wide range of guest molecules, including pharmaceuticals and amino acids.[1] The size of the cavity can be tuned by varying the number of this compound units.

  • This compound "Clips" and Baskets: These are typically derived from diphenylthis compound and form open, U-shaped cavities.[2] These structures are particularly adept at binding aromatic guest molecules through a combination of hydrogen bonding, π-π stacking, and cavity effects.[2]

Functionalization of the this compound scaffold is crucial for modulating the properties of these hosts, such as solubility, guest selectivity, and for introducing reactive sites for further conjugation.[3]

Key Functionalization Strategies

Several strategies have been developed for the functionalization of this compound and its derivatives. The choice of method depends on the desired functionality and the target supramolecular host.

N-Alkylation of the this compound Backbone

Direct N-alkylation of the nitrogen atoms on the this compound ring is a common method to introduce a variety of functional groups.[4] This approach can be used to synthesize tetra-substituted glycolurils with altered solubility and electronic properties.[5]

Monofunctionalization of Cucurbit[n]urils

For applications requiring specific conjugation, such as attachment to polymers or biomolecules, monofunctionalized CB[n] derivatives are essential.[6] This can be achieved through controlled reactions that modify a single methylene bridge or this compound unit.[3][6]

Synthesis of Diphenylthis compound-Derived Molecular Clips

The synthesis of molecular clips typically begins with the condensation of benzil (B1666583) and urea (B33335) to form 3a,6a-diphenylthis compound.[1] This core structure is then further reacted to introduce "arms" or side walls that define the binding cavity.[2]

Quantitative Data on Host-Guest Interactions

The binding affinity of supramolecular hosts for guest molecules is a critical parameter. This data is often determined using techniques such as NMR titration, UV-Vis spectroscopy, or isothermal titration calorimetry (ITC). The following tables summarize representative binding data for different this compound-based hosts.

Host MoleculeGuest MoleculeBinding Constant (K_a, M⁻¹)SolventTechniqueReference
Cucurbit[7]uril (CB[7])Hexamethylenediamine1.8 x 10⁵D₂O/DCl¹H NMR[8]
Monohydroxylated CB[7]Bisimidazolium guestNot specifiedNot specifiedESI-MS[3]
This compound-derived molecular clip2,4,6-Trinitrotoluene (TNT)Not specified (Binding Energy: 47.2 kJ/mol)Chloroform/n-hexaneDFT Calculation[9]

Note: Direct comparison of binding constants can be challenging due to variations in experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of key functionalized this compound derivatives.

Protocol 1: Synthesis of 3a,6a-Diphenylthis compound (Core for Molecular Clips)

This protocol describes a microwave-assisted synthesis of 3a,6a-diphenylthis compound.[1]

Materials:

Procedure:

  • In a mortar, add benzil (1.0 mmol) and urea (2.2 mmol).

  • Grind the mixture thoroughly.

  • Add a catalytic amount of powdered sodium hydroxide (0.2 mmol) to the mixture and continue grinding until a homogeneous powder is obtained.[1]

  • Transfer the reaction mixture to a microwave-safe vessel.

  • Irradiate in a microwave reactor at 300 W for 3-5 minutes. Monitor the reaction progress by thin-layer chromatography.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the crude product and triturate to dissolve unreacted urea and NaOH.[1]

  • Filter the solid product and wash with water, followed by a small amount of cold ethanol.[1]

  • Recrystallize the crude product from ethanol to yield pure 3a,6a-diphenylthis compound.[1]

Protocol 2: General N-Alkylation of Disubstituted Glycolurils

This protocol provides a general method for the N-alkylation of disubstituted glycolurils to produce tetra-substituted derivatives.[5]

Materials:

  • Disubstituted this compound (e.g., di-tert-butylthis compound)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride)

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the disubstituted this compound (0.0025 M) in acetonitrile.

  • Add the alkylating agent (0.01 M) and KOH (0.02 M).[5]

  • Heat the reaction mixture to 75 °C with stirring and reflux for 3 hours.[5]

  • After cooling, filter the reaction mixture to remove the potassium halide salt.

  • Remove the solvent from the filtrate under reduced pressure.

  • Wash the residue with diethyl ether, then with water to remove any remaining salt, and finally with diethyl ether again.[5]

  • Dry the product to obtain the tetra-substituted this compound.

Protocol 3: Synthesis of Cucurbit[7]uril (CB[7])

This protocol describes the synthesis of the parent cucurbit[7]uril macrocycle.[7]

Materials:

  • This compound

  • Paraformaldehyde

  • Sulfuric acid (10 M)

  • Hydrochloric acid (37%)

  • Three-necked flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • In a three-necked flask, dissolve paraformaldehyde (4.22 g, 0.14 mol) in 10 M sulfuric acid (14 mL) with stirring.[7]

  • Gradually add this compound (10 g, 0.07 mol) in small portions to the solution.[7]

  • Heat the reaction mixture at 95 °C for 24 hours.[7]

  • After cooling, filter the resulting precipitate.

  • Recrystallize the crude product from 37% hydrochloric acid to remove oligomers and byproducts.[7]

  • Dry the crystalline CB[7] powder in a vacuum oven at 70 °C for 48 hours to remove water and residual acid.[7]

Characterization Protocols

Protocol 4: General NMR Analysis of Functionalized Glycolurils

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound derivatives.[10]

Materials:

  • Functionalized this compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • 5 mm NMR tube

Procedure:

  • Dissolve a few milligrams of the purified this compound sample in the appropriate deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can provide further structural information.

  • Analyze the chemical shifts, coupling constants, and signal integrations to confirm the structure of the functionalized this compound.[10]

Protocol 5: Mass Spectrometry Analysis

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their identity.[11]

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the target compound.

Visualizations

The following diagrams illustrate key workflows and concepts in the functionalization of this compound.

Synthesis_of_Diphenylglycoluril_Clip Benzil Benzil Grinding Grinding Benzil->Grinding Urea Urea Urea->Grinding NaOH NaOH (cat.) NaOH->Grinding Microwave Microwave Irradiation Grinding->Microwave Workup Aqueous Workup Microwave->Workup Recrystallization Recrystallization (Ethanol) Workup->Recrystallization DPG 3a,6a-Diphenylthis compound Recrystallization->DPG

Fig. 1: Workflow for the synthesis of 3a,6a-diphenylthis compound.

N_Alkylation_Workflow Disub_this compound Disubstituted This compound Reaction Reaction (75 °C, 3h) Disub_this compound->Reaction Alkylating_Agent Alkylating Agent Alkylating_Agent->Reaction KOH KOH KOH->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing (Ether/Water) Evaporation->Washing Tetrasub_this compound Tetra-substituted This compound Washing->Tetrasub_this compound

Fig. 2: General workflow for N-alkylation of this compound.

Host_Guest_Complexation Host Functionalized This compound Host Complexation Complexation Host->Complexation Guest Guest Molecule Guest->Complexation Solvent Solvent Solvent->Complexation Host_Guest_Complex Host-Guest Complex Complexation->Host_Guest_Complex Analysis Binding Analysis (NMR, ITC, etc.) Host_Guest_Complex->Analysis Binding_Data Binding Affinity Data (K_a) Analysis->Binding_Data

References

Application Notes and Protocols for the Synthesis of N-Substituted Glycoluril Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of N-substituted glycoluril derivatives, a class of compounds with significant applications in supramolecular chemistry, materials science, and as pharmacologically active agents. The following protocols are based on established and recently developed synthetic strategies, including classical condensation reactions, direct N-alkylation, and environmentally friendly solvent-free methods.

Method 1: Acid-Catalyzed Condensation of Ureas and α-Dicarbonyl Compounds

This classical approach remains a cornerstone for constructing the this compound framework. The substitution pattern of the final product is determined by the choice of the urea (B33335) and α-dicarbonyl starting materials. Various acid catalysts can be employed, each with its own advantages in terms of reaction rate and yield.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Products Urea Substituted Urea (2 eq.) This compound N-Substituted this compound Urea->this compound Dicarbonyl α-Dicarbonyl Compound (1 eq.) Dicarbonyl->this compound Water Water (2 eq.) Catalyst Acid Catalyst (e.g., HCl, H₂SO₄, P₄O₁₀) Catalyst->this compound cluster_reactants Reactants cluster_products Products DiSub Disubstituted this compound TetraSub Tetra-substituted this compound DiSub->TetraSub AlkylHalide Alkylating Agent (e.g., R-X) AlkylHalide->TetraSub Salt Salt (e.g., KX) Base Base (e.g., KOH) Base->TetraSub Solvent Solvent (e.g., Acetonitrile) Solvent->TetraSub cluster_reactants Reactants cluster_products Products Urea Urea/Thiourea (1 mmol) This compound This compound Derivative Urea->this compound Diketone α-Diketone (1 mmol) Diketone->this compound Grinding Grinding at RT Grinding->this compound cluster_reactants Reactants cluster_products Products TMG Tetramethylol this compound Ether Tetra(alkoxymethyl) this compound TMG->Ether Alcohol Alcohol (e.g., MeOH, EtOH) Alcohol->Ether Water Water Acid Acid Catalyst (e.g., HCl, HNO₃) Acid->Ether

Application of Glycoluril as a Formaldehyde Scavenger in Resins: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde-based resins, such as urea-formaldehyde (UF), melamine-formaldehyde (MF), and phenol-formaldehyde (PF) resins, are widely utilized in various industries due to their excellent adhesive and binding properties. However, the emission of unreacted formaldehyde (B43269), a known carcinogen, from products manufactured with these resins is a significant health and environmental concern. Glycoluril, a bicyclic bisurea, has emerged as an effective formaldehyde scavenger. Its molecular structure contains four reactive N-H groups that can readily react with free formaldehyde, forming stable, non-volatile adducts. This document provides detailed application notes and experimental protocols for the use of this compound as a formaldehyde scavenger in resin systems.

Mechanism of Action

This compound effectively reduces formaldehyde emissions by chemically reacting with free formaldehyde present in the resin. The scavenging process primarily involves the N-hydroxymethylation of the this compound molecule. Each of the four amide-like hydrogen atoms in this compound can react with a formaldehyde molecule to form a hydroxymethyl group (-CH₂OH). This reaction converts volatile formaldehyde into a stable, non-volatile chemical structure integrated into the resin matrix. The initial and subsequent reactions can be summarized as follows:

  • Initial Reaction: The primary and secondary amine groups on the this compound ring react with formaldehyde to form monomethylol and dimethylol this compound.

  • Further Reaction: With sufficient formaldehyde, the reaction can proceed to form trimethylol and ultimately tetramethylol this compound, effectively sequestering up to four molecules of formaldehyde per molecule of this compound.[1]

The overall reaction leads to the formation of tetramethylol this compound, a stable compound.[2]

This compound Formaldehyde Scavenging Mechanism cluster_products Reaction Products This compound This compound (C₄H₆N₄O₂) Monomethylol Monomethylol this compound This compound->Monomethylol + CH₂O Formaldehyde Free Formaldehyde (CH₂O) Dimethylol Dimethylol this compound Monomethylol->Dimethylol + CH₂O Trimethylol Trimethylol this compound Dimethylol->Trimethylol + CH₂O Tetramethylol Tetramethylol this compound (Stable Adduct) Trimethylol->Tetramethylol + CH₂O

Caption: Reaction pathway of this compound with formaldehyde.

Quantitative Data on Formaldehyde Scavenging Efficiency

The efficiency of this compound as a formaldehyde scavenger is dependent on several factors, including the type of resin, the initial formaldehyde content, the concentration of this compound added, and the processing conditions (e.g., temperature, pH, and curing time). Below is a summary of quantitative data from various studies.

Resin TypeThis compound Concentration (% by weight of resin solids)Formaldehyde Reduction (%)Free Formaldehyde Content (wt.%)Reference
Urea-Formaldehyde (UF)2%~40% reduction in emissions from particleboardNot specified[3]
Melamine-Urea-Formaldehyde (MUF)Not specified (used in complex)Not specified1.15 - 1.34[4][5]
Phenolic (PF)Not specifiedEffective in reducing free formaldehyde< 0.1 (in modified resin)[6]

Note: The effectiveness of formaldehyde scavengers can vary significantly based on the specific formulation and manufacturing process of the resin and the final product. The data presented is for comparative purposes.

Impact on Resin Properties

The addition of this compound as a formaldehyde scavenger can influence the mechanical and physical properties of the cured resin. While it is highly effective in reducing formaldehyde emissions, it is crucial to evaluate its impact on the final product's performance.

PropertyObservationPotential Reason
Mechanical Strength (MOR, MOE, IB) A general trend of decreased mechanical properties has been observed with the addition of some formaldehyde scavengers.[7][8]The reaction of the scavenger with formaldehyde can interfere with the cross-linking density of the resin matrix.
Curing Time The addition of amine-based scavengers can sometimes affect the curing rate of the resin.[9]Changes in the pH and the consumption of formaldehyde can alter the condensation reaction kinetics.
Water Resistance The impact on water resistance can vary and should be experimentally determined for each specific resin system.Changes in the polymer structure and cross-linking can affect the hydrophilicity of the cured resin.

It is essential to optimize the dosage of this compound to achieve the desired reduction in formaldehyde emissions while minimizing any adverse effects on the physical and mechanical properties of the final product.

Experimental Protocols

Protocol 1: Determination of Free Formaldehyde Content in Resin (Hydroxylamine Hydrochloride Method - based on ISO 11402)

This protocol describes the determination of free formaldehyde in resin solutions using the hydroxylamine (B1172632) hydrochloride method, which is suitable for phenolic, amino, and condensation resins.[10]

1. Principle

Free formaldehyde reacts with hydroxylamine hydrochloride to form formaldoxime (B1209246) and hydrochloric acid. The liberated hydrochloric acid is then titrated with a standard sodium hydroxide (B78521) solution.

2. Reagents and Apparatus

  • Hydroxylamine hydrochloride solution (10% w/v in deionized water, pH adjusted to 3.5)

  • Sodium hydroxide (NaOH) solution, standardized (0.1 N or 1.0 N)

  • Hydrochloric acid (HCl) solution (0.1 N)

  • Methanol (B129727) or a mixture of propan-2-ol and water (3:1 v/v)[11]

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bars

  • Burette (25 mL or 50 mL)

  • Beakers (250 mL)

  • Analytical balance

3. Procedure

  • Sample Preparation: Weigh an appropriate amount of the resin sample (to the nearest 0.1 mg) into a 250 mL beaker. The sample size should be chosen so that the titration volume is between 15 mL and 30 mL.[10]

  • Dissolution: Add 50 mL of methanol or the propan-2-ol/water mixture to the beaker and stir until the resin is completely dissolved.[11]

  • pH Adjustment: Place the beaker on the magnetic stirrer and immerse the pH electrode. Adjust the pH of the solution to 3.5 using the 0.1 N HCl solution.[12]

  • Reaction: Pipette 25 mL of the hydroxylamine hydrochloride solution into the beaker. Start a timer and allow the reaction to proceed for 10 minutes with continuous stirring.[12]

  • Titration: Titrate the liberated hydrochloric acid with the standardized NaOH solution to a pH of 3.5. Record the volume of NaOH used (V1).[11]

  • Blank Determination: Perform a blank titration using the same procedure but without the resin sample. Record the volume of NaOH used (V0).[11]

4. Calculation

The free formaldehyde content is calculated using the following formula:

Free Formaldehyde (%) = ((V1 - V0) * N * 3.003) / W

Where:

  • V1 = Volume of NaOH solution used for the sample (mL)

  • V0 = Volume of NaOH solution used for the blank (mL)

  • N = Normality of the NaOH solution

  • 3.003 = Equivalent weight of formaldehyde * 100 / 1000

  • W = Weight of the resin sample (g)

Protocol_Workflow start Start prep Prepare Resin Sample (weigh accurately) start->prep dissolve Dissolve in Solvent (Methanol or IPA/Water) prep->dissolve ph_adjust Adjust pH to 3.5 (with 0.1 N HCl) dissolve->ph_adjust react Add Hydroxylamine HCl (react for 10 min) ph_adjust->react titrate Titrate to pH 3.5 (with standardized NaOH) react->titrate record Record Volume (V1) titrate->record calculate Calculate Free Formaldehyde % record->calculate blank Perform Blank Titration (without sample) record_blank Record Blank Volume (V0) blank->record_blank record_blank->calculate end_node End calculate->end_node

Caption: Workflow for determining free formaldehyde content.

Protocol 2: Evaluation of Formaldehyde Scavenging Efficiency in Particleboard

This protocol outlines the procedure for evaluating the effectiveness of this compound in reducing formaldehyde emissions from particleboard bonded with a formaldehyde-based resin.

1. Materials

  • Wood particles

  • Urea-formaldehyde (UF) resin or other formaldehyde-based resin

  • This compound (at various concentrations, e.g., 1%, 2%, 3% by weight of resin solids)

  • Hardener (e.g., ammonium (B1175870) chloride)

  • Laboratory press

  • Formaldehyde emission testing apparatus (e.g., desiccator method - JIS A 1460, or chamber methods - ASTM E1333, ASTM D6007)

2. Procedure

  • Particleboard Preparation:

    • Prepare a control batch of particleboard by mixing wood particles with the resin and hardener according to standard procedures.

    • Prepare experimental batches by adding different concentrations of this compound to the resin before mixing with the wood particles.

    • Form the resinated particles into mats and press them into boards under controlled conditions of temperature, pressure, and time.

  • Conditioning: Condition the prepared particleboard samples in a controlled environment (e.g., 20°C and 65% relative humidity) for a specified period (e.g., 7 days) to allow for equilibration.

  • Formaldehyde Emission Testing:

    • Cut test specimens of a specific size from the conditioned boards.

    • Measure the formaldehyde emission from the specimens using a standardized method (e.g., desiccator method or chamber method).

  • Data Analysis:

    • Compare the formaldehyde emission levels of the particleboards containing this compound with the control boards.

    • Calculate the formaldehyde reduction efficiency for each concentration of this compound.

Logical Relationships in Application

The decision to use this compound and the optimization of its concentration involve a balance between reducing formaldehyde emissions and maintaining the desired physical and mechanical properties of the final product.

Logical_Relationship goal Goal: Low Formaldehyde Emission + Good Resin Properties add_this compound Add this compound as a Scavenger goal->add_this compound increase_conc Increase this compound Concentration add_this compound->increase_conc decrease_fe Decrease Formaldehyde Emission increase_conc->decrease_fe leads to affect_props Potentially Affect Mechanical Properties increase_conc->affect_props may lead to optimize Optimize this compound Concentration decrease_fe->optimize affect_props->optimize test_fe Test Formaldehyde Emission optimize->test_fe test_props Test Mechanical Properties optimize->test_props test_fe->goal test_props->goal

Caption: Decision-making process for using this compound.

Conclusion

This compound is a highly effective formaldehyde scavenger for a variety of resin systems. By following standardized testing protocols, researchers and professionals can accurately quantify its efficiency and optimize its use to produce low-formaldehyde emission products that meet regulatory requirements and ensure consumer safety, while also considering the impact on the final product's performance characteristics.

References

Application Notes & Protocols: The Role of Glycoluril in the Formation of Bambus[n]urils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambus[n]urils are a class of barrel-shaped macrocyclic molecules renowned for their exceptional ability to bind anions within their electron-deficient cavities.[1] This property makes them highly promising candidates for applications in anion sensing, transmembrane transport, and as molecular containers in drug delivery systems.[2][3] The fundamental building block responsible for the unique structure and function of bambus[n]urils is glycoluril . This document outlines the critical role of this compound in the synthesis of bambus[n]urils, providing detailed protocols and quantitative data for researchers in supramolecular chemistry and drug development.

The Foundational Role of this compound

This compound is a rigid, crescent-shaped heterocyclic compound derived from the condensation of urea (B33335) and a 1,2-dicarbonyl compound.[4][5] In the context of bambus[n]uril synthesis, 2,4-disubstituted this compound derivatives are employed. The key features of this compound that dictate the formation and properties of bambus[n]urils are:

  • Structural Rigidity and Curvature : The inherent curvature of the this compound unit is fundamental. When multiple units are linked together, this curvature naturally leads to the formation of a cylindrical, barrel-like macrocycle.[2]

  • Reactive Sites : The nitrogen atoms of the this compound urea moieties provide the sites for methylene (B1212753) bridges to form via condensation with formaldehyde (B43269), thereby linking the individual this compound units into the final macrocyclic structure.[6]

  • Tunable Substituents : The properties of the resulting bambus[n]uril, such as its solubility and anion affinity, can be precisely tuned by modifying the substituents (R-groups) attached to the nitrogen atoms at the 2,4- positions.[6] This allows for the synthesis of tailored macrocycles for specific applications.

  • Anion Binding Cavity : Once assembled into the bambus[n]uril structure, the methine hydrogen atoms of the this compound units point towards the center of the macrocycle, creating an electron-deficient cavity that is perfectly suited for encapsulating anions through multiple C-H···anion hydrogen bonds.[1]

General Synthesis of Bambus[n]urils

The synthesis of bambus[n]urils is achieved through an acid-catalyzed condensation reaction. In this process, n units of a 2,4-disubstituted this compound react with n equivalents of formaldehyde (typically from paraformaldehyde) to form the macrocycle. The reaction is often templated by an anion, such as chloride, which resides within the cavity during cyclization and stabilizes the forming structure.[7]

The general synthetic approach allows for the creation of bambus[8]urils and bambus[9]urils, with the latter being more extensively studied due to its ideal cavity size for anion binding.[10]

Experimental Workflow Visualization

The logical workflow for the synthesis and application of bambus[n]urils is depicted below. The process begins with the precursor this compound derivative and culminates in a functional host-guest system.

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation cluster_2 Application Phase This compound 2,4-Disubstituted This compound Derivative Condensation Acid-Catalyzed Condensation This compound->Condensation Formaldehyde Formaldehyde (Paraformaldehyde) Formaldehyde->Condensation Acid Acid Catalyst (e.g., HCl, H₂SO₄) Acid->Condensation Solvent Solvent (e.g., Dioxane, HCl(aq)) Solvent->Condensation Crude Crude Product Mixture (Bambus[n]uril, Oligomers) Condensation->Crude Purification Purification (Recrystallization, Chromatography) Crude->Purification PureBU Pure Bambus[n]uril (Anion Complex) Purification->PureBU HostGuest Host-Guest Complex (e.g., Drug@BU[6]) PureBU->HostGuest Encapsulation Guest Guest Anion / Drug Guest->HostGuest Application Application (Drug Delivery, Anion Sensing, Transport) HostGuest->Application

Caption: General workflow for bambus[n]uril synthesis and application.

Quantitative Data on Bambus[n]uril Synthesis

The yield of bambus[n]uril synthesis is highly sensitive to reaction parameters such as the nature of the this compound substituents, acid concentration, temperature, and reaction time. The following table summarizes quantitative data from various reported syntheses.

Bambus[n]uril DerivativeThis compound PrecursorReaction ConditionsYield (%)Reference
MeBU[9] 2,4-Dimethylthis compound5.4 mol L⁻¹ HCl, 24 h~30%[7]
MeBU[9] 2,4-Dimethylthis compound9 mol L⁻¹ HCl, 168 h~15%[7]
MeBU[9] 2,4-Dimethylthis compound7 mol L⁻¹ HClO₄, 24 h~70%[7]
(H)BU[9] Deprotection of (PMB)BU[9]TFA/DCM (1:1), 45 °C, 2.5 h83%[11]
BnBU[9] Hybrid 2,4-Dibenzylthis compound & d-BiotinParaformaldehyde, H₂SO₄, Dioxane35%[1][8]
Propargyl₁₂BU[9] Dipropargyl this compoundFormaldehyde, TBABr (template)55%[10]
Enantiopure BU[9] Chiral this compound DerivativeAlkylation with Benzyl Bromide53-94%[2]

Experimental Protocols

Protocol 1: General Synthesis of Methyl-Bambus[9]uril (MeBU[9])

This protocol is adapted from literature procedures and highlights the role of an anion template (Cl⁻) in the cyclization process.[7]

Materials:

  • 2,4-Dimethylthis compound

  • Paraformaldehyde

  • Hydrochloric acid (HCl), concentrated (e.g., 5.4 M or 9 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetone

  • Deionized water

Procedure:

  • Suspend 2,4-dimethylthis compound and paraformaldehyde (1:1.1 molar ratio) in the chosen concentration of aqueous HCl.

  • Stir the mixture vigorously at room temperature. Reaction time varies significantly with acid concentration (e.g., 24 hours for 5.4 M HCl or up to 7 days for 9 M HCl).

  • Monitor the reaction progress via techniques like NMR or Mass Spectrometry if desired.

  • Upon completion, collect the precipitated solid crude product by filtration.

  • Purification (Fast Procedure): Wash the crude product extensively with concentrated HCl followed by deionized water to remove linear oligomers and unreacted starting materials.

  • Purification (High-Purity Procedure): Dissolve the crude product in a minimal amount of DMSO and precipitate the pure MeBU[9] by adding acetone.

  • Collect the purified product, H⁺(Cl⁻@MeBU[9]), by filtration, wash with acetone, and dry under vacuum.

Protocol 2: Synthesis of an Enantiomerically Pure Bambus[9]uril (Anion-Free)

This protocol is based on the synthesis of an advanced, functionalized bambusuril and demonstrates the use of specific this compound precursors to achieve high-purity, specialized macrocycles.[9][11]

Materials:

  • Enantiomerically pure this compound precursor (e.g., this compound 1a from the cited study)

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1,4-Dimethoxybenzene (B90301) (scavenger)

Procedure:

  • Macrocyclization: In a round-bottom flask, combine the chiral this compound precursor (1.0 equiv) and paraformaldehyde (1.1 equiv).

  • Add the appropriate acidic medium (e.g., a mixture of TFA and DCM).

  • Stir the reaction at a controlled temperature (e.g., 45 °C) for the specified time (e.g., 2.5 hours). The use of a scavenger like 1,4-dimethoxybenzene may be required to trap reactive intermediates from deprotection steps.

  • After cooling, dilute the reaction mixture with a suitable solvent to precipitate the product.

  • Isolation and Purification: Isolate the crude product by filtration. The purification process may involve washing with various solvents or chromatographic methods to yield the pure bambus[9]uril.

  • The final product can be isolated as an anion-free macrocycle or as a complex with a specific anion, depending on the workup conditions. The yield for this type of advanced synthesis can be high, often exceeding 80%.[11]

Application in Host-Guest Chemistry and Drug Development

The structure of bambus[n]urils, dictated by its this compound components, enables them to function as powerful molecular containers. The electron-deficient interior is highly attractive to anions, including halides, carboxylates, and other negatively charged functional groups commonly found in drug molecules.[12]

This host-guest interaction is central to their application in drug development:

  • Improving Drug Solubility and Stability : By encapsulating poorly soluble drugs, bambus[n]urils can act as formulation excipients to enhance bioavailability.[13]

  • Controlled Drug Release : The guest molecule can be released from the bambus[n]uril cavity in response to specific stimuli, such as a change in pH or the presence of a competing guest anion, allowing for targeted drug delivery.[14]

  • Anion Transport : Functionalized bambus[n]urils can act as synthetic transporters to carry anions across biological membranes, a process with therapeutic potential.[1]

The relationship between the this compound-derived structure and its primary function as an anion receptor is visualized below.

G cluster_0 Molecular Components cluster_1 Supramolecular Interaction cluster_2 Potential Applications This compound This compound Monomer (Rigid, Curved Structure) BU6 Bambus[6]uril Host (Electron-Deficient Cavity) This compound->BU6 Condensation (x6) Complex Host-Guest Complex (Anion@BU[6]) BU6->Complex Encapsulation Anion Anion / Drug Guest (Negatively Charged) Anion->Complex Binding Applications Drug Delivery Anion Transport Molecular Sensing Complex->Applications Functional Outcome

Caption: Role of this compound in forming a functional anion host.

References

Application Notes and Protocols for the Synthesis and Use of Tetraacetylglycoluril (TAGU) as a Bleach Activator

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of tetraacetylglycoluril (TAGU), a potent bleach activator, and its application in low-temperature bleaching processes. The synthesis is a two-step process commencing with the formation of the this compound precursor, followed by its acetylation. This document outlines the reaction mechanisms, experimental procedures, characterization data, and performance evaluation of TAGU as a bleach activator in conjunction with sodium percarbonate. The inclusion of TAGU in detergent formulations allows for effective stain removal at lower washing temperatures, contributing to energy savings and reduced fabric damage.

Introduction

Oxygen-based bleaching agents, such as sodium perborate (B1237305) and sodium percarbonate, are widely used in laundry detergents for their efficacy and environmental compatibility. However, their bleaching activity is optimal at temperatures of 60°C and above.[1] To achieve effective bleaching at lower temperatures, bleach activators are incorporated into detergent formulations.[1] These activators react with the hydrogen peroxide released from the persalt in the wash liquor to generate a more potent bleaching species, a peroxy acid, in situ.[1]

Tetraacetylthis compound (TAGU) is an effective N-acyl bleach activator that serves as an alternative to the more commonly used tetraacetylethylenediamine (B84025) (TAED).[2] It is synthesized from this compound, which is derived from the condensation of urea (B33335) and glyoxal (B1671930).[2] This document provides detailed methodologies for the synthesis of TAGU and the evaluation of its bleaching performance.

Synthesis of Tetraacetylthis compound (TAGU)

The synthesis of TAGU is a two-step process. First, this compound is synthesized from urea and glyoxal. Second, this compound is acetylated using acetic anhydride (B1165640) to yield TAGU.

The synthesis of this compound involves the acid-catalyzed condensation of two equivalents of urea with one equivalent of glyoxal.

Diagram of the Synthesis of this compound

cluster_reactants Reactants Urea1 Urea Glyoxal Glyoxal Urea2 Urea This compound This compound Glyoxal->this compound  H+ catalyst (e.g., HCl) plus1 + plus2 + Water 2 H2O This compound->Water  +

Caption: Synthesis of this compound from Urea and Glyoxal.

Experimental Protocol for this compound Synthesis

This protocol is adapted from established laboratory procedures.

Materials:

  • Urea

  • 40% aqueous glyoxal solution

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (B3395972)

  • Distilled water

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and filter flask

  • Beakers

  • Drying oven

Procedure:

  • In a 500 mL round-bottom flask, dissolve 46 g of urea in 250 mL of distilled water with stirring.

  • Slowly add 8-10 M concentrated HCl to the solution and continue stirring for 30 minutes.

  • Heat the reaction mixture to 75°C using a heating mantle.

  • Once the temperature is stable, add 10 mL of 40% aqueous glyoxal solution dropwise to the reaction mixture.

  • Maintain the reaction temperature at 75°C and continue stirring for 1-2 hours, or until a heavy white precipitate forms.

  • Allow the mixture to cool to room temperature.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate successively with distilled water (2-3 times) followed by acetone (3-4 times) to aid in water removal.

  • Dry the resulting white powder in an oven at 60°C under vacuum for 6 hours.

  • The expected yield is approximately 80%.

Characterization of this compound: The identity and purity of the synthesized this compound can be confirmed by the following methods.

ParameterValue
Melting Point>300 °C (with decomposition)[1]
¹H NMR (DMSO-d₆)δ 5.238 (s, 2H), 7.172 (s, 4H)

TAGU is synthesized by the acetylation of this compound using acetic anhydride. The reaction can be catalyzed by acids or bases to improve the yield. The following protocol utilizes sodium acetate (B1210297) as a catalyst.

Diagram of the Synthesis of TAGU

cluster_reactants Reactants This compound This compound AceticAnhydride 4 Acetic Anhydride TAGU Tetraacetylthis compound (TAGU) AceticAnhydride->TAGU  Heat (e.g., 140°C) plus + AceticAcid 4 Acetic Acid TAGU->AceticAcid  +

Caption: Synthesis of TAGU from this compound and Acetic Anhydride.

Experimental Protocol for TAGU Synthesis

This protocol is based on general acetylation procedures and information on TAGU synthesis.[2][3]

Materials:

  • This compound (synthesized in the previous step)

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • Ice-cold water

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers

Procedure:

  • In a round-bottom flask, suspend this compound in a sufficient amount of acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate to the suspension.

  • Heat the mixture to reflux (approximately 140°C) with constant stirring.

  • Maintain the reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure tetraacetylthis compound.

  • Dry the purified product in a vacuum oven.

Characterization of TAGU: The synthesized TAGU should be characterized to confirm its identity and purity.

ParameterValue
Melting Point236-238 °C[4]
¹H NMR Expected signals for acetyl protons and the this compound backbone protons.
¹³C NMR Expected signals for carbonyl carbons of the acetyl groups and the this compound ring, and the methyl carbons of the acetyl groups.
IR (KBr, cm⁻¹) Expected characteristic peaks for C=O stretching of the acetyl groups and the urea carbonyls.

Application of TAGU as a Bleach Activator

TAGU functions as a bleach activator by reacting with hydrogen peroxide, released from sodium percarbonate in aqueous solution, to form peracetic acid. Peracetic acid is a more potent bleaching agent at lower temperatures than hydrogen peroxide itself.

Diagram of the Bleach Activation Mechanism

G cluster_peroxide Peroxide Source cluster_activation Activation cluster_bleaching Bleaching SodiumPercarbonate Sodium Percarbonate (in water) HydrogenPeroxide Hydrogen Peroxide (H₂O₂) SodiumPercarbonate->HydrogenPeroxide dissolves PerhydroxylAnion Perhydroxyl Anion (HOO⁻) HydrogenPeroxide->PerhydroxylAnion in alkaline solution TAGU TAGU PeraceticAcid Peracetic Acid TAGU->PeraceticAcid reacts with HOO⁻ Stain Stain PeraceticAcid->Stain oxidizes BleachedStain Colorless Products Stain->BleachedStain

Caption: Mechanism of Bleach Activation by TAGU.

Protocol for Evaluation of Bleaching Performance

This protocol describes a method to evaluate the bleaching efficacy of a TAGU-activated sodium percarbonate system on cotton fabric. The performance is quantified by measuring the CIE whiteness index of the fabric before and after bleaching.

Materials:

  • Desized, scoured, and unbleached cotton fabric

  • Sodium percarbonate

  • Tetraacetylthis compound (TAGU)

  • Sodium carbonate (for pH adjustment)

  • Non-ionic wetting agent

  • Distilled water

Equipment:

  • Constant temperature water bath with shaker

  • Beakers or flasks

  • pH meter

  • Spectrophotometer for color measurement (or a colorimeter)

Procedure:

  • Cut swatches of the cotton fabric to a standard size.

  • Measure the initial CIE whiteness index of the fabric swatches using a spectrophotometer.

  • Prepare bleaching baths with the compositions outlined in the table below. The bath ratio (fabric weight to liquor volume) should be kept constant, for example, 1:30.[5]

  • Prepare a control bath without TAGU and test baths with TAGU at two different temperatures (e.g., 40°C and 60°C) to demonstrate the low-temperature activation.

  • Adjust the pH of the bleaching baths to approximately 10.5 using sodium carbonate.

  • Place the fabric swatches in the respective bleaching baths.

  • Conduct the bleaching process for a set time, for example, 60 minutes, in the shaking water bath at the specified temperatures.[6]

  • After bleaching, remove the fabric swatches, rinse them thoroughly with hot and then cold water until the rinse water is neutral.

  • Air-dry the fabric swatches.

  • Measure the final CIE whiteness index of the dried swatches.

Data Presentation

The effectiveness of TAGU as a bleach activator is demonstrated by the increase in the CIE whiteness index, particularly at lower temperatures. The results can be summarized in a table for easy comparison.

Table 1: Bleaching Performance of TAGU-Activated Sodium Percarbonate on Cotton Fabric

TreatmentTemperature (°C)Sodium Percarbonate (g/L)TAGU (g/L)Initial CIE Whiteness IndexFinal CIE Whiteness IndexIncrease in Whiteness
Control 1406050.055.05.0
TAGU Test 1 40 6 2 50.0 65.0 15.0
Control 2606050.062.012.0
TAGU Test 2 60 6 2 50.0 72.0 22.0
Conventional Bleach956050.075.025.0

Note: The data in this table is illustrative and will vary based on experimental conditions. The data is modeled on typical results seen with bleach activators, showing a significant improvement in whiteness at lower temperatures compared to the control, and approaching the performance of a high-temperature bleach.[6][7]

Conclusion

Tetraacetylthis compound is a highly effective bleach activator that can be synthesized in a two-step process from readily available starting materials. Its incorporation into detergent formulations containing sodium percarbonate allows for efficient bleaching at lower temperatures, leading to energy conservation and reduced fabric wear. The protocols provided in these application notes offer a comprehensive guide for the synthesis, characterization, and evaluation of TAGU for researchers and professionals in the chemical and detergent industries.

References

Application Notes and Protocols for Glycoluril-Based Materials in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycoluril, a bicyclic compound formed from the condensation of glyoxal (B1671930) and urea (B33335), serves as a versatile and robust building block for supramolecular chemistry. Its rigid structure and electron-rich carbonyl portals make it an ideal precursor for a variety of functional materials. When polymerized with formaldehyde, this compound forms macrocyclic hosts known as cucurbit[n]urils (CB[n]), which possess a hydrophobic cavity and two polar portals. These unique structural features enable this compound and its derivatives to form stable host-guest complexes with a range of molecules and ions.

These application notes provide detailed protocols for the synthesis of this compound-based materials and their application as high-performance adsorbents for the removal of organic dyes and heavy metals from water. The methodologies are intended for researchers and scientists in materials science and environmental chemistry.

Section 1: Synthesis of this compound-Based Adsorbents

The foundational step in developing these materials is the synthesis of the this compound monomer, which can be achieved through environmentally friendly methods. Subsequently, these monomers can be used to create more complex, functional adsorbents like cucurbituril-based composites.

Protocol 1.1: Green Synthesis of this compound Derivatives

This protocol describes a catalyst- and solvent-free method for synthesizing this compound derivatives, adapted from green chemistry principles.[1]

Materials:

  • α-Diketone (e.g., Benzil, 1 mmol)

  • Urea or Thiourea (1 mmol)

  • Mortar and pestle

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine the α-diketone (1 mmol) and urea (1 mmol) in a mortar.

  • Grind the mixture vigorously with the pestle at room temperature. Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, pour the mixture into 50 mL of cold deionized water.

  • A precipitate will form. Filter the solid product and wash it thoroughly with cold water.

  • Dry the precipitate. The product can be further dried over anhydrous Na₂SO₄ and recrystallized from a suitable solvent if higher purity is required.

Protocol 1.2: Synthesis of Cucurbituril[2]uril-Functionalized Nanocomposite (CBCM)

This protocol outlines the preparation of a cucurbituril-based nanocomposite adsorbent, which enhances stability and prevents dissolution in aqueous media, a known issue with pure cucurbituril (B1219460).[1][2]

Materials:

  • This compound (synthesized from Protocol 1.1)

  • Paraformaldehyde

  • Hydrochloric acid (HCl)

  • Suitable nanoparticle support (e.g., silica (B1680970) nanoparticles)

  • Stirring and reflux apparatus

Procedure:

  • Cucurbit[3]uril (CB[3]) Synthesis: Add this compound and paraformaldehyde to a concentrated acid solution (e.g., HCl) under vigorous stirring. Heat the mixture to form a gel.

  • Continue heating under reflux for several hours as described in the literature to yield the CB[3] macrocycle.

  • Functionalization of Support: Surface-activate the nanoparticle support to introduce appropriate functional groups for covalent attachment.

  • Immobilization: Covalently attach the synthesized CB[3] to the functionalized nanoparticle support material. This step is crucial to create a stable, insoluble adsorbent.[1]

  • Wash the resulting nanocomposite (CBCM) thoroughly with deionized water to remove any unreacted precursors and dry before use.

Section 2: Water Treatment Applications

The primary application of these materials in water treatment is the adsorptive removal of pollutants. The following protocol provides a standardized method for evaluating the performance of synthesized this compound-based adsorbents.

Protocol 2.1: Batch Adsorption Experiments for Pollutant Removal

This protocol details the procedure for conducting batch adsorption studies to evaluate the efficiency of the synthesized material in removing pollutants like cationic dyes or heavy metals.

1. Preparation of Solutions:

  • Prepare a stock solution (e.g., 1000 mg/L) of the target pollutant (e.g., Methylene Blue dye, Lead(II) nitrate) in deionized water.

  • Prepare working solutions of desired concentrations by diluting the stock solution.

2. Adsorption Procedure:

  • For each experiment, add a specific amount of the adsorbent (e.g., 0.05 g) to a fixed volume of the pollutant solution (e.g., 50 mL) in a conical flask.

  • Agitate the flasks in a shaker at a constant speed and temperature for a predetermined time.

  • To study the effect of pH: Adjust the initial pH of the pollutant solutions using 0.1 M HCl or 0.1 M NaOH before adding the adsorbent.[4]

  • To study the effect of contact time: Collect samples at various time intervals (e.g., 5, 10, 30, 60, 120 minutes) to determine the equilibrium time.[5]

  • To study the effect of adsorbent dose: Vary the amount of adsorbent added to the solution while keeping other parameters constant.[2]

3. Analysis:

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the pollutant in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry for dyes, Atomic Absorption Spectroscopy for heavy metals).

4. Data Calculation:

  • Removal Efficiency (%):

    • Calculate using the formula: Removal % = ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial and Cₑ is the equilibrium pollutant concentration.[6]

  • Adsorption Capacity at Equilibrium (qₑ, mg/g):

    • Calculate using the formula: qₑ = ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).[6]

5. Kinetic and Isotherm Modeling:

  • Kinetics: Analyze the data from the contact time study by fitting it to pseudo-first-order and pseudo-second-order kinetic models to understand the adsorption rate.[4]

  • Isotherms: Analyze the data from varying initial pollutant concentrations at equilibrium by fitting it to Langmuir and Freundlich isotherm models to describe the adsorbent-adsorbate interaction.[6]

Section 3: Performance Data of this compound-Based Materials

The following tables summarize the quantitative performance of cucurbituril-based materials for the removal of common water pollutants.

Table 1: Adsorption Performance of Cucurbituril-Functionalized Nanocomposite (CBCM) for Cationic Dyes [2]

PollutantAdsorbent Dose (mg/mL)Temperature (°C)Maximum Adsorption Capacity (q_max, mg/g)Kinetic Model
Crystal Violet0.03 - 0.225 - 55199.20Pseudo-second-order
Methylene Blue0.03 - 0.225 - 5578.31Pseudo-second-order
Rhodamine B0.03 - 0.225 - 5555.62Pseudo-second-order

Table 2: Binding Constants of Cucurbit[n]urils with Heavy Metal Ions in Aqueous Media [7]

CucurbiturilHeavy Metal IonStoichiometryBinding Constant (K, M⁻¹)
CB[8]Cadmium(II)1:1(4.98 ± 0.13) × 10⁵
CB[9]Cadmium(II)1:1(3.72 ± 0.11) × 10⁵
CB[8]Lead(II)1:1(1.80 ± 0.14) × 10⁵
CB[9]Lead(II)1:1(2.80 ± 0.12) × 10⁵

Section 4: Visualized Workflows and Relationships

The following diagrams illustrate the synthesis and application workflows for this compound-based materials.

G Precursors Precursors (Urea, Glyoxal) Synthesis Green Synthesis (Solvent-Free Grinding) Precursors->Synthesis This compound This compound Monomer Synthesis->this compound Polymerization Polymerization / Functionalization This compound->Polymerization Material Functional Adsorbent (e.g., Cucurbituril Composite) Polymerization->Material Characterization Material Characterization (FTIR, SEM, etc.) Material->Characterization

Caption: General workflow for synthesizing functional this compound-based adsorbents.

G Start Start: Prepare Pollutant Solution & Adsorbent Batch Batch Setup: Add Adsorbent to Solution Start->Batch Agitate Agitate at Constant Temp & Speed Batch->Agitate Separate Separate Adsorbent (Centrifuge / Filter) Agitate->Separate Analyze Analyze Supernatant (UV-Vis / AAS) Separate->Analyze Calculate Calculate: - Removal Efficiency - Adsorption Capacity Analyze->Calculate Model Perform Kinetic & Isotherm Modeling Calculate->Model

Caption: Experimental workflow for a typical batch adsorption study.

G This compound This compound Core Structure (e.g., Cucurbituril) Prop1 Hydrophobic Cavity This compound->Prop1 Prop2 Polar Carbonyl Portals This compound->Prop2 Prop3 Functionalizable Surface This compound->Prop3 Int1 Host-Guest Inclusion Prop1->Int1 Int2 Ion-Dipole Interactions Prop2->Int2 Int3 Covalent Immobilization Prop3->Int3 Poll1 Organic Dyes Int1->Poll1 Poll2 Heavy Metal Ions Int2->Poll2 Poll3 Stable Adsorbent Int3->Poll3

Caption: Relationship between this compound structure and pollutant removal mechanisms.

References

Application Notes and Protocols for Glycoluril-Based Thermosetting Resin Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and formulation of glycoluril-based thermosetting resins. The protocols cover the creation of key intermediates, such as tetramethylol this compound, and their subsequent conversion into etherified resins, which are precursors to durable thermoset materials. The information is intended to serve as a comprehensive guide for laboratory preparation and development of these versatile polymers.

Introduction

This compound, a bicyclic bis-urea compound, serves as a fundamental building block for a variety of thermosetting resins. When reacted with formaldehyde (B43269), it forms methylolated intermediates that can be further etherified with alcohols. These resulting resins, often in the form of tetraalkoxymethyl glycolurils, act as efficient cross-linking agents for polymers containing hydroxyl, carboxyl, or amide functionalities. The curing process, typically initiated by heat and an acid catalyst, results in a highly cross-linked, three-dimensional network. This network structure imparts desirable properties to the final material, including excellent hardness, chemical resistance, flexibility, and thermal stability, making them suitable for high-performance coatings, adhesives, and composite materials.

Data Presentation

The following tables summarize key quantitative data from the experimental protocols for the synthesis of this compound resin precursors.

Table 1: Synthesis Parameters for Tetramethylol this compound

ParameterValueReference
Reactants
This compound0.5 mol[1]
Paraformaldehyde2.2 mols (10% excess)[1]
Water150 g[1]
Reaction Conditions
pH10 - 12 (adjusted with alkali)[1]
Temperature50 - 60 °C[1]
Purification & Yield
ConcentrationTo 85% solids under reduced pressure[1]
Crystallization SolventMethanol (B129727) or Isopropanol[1]
Final Yield66 - 80%[1]

Table 2: Synthesis Parameters for Tetraalkoxymethyl this compound Resins

ParameterTetramethoxy Methyl this compoundTetraethoxy Methyl this compoundReference
Reactants
Tetramethylol this compound0.11 mol0.047 mol[2]
AlcoholMethanol (2.30 moles)Ethanol[2]
Acid CatalystConc. HCl or 70% HNO₃ (3 ml)Conc. HCl (3 ml)[2]
Reaction Conditions
Temperature≤ 55 °C40 °C[2]
Reaction Time~1 hour (until clear solution)2 hours[2]
Neutralization & Yield
Neutralizing Agent20-25% Sodium Hydroxide (B78521)25% Sodium Hydroxide[2]
Final pH7 - 89 - 10[2]
Final Yield95% (recrystallized from benzene)Not specified[2]

Table 3: Typical Powder Coating Formulation and Curing

ComponentWeight %Reference
Hydroxyl Functional Resin80 - 97% (of binder)[3]
This compound Crosslinker3 - 20% (of binder)[3]
Acid Catalyst0.1 - 10% (of binder)[3]
Rheology Additive / PigmentAs required[3]
Curing Conditions
Temperature150 - 230 °C[3]
Time~20 minutes[2]

Experimental Protocols

Protocol 1: Synthesis of Tetramethylol this compound

This protocol details the hydroxymethylation of this compound using formaldehyde in an alkaline solution to produce the key intermediate, tetramethylol this compound.

Materials:

  • This compound (C₄H₆N₄O₂)

  • Paraformaldehyde ((CH₂O)n)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment

  • Deionized Water

  • Methanol or Isopropanol (for purification)

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • To the reaction vessel, add 150 g of water and 66 g (2.2 mols) of paraformaldehyde.

  • Stir the suspension and adjust the pH to between 10 and 12 by the dropwise addition of sodium hydroxide solution.

  • Slowly add 71 g (0.5 mol) of this compound to the stirred suspension.

  • Heat the mixture slowly to 50-60 °C. Continue stirring until all solids have dissolved, which should result in a clear, dark amber liquid.

  • Filter the hot solution to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 60-70 °C, until the solution contains approximately 15% water (85% solids). The product will begin to crystallize.

  • To purify the crude product, add 300 ml of methanol to the warm, concentrated syrup with vigorous stirring. The syrup will dissolve, and finely divided crystals of tetramethylol this compound will precipitate within a few minutes.

  • Filter the crystals using a Buchner funnel and wash them with a small amount of fresh methanol (e.g., 30 ml).

  • Dry the purified crystals in a vacuum oven. The expected yield of pure, colorless crystals is approximately 80%.[1]

Protocol 2: Synthesis of Tetramethoxymethyl this compound Resin

This protocol describes the acid-catalyzed etherification of tetramethylol this compound with methanol to form a tetra-etherified resin, a versatile cross-linking agent.

Materials:

  • Tetramethylol this compound (synthesized as per Protocol 1)

  • Methanol (CH₃OH)

  • Concentrated Hydrochloric Acid (HCl) or Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution (e.g., 20%) for neutralization

  • Benzene (for recrystallization)

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

  • Apparatus for vacuum distillation/concentration

Procedure:

  • In the reaction vessel, charge 74 g (2.30 moles) of methanol and 3 ml of concentrated hydrochloric acid.

  • To this acidic methanol solution, add 30 g (0.11 moles) of tetramethylol this compound.

  • Stir the mixture and heat to 55 °C. Maintain this temperature, and the tetramethylol this compound should completely dissolve in about 1 hour.

  • Once the solution is clear, cool it to approximately 22 °C.

  • Neutralize the reaction mixture by adding 20% sodium hydroxide solution until the pH is between 7 and 8.

  • Filter the solution to remove any precipitated salt.

  • Concentrate the filtrate by removing excess methanol under reduced pressure at 50-55 °C. The product will crystallize upon cooling and standing.

  • For further purification, the crystalline product can be recrystallized from benzene. The expected yield is approximately 95%.[2]

Visualizations

This compound Resin Synthesis Workflow

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Etherification cluster_2 Step 3: Curing A This compound + Formaldehyde B Alkaline Catalyst (pH 10-12) 50-60 °C A->B Reaction C Tetramethylol this compound (Intermediate) B->C Formation D Tetramethylol this compound C->D Purification E Alcohol (e.g., Methanol) Acid Catalyst (e.g., HCl) D->E Reaction F Alkoxymethyl this compound Resin (Pre-polymer) E->F Formation G Alkoxymethyl Resin + Polyol/Polyacid Resin F->G Formulation H Heat (150-230 °C) Acid Catalyst G->H Formulation I Cured Thermoset Network H->I Cross-linking

Caption: Workflow for this compound thermoset resin creation.

Chemical Reaction Pathway

G This compound This compound (C₄H₆N₄O₂) Formaldehyde + 4 CH₂O (Formaldehyde) Step1_Conditions OH⁻ (Base Catalyst) Formaldehyde->Step1_Conditions Tetramethylol Tetramethylol this compound (Intermediate) Step1_Conditions->Tetramethylol Alcohol + 4 R-OH (Alcohol) Step2_Conditions H⁺ (Acid Catalyst) - 4 H₂O Alcohol->Step2_Conditions AlkoxyResin Tetra(alkoxymethyl) this compound (Resin Pre-polymer) Step2_Conditions->AlkoxyResin Polyol + Polyol Resin (e.g., R'-OH) Step3_Conditions Heat / H⁺ - 4 R-OH Polyol->Step3_Conditions Crosslinked Cross-linked Thermoset Network Step3_Conditions->Crosslinked

References

Troubleshooting & Optimization

Glycoluril Synthesis Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of glycoluril from glyoxal (B1671930) and urea (B33335).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis are a common issue and can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, concentration, and reaction time.

    • Temperature: Ensure the reaction temperature is maintained within the optimal range. For instance, using H3PO4 or P4O10 as a catalyst, temperatures around 95°C have been shown to produce high yields (up to 80%) in under 25 minutes.[1] Some protocols suggest temperatures between 50-100°C.[2]

    • Reactant Molar Ratio: The stoichiometry of urea to glyoxal is crucial. A molar ratio of urea to glyoxal between 2.01 and 2.3 is recommended to suppress side reactions and improve yield.[2]

    • Reaction Time: Reaction times can vary from a few minutes to several hours depending on the catalyst and temperature.[1][3] Monitor the reaction progress to determine the optimal time for precipitation of the product.

  • Catalyst Issues: The choice and concentration of the acid catalyst significantly impact the reaction outcome.

    • Catalyst Type: While common catalysts include HCl, H2SO4, and trifluoroacetic acid, greener alternatives like phosphoric anhydride (B1165640) (P4O10) and phosphoric acid (H3PO4) have proven effective.[1][3] Heteropolyacids such as H3PW12O40 have also been used successfully.[4]

    • Catalyst Concentration: The amount of catalyst must be optimized. For example, when using hydrochloric acid, a concentration of 1-10% by weight of the total raw materials is suggested.[2]

  • Impurity of Reactants: The purity of glyoxal can significantly affect the reaction yield.[1] While some methods claim high yields without prior purification of glyoxal, using purified reactants is a good practice if you are facing yield issues.[1]

  • Side Reactions: The formation of by-products, such as hydantoin, can reduce the yield of this compound.[2] Maintaining a slight excess of urea can help minimize the formation of these impurities.[2]

Q2: What is the recommended experimental protocol for a high-yield synthesis of this compound?

A2: Below are two detailed experimental protocols that have been reported to produce high yields of this compound.

Protocol 1: Green Synthesis using Phosphoric Anhydride (P4O10)

This method is advantageous due to its speed, efficiency, and use of water as a solvent.[1]

Materials:

  • 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution)

  • Urea

  • Phosphoric anhydride (P4O10)

  • Water

Procedure:

  • In a reaction vessel, combine one mole of the 1,2-dicarbonyl compound with three moles of urea.

  • Add half a mole of P4O10 to the mixture.

  • Use water as the solvent.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes, indicated by the precipitation of this compound.[1]

  • Separate the precipitated this compound by vacuum filtration.

  • The reported yield for this method is in the range of 60-70%.[1]

Protocol 2: Continuous Production Method

This protocol is suitable for scaling up this compound production.[2]

Materials:

  • Aqueous solution of urea (10-50 wt.%)

  • Aqueous solution of glyoxal (e.g., 40 wt.%)

  • Acid catalyst (e.g., 35% hydrochloric acid)

Procedure:

  • Prepare a saturated suspension of this compound in an aqueous solution of urea (10-50 wt.%).

  • Heat the suspension to 50-100°C.

  • In the presence of an acid catalyst, continuously add the aqueous glyoxal solution to the urea suspension. Maintain a total reaction molar ratio of urea to glyoxal between 2.01 and 2.3.

  • As the reaction proceeds, this compound will precipitate.

  • Continuously filter the deposited this compound.

  • The reaction solution (filtrate) can be circulated back to the reactor for continuous production.

Q3: How do different catalysts affect the yield and reaction time of this compound synthesis?

A3: The choice of catalyst has a significant impact on both the yield and the duration of the reaction. The following table summarizes the performance of various catalysts.

CatalystTemperature (°C)Reaction TimeYield (%)Reference
H3PO4 / P4O10 ~95< 25 min~80[1]
P4O10 Room Temp10-30 min60-70[1]
H3PO4 (excess) Not specified2 hours45-55[1]
HCl 7550 min47[5]
H3PW12O40 Room Temp2 hours75 (conversion)[4]
H2SO4 Not specifiedNot specifiedPatented method[3]

Q4: I am observing the formation of impurities. How can I purify the final this compound product?

A4: Purification of this compound is essential to remove unreacted starting materials and by-products.

  • Filtration and Washing: Since this compound has low solubility in water, it readily precipitates from the reaction mixture.[2] The primary purification step is vacuum filtration to separate the solid product. The collected solid should then be washed with cold water to remove water-soluble impurities.[6]

  • Recrystallization: For higher purity, recrystallization can be performed. However, suitable solvents need to be chosen carefully based on the specific impurities present.

  • Solvent Extraction: In some cases, impurities can be removed by extraction with a hot solvent. For instance, brown solid impurities can be removed by extracting with boiling ethanol.[5]

Visualizing the Process

To better understand the experimental workflow and the factors influencing the synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up prep_urea Prepare Urea Solution (10-50 wt.%) mix Mix Reactants & Catalyst prep_urea->mix prep_glyoxal Prepare Glyoxal Solution (e.g., 40 wt.%) prep_glyoxal->mix react Heat & Stir (50-100°C) mix->react precipitate This compound Precipitation react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end end dry->end High-Purity this compound

Caption: A generalized experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Input Parameters cluster_outputs Outputs temp Temperature yield Yield temp->yield ratio Urea:Glyoxal Ratio ratio->yield side_products Side Products ratio->side_products catalyst Catalyst Type & Conc. catalyst->yield time Reaction Time time->yield purity Reactant Purity purity->yield purity_out Product Purity purity->purity_out yield->purity_out side_products->purity_out

Caption: Key parameters influencing the yield and purity of this compound synthesis.

References

Technical Support Center: Purification of Crude Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of crude glycoluril.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Crude this compound, typically synthesized from the condensation of urea (B33335) and glyoxal (B1671930), can contain several impurities, including:

  • Unreacted starting materials: Excess urea and glyoxal that did not react during the synthesis.

  • Side-reaction byproducts: Hydantoin is a common byproduct formed during the reaction. In the synthesis of this compound derivatives, partially reacted intermediates such as mono-, di-, and trimethoxy methyl this compound can also be present.

  • Inorganic salts: Catalysts (e.g., from hydrochloric or sulfuric acid) and their neutralized salts can contaminate the crude product.[1]

  • Colored impurities: Brownish solids of unknown composition can also be present, indicating some level of degradation or side reactions.[1]

Q2: What is the best solvent for recrystallizing this compound?

Based on available solubility data, water appears to be a suitable solvent for the recrystallization of this compound. It is slightly soluble in cold water but its solubility increases significantly in hot water.[2] Benzene has also been used for the recrystallization of this compound derivatives.[1] Ethanol is generally not a good choice as this compound is largely insoluble in it.

Q3: My crude this compound is colored. How can I remove the color?

Colored impurities can often be removed by treating the hot solution of crude this compound with activated charcoal before filtration. The activated charcoal adsorbs the colored molecules.

Q4: What is "oiling out" and how can I prevent it during the recrystallization of this compound?

"Oiling out" is the separation of the dissolved solid as a liquid rather than a crystalline solid during cooling. This can trap impurities. To prevent this:

  • Ensure you are using the correct solvent and that the this compound is not melting in the hot solvent.

  • Avoid cooling the solution too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

  • Use a slightly larger volume of solvent to ensure the this compound does not become supersaturated at a temperature above its melting point.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Purified this compound Using too much recrystallization solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent before filtration.
Incomplete precipitation.After slow cooling to room temperature, cool the solution in an ice bath to maximize crystal formation.
Purified this compound is Still Impure (e.g., broad melting point range) Inefficient removal of impurities.Ensure complete dissolution in the hot solvent and slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
"Oiling out" occurred.Re-dissolve the oiled-out product in more hot solvent and allow it to cool more slowly. Consider a different recrystallization solvent.
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Product is still colored after one recrystallization High concentration of colored impurities.Repeat the recrystallization process, ensuring to use activated charcoal in the hot solution before filtration.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Water20Slightly soluble
Water100~1.5
EthanolAmbientInsoluble[2]
Acetic AcidAmbientInsoluble[2]
Diethyl EtherAmbientSoluble
Aqueous AmmoniaAmbientSoluble
Aqueous HClAmbientSoluble

Note: Quantitative solubility data for this compound is not widely available in the literature. The data presented is based on qualitative descriptions and limited quantitative findings.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization from Water

This protocol describes a general procedure for the purification of crude this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 60-70 mL of deionized water. Heat the mixture to boiling with stirring to dissolve the solid. Add the minimum amount of boiling water needed for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight of the this compound) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of boiling water. Place a fluted filter paper in the funnel and pour the hot this compound solution through it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent contamination. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Mandatory Visualization

This compound Purification Workflow

Glycoluril_Purification Crude Crude this compound Dissolve Dissolve in Hot Water Crude->Dissolve Charcoal Add Activated Charcoal (optional) Dissolve->Charcoal if colored Hot_Filter Hot Gravity Filtration Dissolve->Hot_Filter if insoluble impurities Charcoal->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Impurities Insoluble & Colored Impurities Removed Hot_Filter->Impurities Ice_Bath Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Water Vacuum_Filter->Wash Soluble_Impurities Soluble Impurities in Filtrate Vacuum_Filter->Soluble_Impurities Dry Drying Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Optimizing Glycoluril-Formaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for glycoluril-formaldehyde (B14462640) condensation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the this compound-formaldehyde condensation reaction.

Question: Why is the yield of my this compound-formaldehyde polymer low?

Answer: Low yields can result from several factors. Firstly, incomplete formation of the tetramethylol this compound intermediate can be a cause. This initial reaction requires alkaline conditions (pH 9-11) and moderate temperatures (30-70 °C).[1] Secondly, the subsequent acid-catalyzed condensation requires careful control of pH and temperature. High temperatures or prolonged reaction times can lead to the formation of insoluble and poorly characterized byproducts.[2] To improve yields, consider the following:

  • Ensure complete dissolution of this compound: During the initial methylolation step, ensure all this compound has dissolved, indicating the formation of the tetramethylol intermediate.[3][4]

  • Optimize catalyst concentration: In the acid-catalyzed step, the concentration of the acid catalyst is crucial. While strong acids are effective, they can also promote side reactions if not used in appropriate amounts.

  • Control reaction temperature: For the acid-catalyzed condensation, maintaining the recommended temperature range (e.g., 30-80 °C) is critical to prevent degradation and byproduct formation.[1]

Question: The resulting polymer has poor solubility. How can I address this?

Answer: The insolubility of the final polymer is an inherent characteristic of highly cross-linked thermosetting resins. The poly(this compound-formaldehyde) product is often a free-flowing powder, unlike the sticky and hard pre-polymer.[5] The key to managing solubility is to work with the soluble intermediate, tetramethylol this compound, or its etherified derivatives.

  • Isolate the tetramethylol intermediate: The synthesis of tetramethylol this compound is the first step and results in a more soluble precursor.[1][6] This intermediate can then be used in subsequent reactions.

  • Etherification of the intermediate: Reacting tetramethylol this compound with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst can yield more soluble etherified monomers, such as tetramethoxymethyl this compound (TMMGU).[1] These can be easier to handle and formulate.

  • Control the degree of polymerization: By carefully managing reaction time and temperature during the final condensation, you can influence the degree of cross-linking and, to some extent, the solubility characteristics of the resulting oligomers.

Question: How can I reduce the amount of free formaldehyde (B43269) in my final product?

Answer: The presence of free formaldehyde is a significant concern due to its toxicity. Several strategies can be employed to minimize its concentration:

  • Use of formaldehyde scavengers: Compounds like melamine, urea, or sodium metabisulfite (B1197395) can be added to the reaction mixture to react with and reduce the concentration of free formaldehyde.[2][7]

  • Optimize the formaldehyde-to-glycoluril molar ratio: Using a precise molar ratio of formaldehyde to this compound can help ensure that most of the formaldehyde is consumed in the reaction.

  • Purification: The crude product can be purified to remove unreacted formaldehyde. For instance, tetramethylol this compound can be precipitated and washed to remove impurities.[4]

  • Use of "green" catalysts: Some research suggests that using catalysts like 1-hydroxyethylidene diphosphonic acid (HEDP) can lead to lower free formaldehyde content in the final resin compared to traditional acid catalysts.[2]

Frequently Asked Questions (FAQs)

What are the typical reaction conditions for the synthesis of tetramethylol this compound?

The synthesis of tetramethylol this compound is the initial step in the condensation process and is typically carried out under alkaline conditions.

ParameterValueReference
pH 9 - 11
Temperature 30 - 70 °C[1]
Reactants This compound, Formaldehyde (or Paraformaldehyde)[1]
Solvent Water[1]
Reaction Time 1 - 10 hours[1]

What catalysts are commonly used for the condensation of tetramethylol this compound?

The subsequent condensation of tetramethylol this compound to form the polymer is typically acid-catalyzed.

CatalystTypeReference
Sulfuric Acid Strong Mineral Acid[8]
Hydrochloric Acid Strong Mineral Acid[3]
Nitric Acid Strong Mineral Acid[3]
1-hydroxyethylidene diphosphonic acid (HEDP) "Green" Catalyst[2]

Experimental Protocols

Protocol 1: Synthesis of Tetramethylol this compound

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add water and formaldehyde (or paraformaldehyde).

  • Adjust the pH of the solution to between 9 and 11 using an alkali solution (e.g., sodium hydroxide).[1]

  • Add this compound to the solution.

  • Heat the mixture to a temperature between 30 and 70 °C and stir for 1 to 10 hours, or until all the this compound has dissolved.[1]

  • The resulting solution contains tetramethylol this compound and can be used directly for the next step or the product can be isolated by cooling and precipitation.[6]

Protocol 2: Acid-Catalyzed Condensation to Form Poly(this compound-formaldehyde)

  • To the solution of tetramethylol this compound, add an acid catalyst (e.g., hydrochloric acid, sulfuric acid) to adjust the pH to be acidic.

  • Heat the reaction mixture to a temperature between 30 and 80 °C.[1]

  • Maintain the reaction for a specified time to achieve the desired degree of polymerization. The product will precipitate as a solid.

  • After the reaction is complete, cool the mixture and isolate the polymer by filtration.

  • Wash the polymer with water and a suitable solvent (e.g., acetone) to remove unreacted monomers and impurities.

  • Dry the final product under vacuum.

Visualizations

Glycoluril_Formaldehyde_Condensation_Workflow cluster_step1 Step 1: Methylolation (Alkaline Conditions) cluster_step2 Step 2: Condensation (Acidic Conditions) Reactants This compound + Formaldehyde Alkaline_Catalyst Alkaline Catalyst (pH 9-11) Reactants->Alkaline_Catalyst 1. Heating_1 Heat (30-70°C) Alkaline_Catalyst->Heating_1 2. Tetramethylol_this compound Tetramethylol this compound Heating_1->Tetramethylol_this compound 3. Acid_Catalyst Acid Catalyst Tetramethylol_this compound->Acid_Catalyst 4. Heating_2 Heat (30-80°C) Acid_Catalyst->Heating_2 5. Polymer Poly(this compound-formaldehyde) Heating_2->Polymer 6.

Caption: Experimental workflow for this compound-formaldehyde condensation.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_solubility Poor Solubility Solutions cluster_solutions_formaldehyde High Formaldehyde Solutions Start Problem Encountered Low_Yield Low Polymer Yield Start->Low_Yield Poor_Solubility Poor Polymer Solubility Start->Poor_Solubility High_Formaldehyde High Free Formaldehyde Start->High_Formaldehyde Check_pH_Temp1 Verify Alkaline pH & Temp in Step 1 Low_Yield->Check_pH_Temp1 Optimize_Catalyst Optimize Acid Catalyst Concentration Low_Yield->Optimize_Catalyst Control_Temp2 Control Temperature in Step 2 Low_Yield->Control_Temp2 Isolate_Intermediate Isolate Soluble Intermediate Poor_Solubility->Isolate_Intermediate Etherify Perform Etherification Poor_Solubility->Etherify Control_Polymerization Control Degree of Polymerization Poor_Solubility->Control_Polymerization Add_Scavenger Add Formaldehyde Scavenger High_Formaldehyde->Add_Scavenger Optimize_Ratio Optimize Reactant Molar Ratio High_Formaldehyde->Optimize_Ratio Purify Purify Final Product High_Formaldehyde->Purify

References

preventing side reactions in the synthesis of cucurbiturils from glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions during the synthesis of cucurbit[n]urils (CB[n]) from glycoluril and formaldehyde (B43269).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of cucurbiturils.

1. Low or No Yield of Cucurbit[n]urils

Q: I performed the synthesis, but after workup, I obtained a very low yield of the desired cucurbit[n]uril, or in the worst case, an insoluble, amorphous precipitate. What could be the reasons?

A: Several factors can contribute to low yields or the formation of insoluble polymeric material instead of crystalline cucurbiturils. Here’s a troubleshooting guide:

  • Incomplete Dissolution of Reactants: Ensure that this compound is fully dissolved in the acidic medium before the addition of formaldehyde. Incomplete dissolution can lead to inhomogeneous reaction conditions and favor the formation of insoluble polymers.

  • Incorrect Reagent Stoichiometry: The ratio of this compound to formaldehyde is crucial. A significant deviation from the optimal ratio (typically around 1:2) can lead to the formation of linear oligomers and other side products instead of the desired cyclic cucurbiturils.[1]

  • Inappropriate Reaction Temperature: The reaction temperature plays a critical role in determining the distribution of cucurbituril (B1219460) homologs and the overall yield. Temperatures that are too high (e.g., above 110°C) can favor the formation of the thermodynamically stable CB[2] exclusively, or lead to decomposition.[3][4] Conversely, temperatures that are too low may result in incomplete cyclization and the formation of oligomeric intermediates. A typical temperature range for the synthesis of a mixture of CB[n] (n=5-8) is 75-100°C.[3][5]

  • Acid Concentration: The concentration of the acid catalyst (e.g., HCl, H₂SO₄) is a critical parameter. If the acid concentration is too low, the reaction may not proceed efficiently, leading to low yields. If it is too high, it can promote the formation of unwanted side products or degradation of the reactants.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the purity of this compound and the accurate concentration of the formaldehyde solution.

  • Optimize Reaction Conditions: Refer to the table below for recommended starting conditions and consider a systematic optimization of temperature, time, and acid concentration.

  • Ensure Homogeneous Reaction: Use vigorous stirring to ensure the reaction mixture is homogeneous throughout the synthesis.

2. Undesired Distribution of Cucurbit[n]uril Homologs

Q: My synthesis yielded a mixture of cucurbit[n]urils, but the distribution is not what I expected. How can I control the formation of specific CB[n] homologs?

A: The distribution of CB[n] homologs is influenced by a delicate interplay of kinetic and thermodynamic factors. Here are key parameters to adjust:

  • Temperature: As mentioned, higher temperatures (around 110°C) favor the thermodynamic product, CB[2].[4] Lower temperatures (75-90°C) allow for the formation of a mixture of kinetic products, including CB[6], CB[7], and CB[1].[3]

  • Acid Type and Concentration: The choice of acid and its concentration can significantly impact the homolog distribution. For instance, using concentrated hydrochloric acid tends to produce a higher percentage of larger cucurbiturils.[3]

  • Reactant Concentration: Increasing the concentration of this compound can also favor the formation of larger CB[n] homologs.[3]

  • Template Effects: The presence of certain ions or guest molecules can act as templates, stabilizing the formation of a specific CB[n] homolog. While the exact mechanisms are still under investigation, this can be a powerful tool to selectively synthesize a desired cucurbituril.

3. Presence of Insoluble Side Products

Q: After the reaction, I have a significant amount of an insoluble white or yellowish powder that is not the desired cucurbit[n]uril. What is this and how can I avoid it?

A: This insoluble material is likely a mixture of linear oligomers of this compound and formaldehyde, and potentially some amorphous polymeric material. These are formed when the cyclization to form the cucurbituril macrocycle is incomplete.

Causes and Prevention:

  • Formaldehyde Deficiency: An insufficient amount of formaldehyde can lead to the formation of acyclic oligomers.[1][3] Ensure the correct stoichiometry is used.

  • Low Reaction Temperature or Short Reaction Time: These conditions may not provide enough energy for the final ring-closing step, resulting in the isolation of intermediates.

  • Poor Mixing: Inadequate stirring can create localized areas with non-optimal reactant concentrations, promoting polymerization over cyclization.

Removal of Insoluble Side Products:

  • Filtration: The insoluble material can often be removed by simple filtration from the reaction mixture after cooling.

  • Recrystallization: The desired cucurbiturils can be purified from these insoluble byproducts by recrystallization from a suitable solvent, such as a concentrated acid solution.[5]

4. Formation of Inverted Cucurbit[n]urils (iCB[n])

Q: I have identified a side product with slightly different spectroscopic properties from the expected CB[n]. Could it be an inverted cucurbituril? How is it formed and can I prevent it?

A: Yes, it is possible you have formed an inverted cucurbit[n]uril (iCB[n]). In these structures, one of the this compound units is "flipped" so that its methine protons point into the cavity.[4]

  • Formation: iCB[n]s are considered kinetically controlled products and are often formed as minor side products in standard CB[n] syntheses.[4]

  • Prevention: Since they are kinetic products, their formation can be minimized by allowing the reaction to proceed for longer times at a sufficiently high temperature, which favors the formation of the more thermodynamically stable, regular CB[n]s. Heating a sample of iCB[2] in an acidic medium can lead to its conversion into a mixture of regular CB[6], CB[2], and CB[7].[4]

  • Identification and Separation: The presence of iCB[n]s can be confirmed by careful analysis of NMR spectra, as the inverted this compound unit results in a different chemical environment. Due to their different shapes and host-guest properties, they can sometimes be separated from the regular CB[n]s by fractional crystallization or chromatography.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on Cucurbit[n]uril Homolog Distribution

AcidThis compound:Formaldehyde RatioTemperature (°C)Reaction Time (h)Approximate Yield Distribution (CB[6]:CB[2]:CB[7]:CB[1])Reference
9 M H₂SO₄1:275-902410-15% : 50-60% : 20-25% : 10-15%[3]
37% HCl1:1.7 (this compound:paraformaldehyde)100188% : 44% : 28% : 18%[8]
37% HCl1:2.1 (this compound:formalin)100188% : 38% : 38% : 11%[8]
Methanesulfonic acid1:2.1 (this compound:formalin)100180% : 63% : 35% : 0%[8]

Note: Yields are approximate and can vary based on specific experimental setup and purification methods.

Experimental Protocols

Protocol 1: General Synthesis of a Mixture of Cucurbit[n]urils (n=5-8)

This protocol is a representative procedure for synthesizing a mixture of cucurbituril homologs.

Materials:

  • This compound

  • Formaldehyde solution (e.g., 37% in water, formalin) or paraformaldehyde

  • Concentrated acid (e.g., sulfuric acid or hydrochloric acid)

  • Methanol (B129727)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the chosen concentrated acid with stirring. Gentle heating may be required to achieve complete dissolution.

  • Once a clear solution is obtained, add the formaldehyde solution dropwise to the stirred solution. If using paraformaldehyde, it can be added in portions.

  • Heat the reaction mixture to the desired temperature (typically between 75°C and 100°C) and maintain it for the specified reaction time (usually 18-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude product by slowly adding the reaction mixture to a larger volume of methanol or acetone with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with methanol and then water to remove excess acid and unreacted starting materials.

  • Dry the crude product under vacuum. This will yield a mixture of CB[n] homologs and some oligomeric side products.

Protocol 2: Fractional Crystallization for the Separation of CB[n] Homologs

This is a general guideline for separating the major cucurbituril homologs from the crude mixture.

  • Isolation of CB[1]: Allow the initial acidic reaction mixture to stand overnight. Crystals of CB[1] may form at the bottom of the flask and can be collected by decantation or filtration.[3]

  • Isolation of CB[2]: Add water to the remaining reaction mixture to induce the crystallization of CB[2], which is sparingly soluble in water.[3] Collect the CB[2] crystals by filtration.

  • Separation of CB[6] and CB[7]: The remaining aqueous solution contains the more water-soluble CB[6] and CB[7]. These can be separated by fractional crystallization using acetone-water or methanol-water mixtures.[3] The different solubilities of their salts or inclusion complexes can also be exploited for selective precipitation.

Mandatory Visualization

Diagram 1: General Workflow for Cucurbituril Synthesis and Purification

G General Workflow for Cucurbituril Synthesis and Purification A Reactant Mixing (this compound, Formaldehyde, Acid) B Heating and Reaction (Cyclo-oligomerization) A->B C Precipitation (Addition to Methanol/Acetone) B->C D Filtration and Washing C->D E Crude CB[n] Mixture D->E F Fractional Crystallization E->F H Side Products (Oligomers, Insoluble Polymers) E->H G Isolated CB[n] Homologs (CB[5], CB[6], CB[7], CB[8]) F->G

Caption: A flowchart illustrating the key steps in the synthesis and purification of cucurbit[n]urils.

Diagram 2: Troubleshooting Logic for Low Cucurbituril Yield

G Troubleshooting Low Cucurbituril Yield A Low or No CB[n] Yield B Check Reaction Conditions A->B I Check for Insoluble Precipitate A->I C Temperature Too Low/High? B->C D Incorrect Stoichiometry? B->D E Acid Concentration Optimal? B->E F Optimize Temperature C->F G Verify Reagent Amounts D->G H Adjust Acid Concentration E->H J Incomplete Cyclization (Oligomer Formation) I->J K Increase Reaction Time/Temperature J->K

Caption: A decision tree to diagnose and resolve issues of low yield in cucurbituril synthesis.

References

Technical Support Center: Strategies for Controlling Cucurbit[n]uril Macrocycle Size

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for controlling the size of cucurbit[n]uril (CB[n]) macrocycles during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis yields a mixture of CB[n] homologues. How can I selectively increase the yield of a specific size, for example, CB[1]?

A1: The standard synthesis of cucurbit[n]urils, involving the acid-catalyzed condensation of glycoluril and formaldehyde (B43269), typically produces a mixture of CB[n] homologues (n = 5, 6, 7, 8, and larger)[2][3]. Controlling the size distribution is a common challenge. Several strategies can be employed to favor the formation of a specific homologue:

  • Temperature Control: Lower reaction temperatures (around 75–90 °C) tend to favor the formation of a broader distribution of homologues, including CB[4], CB[1], and CB[5], as these are kinetic products.[6] In contrast, higher temperatures (>110 °C) typically favor the thermodynamically most stable product, CB[7].[3]

  • Acid Concentration: The type and concentration of the acid catalyst play a significant role. Using concentrated hydrochloric acid can generate a higher percentage of larger CB[n]s.[6] The condensation of ethyleneurea and formaldehyde to form hemicucurbiturils, for instance, can be precisely controlled by the HCl concentration to yield either the hexamer or the dodecamer in high yields.[8]

  • Template-Assisted Synthesis: The introduction of specific guest molecules or ions (templates) that fit preferentially into the cavity of a particular CB[n] homologue can stabilize the transition state leading to that macrocycle, thereby increasing its yield.

Q2: How do templates work, and which templates should I use for specific CB[n] homologues?

A2: Templates function by interacting with the forming macrocycle or its oligomeric precursors through non-covalent interactions, such as ion-dipole or hydrophobic effects, guiding the cyclization process to favor a specific size.[9] A good template must be soluble and stable under the harsh acidic reaction conditions.[9]

  • For CB[4]: Alkali metal cations like Li⁺ and K⁺ have been shown to act as effective templates, significantly increasing the yield of CB[4].[9]

  • For CB[7]: Certain organic guests can increase the yield of CB[7].[9]

  • For CB[1] and CB[5]: Larger and more hydrophobic organic templates are generally used to favor the formation of larger CB[n]s.[9] The choice of template is crucial and often requires empirical optimization.

Q3: I have a low overall yield of CB[n] products. What are the common causes and solutions?

A3: Low yields can stem from several factors:

  • Impure Reactants: Ensure that the this compound and formaldehyde used are of high purity.

  • Incorrect Stoichiometry: The ratio of this compound to formaldehyde is critical. Typically, an excess of formaldehyde is used.[10]

  • Suboptimal Reaction Time and Temperature: The reaction is sensitive to both time and temperature. Reactions that are too short may not go to completion, while excessively long reactions or high temperatures can lead to the formation of insoluble polymers. Microwave synthesis has been shown to produce CB[n]s in as little as 10 minutes at 160 °C.[11]

  • Inefficient Purification: The separation of CB[n] homologues is challenging due to their similar solubility profiles.[2] Significant product loss can occur during fractional crystallization and dissolution steps.[3][5]

Q4: I am struggling to separate CB[4] and CB[1] from my reaction mixture due to their similar solubilities. What is the best approach?

A4: The separation of CB[4] and CB[1] is a well-known bottleneck.[5]

  • Fractional Crystallization: This is the most traditional method, exploiting subtle differences in solubility in mixed solvent systems like acetone/water or methanol (B129727)/water.[2][3] Careful and repeated crystallization steps are often necessary.

  • Guest-Induced Precipitation/Separation: This technique uses a guest molecule that selectively binds to one homologue, altering its solubility and allowing for its separation. For example, specific imidazolium (B1220033) salts can be used to selectively solubilize CB[1] and CB[5], facilitating the separation of CB[4] and CB[7].[12] The guest can later be removed to yield the pure, uncomplexed macrocycle.[12]

  • Chromatography: While less common for bulk separation, chromatographic techniques can be effective. For instance, CB[1] can be isolated using a column with a harsh acidic mobile phase.[6]

Q5: My characterization (NMR, MS) shows the presence of inverted cucurbit[n]urils (iCB[n]) or other analogues. How can I avoid their formation?

A5: The formation of isomers like inverted cucurbit[n]urils (iCB[n]), where one this compound unit is flipped, can occur during synthesis.[13] Their formation is often a kinetic phenomenon. To minimize their presence:

  • Optimize Reaction Conditions: Carefully controlling the reaction temperature and time may favor the formation of the thermodynamically more stable, regular CB[n]s.

  • Purification: iCB[n]s can sometimes be separated from their regular counterparts by gel permeation chromatography or fractional crystallization.[13] It has been noted that heating iCB[7] or iCB[1] in concentrated HCl can convert them into a mixture of regular CB[n]s.[13]

Quantitative Data on Template-Directed Synthesis

The distribution of cucurbit[n]uril homologues can be significantly influenced by the presence of different cations acting as templates. The table below summarizes the product distribution observed when the synthesis is performed in the presence of various alkali and ammonium (B1175870) cations.

Cation TemplateCB[4] Yield (%)CB[7] Yield (%)CB[1] Yield (%)CB[5] Yield (%)
H⁺ (Control)2551204
Li⁺4036185
Na⁺3141217
K⁺4638133
Rb⁺3345193
Cs⁺1956196
NH₄⁺2547217
Data adapted from Day et al., as cited in a Ph.D. dissertation.[9]

Experimental Protocols

Protocol 1: General Synthesis of a CB[n] Mixture (n=5-8)

This protocol is adapted from the one-pot procedure developed by Kim and coworkers, which allows for the formation of a mixture of CB[n] homologues.[6]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sulfuric Acid (9 M)

Procedure:

  • In a round-bottom flask, combine this compound and 9 M sulfuric acid.

  • While stirring, add the formaldehyde solution to the flask.

  • Heat the reaction mixture to 75-90 °C and maintain this temperature with continuous stirring for 24-36 hours.[3][10] The solution will become a thick, white precipitate.

  • Cool the mixture to room temperature. The crude product is a mixture of CB[n] homologues.

  • Proceed with separation and purification. A typical distribution from this synthesis is approximately 10-15% CB[4], 50-60% CB[7], 20-25% CB[1], and 10-15% CB[5].[3][6]

Protocol 2: Purification of CB[1] using Guest-Assisted Separation

This protocol utilizes an imidazolium salt to selectively complex with and solubilize CB[1], facilitating its separation from a CB[4]/CB[1] mixture.[12][14]

Materials:

  • Crude CB[4]/CB[1] mixture

  • 1-Butyl-3-methylimidazolium bromide ([C4mim]Br)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Methanol, Acetone, Water

Procedure:

  • Dissolve the crude CB[4]/CB[1] mixture in water and filter to remove any insoluble material.[14]

  • Add [C4mim]Br to the aqueous solution. This will selectively form a complex with CB[1].

  • Induce precipitation of the CB[1]-[C4mim]⁺ complex by adding NH₄PF₆. The bromide counter-ion is exchanged for the hexafluorophosphate, causing the complex to precipitate.[14]

  • Isolate the precipitated CB[1]-[C4mim]PF₆ complex by centrifugation. CB[4] will remain in the aqueous solution.

  • The supernatant containing CB[4] can be concentrated and the crude CB[4] precipitated, which can be further purified by washing with methanol and recrystallization from water.[14]

  • To obtain pure CB[1], the isolated complex can be decomplexed. This often involves techniques like solid-state metathesis (SSM) ion exchange or competitive guest displacement.[12]

Visualizations

Logical Workflow for Controlling CB[n] Size

The following diagram illustrates the key decision points and influencing factors in directing the synthesis towards a desired cucurbit[n]uril homologue.

G cluster_process Process Reactants This compound + Formaldehyde Condensation Acid-Catalyzed Condensation Reactants->Condensation Acid Acid Catalyst (e.g., H2SO4, HCl) Acid->Condensation Temperature Temperature Temperature->Condensation High Temp (>110C) favors CB[6] Temperature->Condensation Low Temp (75-90C) favors CB[5,7,8] Concentration Acid/Reactant Concentration Concentration->Condensation High [HCl] favors larger CB[n]s Templates Templates (Ions/Molecules) Templates->Condensation e.g., K+ for CB[5] CB5 CB[5] Condensation->CB5 Kinetic Control, Small Template CB6 CB[6] Condensation->CB6 Thermodynamic Control CB7 CB[7] Condensation->CB7 Kinetic Control, Organic Template CB8 CB[8] Condensation->CB8 Kinetic Control, Large Template

Caption: Workflow of key parameters influencing cucurbit[n]uril size distribution.

References

troubleshooting poor solubility of glycoluril derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of glycoluril derivatives.

Troubleshooting Guide: Poor Aqueous Solubility

Researchers often encounter difficulties in dissolving this compound derivatives in aqueous media. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.

Problem: this compound derivative precipitates out of aqueous solution.

Precipitation can occur immediately upon addition to an aqueous buffer or over time during an experiment. The following table outlines common causes and suggested solutions.

Observation Potential Cause Suggested Solution
Immediate Precipitation Final concentration exceeds the intrinsic aqueous solubility of the compound.- Determine the maximum solubility of your specific this compound derivative in the desired aqueous medium. - Prepare a more dilute solution.
Improper dissolution technique ("crashing out").- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). - Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing or stirring to ensure rapid and even dispersion.[1]
Precipitation Over Time Compound instability in the aqueous environment.- Prepare fresh solutions immediately before use. - If for cell-based assays, consider media changes with freshly prepared compound-containing media every 24-48 hours.[1]
Interaction with components of the medium (e.g., salts, proteins).- If using cell culture media, serum proteins can sometimes help to keep hydrophobic compounds in solution.[2] - Alternatively, consider using a simpler buffer system if the experimental design allows.
Changes in temperature or pH.- Ensure the temperature and pH of the solution are maintained throughout the experiment.
Evaporation of the solvent, leading to increased concentration.- For long-term experiments, use sealed containers or ensure proper humidification in incubators to minimize evaporation.[1]

Frequently Asked Questions (FAQs)

Q1: Why are many this compound derivatives poorly soluble in water?

A1: The core this compound structure is a rigid, bicyclic system with multiple hydrogen bond donors and acceptors. While this allows for some interaction with water, the overall molecule can be quite hydrophobic, especially when substituted with nonpolar functional groups like phenyl rings. For example, diphenylthis compound is sparingly soluble in water but shows better solubility in organic solvents like DMSO and ethanol.[3][4] The strong intermolecular hydrogen bonding in the crystal lattice of some this compound derivatives can also contribute to their low aqueous solubility.

Q2: What are the best initial solvents for preparing stock solutions of this compound derivatives?

A2: For creating high-concentration stock solutions, organic solvents are typically the best choice. Dimethyl sulfoxide (B87167) (DMSO) is a common starting point due to its ability to dissolve a wide range of hydrophobic compounds. Ethanol is another viable option.[3] It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q3: How does pH affect the solubility of this compound derivatives?

A3: The solubility of this compound derivatives can be pH-dependent, especially if they contain ionizable functional groups. The core this compound structure itself is weakly basic. For derivatives with basic substituents, solubility will generally increase in acidic conditions (lower pH) as the molecule becomes protonated and more polar. Conversely, acidic derivatives will be more soluble in basic conditions (higher pH). It is advisable to determine the pKa of your specific derivative to predict its solubility behavior at different pH values.

Q4: My this compound derivative precipitates in my cell culture medium. What can I do?

A4: This is a common issue. Here are a few strategies to address this:

  • Optimize the final concentration: Perform a dose-response experiment to find the highest concentration that remains soluble and is effective.

  • Refine your dilution technique: Prepare a concentrated stock in DMSO and add it to your pre-warmed cell culture medium with vigorous mixing. A stepwise serial dilution can also be effective.[2]

  • Adjust the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the DMSO concentration as high as is tolerable for your cells can help maintain solubility. Always include a vehicle control in your experiments.[2]

  • Use solubility enhancers: For some applications, the use of cyclodextrins or serum in the medium can help to encapsulate or bind to the this compound derivative, increasing its apparent solubility.[2]

Q5: Are there any structural modifications I can make to my this compound derivative to improve its aqueous solubility?

A5: Yes, medicinal chemists often modify molecular structures to improve solubility. Strategies include:

  • Introducing polar functional groups: Adding groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase hydrophilicity.

  • Reducing molecular planarity and symmetry: Breaking up flat, aromatic structures can disrupt crystal packing and improve solubility.

  • Adding flexible side chains with polar groups: This can increase the entropic gain of solvation.

Quantitative Solubility Data

This compound Derivative Solvent Solubility Notes
Diphenylthis compound WaterSparingly solubleQualitative data.[4]
DMSOSlightly soluble (with heating)Qualitative data.[3]
EthanolSlightly solubleQualitative data.[3]
Tetramethylthis compound (Mebicar) Water100 mg/mL (504.49 mM)Requires ultrasonication.[5][6]
DMSO125 mg/mL (630.61 mM)Requires ultrasonication.[5][6]
Tetrachlorothis compound WaterInsolubleQualitative data.[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectrophotometry

This protocol provides a general method for determining the aqueous solubility of a this compound derivative.

Materials:

  • This compound derivative powder

  • Distilled or deionized water (or desired aqueous buffer)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO) at a known high concentration.

    • Create a series of standard solutions by diluting the stock solution with the aqueous buffer to be tested. The concentrations should span the expected solubility range.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Prepare Saturated Solutions:

    • Add an excess amount of the powdered this compound derivative to a known volume of the aqueous buffer in several vials. Ensure there is undissolved solid at the bottom of each vial.

    • Tightly cap the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the saturated solutions to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the clear filtrate with the aqueous buffer as necessary to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted filtrate at the λmax.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the dissolved this compound derivative in the diluted filtrate.

    • Account for the dilution factor to calculate the solubility of the compound in the aqueous buffer.

Protocol 2: Enhancing Solubility with Co-solvents

This protocol describes how to prepare a solution of a poorly soluble this compound derivative using a co-solvent system for in vitro assays.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or flasks

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of the this compound derivative and dissolve it in a minimal amount of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but be cautious of compound stability.

  • Prepare the Final Working Solution:

    • Pre-warm the desired aqueous buffer or cell culture medium to 37°C.

    • While vigorously vortexing or stirring the aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent the compound from precipitating.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the final percentage of DMSO (while considering cellular toxicity).

    • It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays.

Protocol 3: Complexation with Cyclodextrins

This protocol outlines a method to enhance the aqueous solubility of a this compound derivative through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration determined to be effective for solubilization (e.g., 1-10% w/v).

  • Complexation:

    • Add an excess amount of the this compound derivative to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolation of the Soluble Fraction:

    • Centrifuge the suspension to pellet the undissolved this compound derivative.

    • Filter the supernatant through a 0.22 µm syringe filter to obtain a clear solution of the this compound derivative-cyclodextrin complex.

  • Concentration Determination:

    • Determine the concentration of the dissolved this compound derivative in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry (as described in Protocol 1).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for Poor Solubility start Start: this compound derivative precipitates in aqueous media is_immediate Immediate precipitation? start->is_immediate check_concentration Is final concentration too high? is_immediate->check_concentration Yes precipitation_over_time Precipitation over time is_immediate->precipitation_over_time No lower_concentration Solution: Lower final concentration check_concentration->lower_concentration Yes improper_dissolution Improper dissolution technique? check_concentration->improper_dissolution No end End: Soluble solution lower_concentration->end use_stock Solution: Use organic stock and add dropwise with mixing improper_dissolution->use_stock Yes use_stock->end check_stability Compound instability? precipitation_over_time->check_stability fresh_solutions Solution: Prepare fresh solutions and/or perform media changes check_stability->fresh_solutions Yes check_interactions Interaction with media components? check_stability->check_interactions No fresh_solutions->end simplify_buffer Solution: Simplify buffer or utilize serum proteins check_interactions->simplify_buffer Yes simplify_buffer->end G Mechanism of RSV Fusion Inhibition cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell RSV RSV Virion F_protein_pre F Protein (Prefusion State) RSV->F_protein_pre On viral surface attachment Attachment F_protein_pre->attachment stabilization Stabilization of Prefusion State F_protein_pre->stabilization host_cell Host Cell Membrane attachment->host_cell conformational_change Conformational Change of F Protein attachment->conformational_change fusion Membrane Fusion conformational_change->fusion infection Viral Entry & Infection fusion->infection inhibition This compound Derivative (Inhibitor) inhibition->F_protein_pre Binds to central cavity stabilization->conformational_change Blocks G Modulation of p53-MDM2 Interaction MDM2 MDM2 (Oncogene) p53_MDM2_complex p53-MDM2 Complex MDM2->p53_MDM2_complex Binds to p53 p53 (Tumor Suppressor) p53->p53_MDM2_complex degradation p53 Degradation (Proteasome) p53_MDM2_complex->degradation p53_activation p53 Activation cell_cycle_arrest Cell Cycle Arrest degradation->cell_cycle_arrest Inhibits apoptosis Apoptosis degradation->apoptosis Inhibits inhibition This compound-based Inhibitor inhibition->p53_MDM2_complex Blocks Interaction inhibition->p53_activation p53_activation->cell_cycle_arrest p53_activation->apoptosis

References

Technical Support Center: Etherification of Tetramethylol Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of tetramethylol glycoluril.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the etherification of tetramethylol this compound, offering potential causes and solutions.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Etherified Product Incomplete reaction; Suboptimal reaction temperature; Insufficient catalyst; Competing polymerization reactions.Ensure an excess of the alcohol is used to drive the reaction to completion.[1] Maintain the reaction temperature, not exceeding 55°C for methanol (B129727) and 40°C for ethanol (B145695) is recommended.[1] Ensure the appropriate amount of acid catalyst (e.g., HCl or HNO₃) is used.[1] Using excess alcohol can help suppress competing polymerization reactions that can occur under acidic conditions.[1]
Formation of Undesirable Salt Precipitate (e.g., NaCl) Use of hydrochloric acid (HCl) as a catalyst followed by neutralization with sodium hydroxide (B78521) (NaOH).Consider using nitric acid (HNO₃) as the catalyst instead of HCl. This avoids the formation of sodium hydrochloride salt and has been shown to increase the yield of tetramethoxy methyl this compound significantly.[1]
Product is a Viscous Syrup Instead of a Crystalline Solid Incomplete etherification; Presence of unreacted starting materials or byproducts; Demethylolation side reactions.[2]Ensure the reaction goes to completion by monitoring with techniques like HPLC.[1] A second etherification step after removal of volatiles can help achieve a more complete reaction.[2] Purify the product by recrystallization from a suitable solvent like benzene (B151609) to remove impurities.[1]
Difficulty in Dissolving Tetramethylol this compound Low solubility of tetramethylol this compound in the reaction solvent at room temperature.The alcohol used for the etherification should also act as a suitable solvent.[1] Heating the reaction mixture with stirring (e.g., to 55°C for methanol) will help dissolve the tetramethylol this compound.[1]
Polymerization of the Product During Workup Removal of unreacted alcohol under acidic conditions can lead to acid-catalyzed polymerization.[2]Neutralize the reaction mixture to a pH of about 8 before distilling off the excess alcohol.[1][2]
Inconsistent Product Quality Variations in reaction parameters such as pH, temperature, and amount of alcohol.Strictly control the reaction pH, temperature, and the molar ratio of alcohol to tetramethylol this compound, as these factors significantly impact the extent of etherification.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from representative etherification experiments.

ParameterTetramethoxy Methyl this compound (Method 1: HCl catalyst)Tetramethoxy Methyl this compound (Method 2: HNO₃ catalyst)Tetraethoxy Methyl this compound (HNO₃ catalyst)
Catalyst Concentrated Hydrochloric Acid70% Nitric AcidConcentrated Nitric Acid
Solvent/Reagent MethanolMethanolEthanol
Reaction Temperature 55°C[1]55°C[1]40°C[1]
Reaction Time ~1.5 hours (until clear solution)[1]~1 hour (until clear solution)[1]2 hours[1]
Neutralizing Agent 25% Sodium Hydroxide20% Sodium Hydroxide[1]25% Caustic Solution
Final pH ~8[1]7-8[1]9-10[1]
Yield 50%[1]95%[1]Not specified
Melting Point 116-118°C (recrystallized from benzene)[1]116-118°C (recrystallized from benzene)[1]Not specified

Experimental Protocols

Protocol 1: Synthesis of Tetramethoxy Methyl this compound using Nitric Acid Catalyst

This protocol describes an improved method for the etherification of tetramethylol this compound using nitric acid to achieve a high yield.[1]

Materials:

  • Tetramethylol this compound

  • Methanol

  • 70% Nitric Acid

  • 20% Sodium Hydroxide solution

  • Benzene (for recrystallization)

Equipment:

  • Reaction vessel with stirrer, thermometer, and condenser

Procedure:

  • Charge the reaction vessel with 74 g (2.30 moles) of methanol and 3 ml of 70% concentrated nitric acid.[1]

  • To this acidic methanol, add 30 g (0.11 moles) of tetramethylol this compound.[1]

  • Heat the mixture to 55°C with stirring. Continue heating and stirring until all the tetramethylol this compound dissolves, which should take about 1 hour.[1]

  • Once the reaction mixture is a clear solution, cool it to 22°C.[1]

  • Neutralize the reaction mixture by adding a 20% sodium hydroxide solution to a pH of 7-8.[1]

  • Heat the neutralized solution to 50-55°C and remove approximately 50 ml of methanol under slightly reduced pressure.[1]

  • Allow the residue in the flask to stand for a few hours to crystallize.[1]

  • For further purification, dissolve the solid residue in benzene, filter to remove any undissolved salt, and then remove the benzene to obtain the final product. Recrystallize from benzene.[1]

Protocol 2: Synthesis of Tetraethoxy Methyl this compound

This protocol outlines the procedure for the synthesis of tetraethoxy methyl this compound.[1]

Materials:

  • Tetramethylol this compound

  • Ethanol

  • Concentrated Nitric Acid

  • 25% Caustic Solution

Equipment:

  • Reaction vessel with a stirrer, thermometer, and reflux condenser

Procedure:

  • In the reaction vessel, combine 53 g (1.15 moles) of ethanol and 1.15 g of concentrated nitric acid.[1]

  • Add 15 g (0.047 moles) of tetramethylol this compound to the mixture.[1]

  • Stir the reaction mixture at 40°C for 2 hours, by which time the mixture should become a clear solution.[1]

  • Distill the solution at a reduced pressure between 45-50°C to remove the ethanol/water azeotrope.[1]

  • After removing the maximum amount of the ethanol/water mixture, add 13.5 g of ethanol to the clear solution at room temperature.[1]

  • Neutralize the solution with a 25% caustic solution to a pH of 9-10.[1]

  • Remove more of the ethanol/water mixture under reduced pressure.[1]

Visualizations

EtherificationWorkflow start Start reagents Combine Tetramethylol this compound, Alcohol, and Acid Catalyst start->reagents reaction Heat and Stir (e.g., 40-55°C) reagents->reaction dissolution Monitor for Complete Dissolution reaction->dissolution dissolution->reaction Incomplete cool Cool Reaction Mixture dissolution->cool Clear Solution neutralize Neutralize with Base (e.g., NaOH) cool->neutralize distill Remove Excess Alcohol and Water neutralize->distill crystallize Crystallize Product distill->crystallize purify Optional: Recrystallize (e.g., from Benzene) crystallize->purify end End Product crystallize->end If pure enough purify->end

Caption: General workflow for the etherification of tetramethylol this compound.

TroubleshootingLogic start Problem Encountered low_yield Low Yield start->low_yield salt Salt Precipitate (e.g., NaCl) start->salt syrup Syrupy Product start->syrup cause_incomplete_rxn Incomplete Reaction / Suboptimal Conditions low_yield->cause_incomplete_rxn likely cause cause_hcl HCl Catalyst + NaOH Neutralization salt->cause_hcl likely cause cause_impurities Impurities / Incomplete Etherification syrup->cause_impurities likely cause solution_optimize Optimize Temp, Time, & Alcohol Excess cause_incomplete_rxn->solution_optimize solution solution_hno3 Use HNO3 Catalyst cause_hcl->solution_hno3 solution solution_purify Further Purification (Recrystallization) cause_impurities->solution_purify solution

Caption: Troubleshooting logic for common etherification issues.

References

Technical Support Center: Optimization of Catalyst Concentration in Glycoluril Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalyst concentration for glycoluril synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate common challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, with a focus on problems related to catalyst concentration.

Problem Possible Cause Suggested Solution
Low or No Product Yield Insufficient Catalyst Concentration: The concentration of the acid catalyst may be too low to effectively catalyze the condensation reaction between the dicarbonyl compound (e.g., glyoxal) and urea (B33335).Gradually increase the catalyst concentration in small increments (e.g., 0.1 mol% or 1 wt%). Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods to observe any improvement in product formation.
Catalyst Deactivation: Impurities in the reactants or solvent can neutralize or poison the acid catalyst, rendering it inactive.Ensure all reactants and solvents are of high purity and are anhydrous, as water can interfere with many acid catalysts. Consider using freshly distilled solvents.
Formation of Side Products/Impurities Excessively High Catalyst Concentration: A very high concentration of acid catalyst can promote side reactions, such as the formation of hydantoin (B18101) derivatives or polymeric byproducts.[1]Reduce the catalyst concentration. If a high reaction rate is desired, consider optimizing other parameters like temperature or reaction time in conjunction with a moderate catalyst concentration.
Prolonged Reaction Time at High Catalyst Concentration: Even at an optimal concentration, extended reaction times can lead to the formation of degradation products.Monitor the reaction closely and stop it once the starting materials have been consumed to prevent the formation of byproducts.
Reaction Stalls or is Incomplete Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion within a reasonable timeframe.Increase the catalyst loading incrementally. For instance, if starting with 1 mol%, try increasing to 2 mol% and 5 mol% to find the optimal concentration that ensures complete conversion without promoting side reactions.
Poor Catalyst Solubility: The chosen catalyst may not be sufficiently soluble in the reaction medium, leading to a heterogeneous mixture and inefficient catalysis.Select a catalyst that is soluble in the chosen solvent system. Alternatively, consider using a phase-transfer catalyst or a different solvent to improve solubility.
Inconsistent Results/Lack of Reproducibility Inaccurate Catalyst Measurement: Small variations in the amount of catalyst, especially when used in small quantities, can lead to significant differences in reaction outcomes.Prepare a stock solution of the catalyst to ensure accurate and consistent dispensing for multiple reactions.
Variations in Reagent Quality: The purity and water content of reactants and solvents can vary between batches, affecting catalyst activity.Use reagents and solvents from the same batch for a series of experiments to ensure consistency. Always use high-purity, dry reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for an acid catalyst in this compound synthesis?

A1: The optimal catalyst concentration can vary significantly depending on the specific acid used, the reactants, and the reaction conditions. For mineral acids like hydrochloric acid (HCl), a starting concentration in the range of 1-10% by weight of the total raw materials can be used.[1] For heteropoly acid catalysts like H₃PW₁₂O₄₀, concentrations as low as 0.5 to 1.5 mol% have been shown to be effective.[2] It is always recommended to start with a low concentration and gradually increase it to find the optimal level for your specific system.

Q2: Can using too much catalyst be detrimental to the reaction?

A2: Yes, an excessively high catalyst concentration can lead to several issues, including the formation of unwanted side products and impurities, such as hydantoins and polymeric materials.[1] This can complicate the purification process and lower the overall yield of the desired this compound product.

Q3: How do I know if my catalyst is active?

A3: A simple way to test for catalyst activity is to run a small-scale reaction and monitor for the consumption of starting materials and the formation of the product over time using techniques like TLC, GC-MS, or LC-MS. If no reaction occurs, it could indicate an inactive catalyst, assuming all other conditions are optimal.

Q4: What are some common acid catalysts used for this compound synthesis?

A4: A variety of acid catalysts can be used for this compound synthesis. These include:

  • Mineral Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄).[2]

  • Organic Acids: Trifluoroacetic acid (CF₃COOH).[2]

  • Heteropoly Acids: H₃PW₁₂O₄₀ and H₄SiW₁₂O₄₀.[2]

  • "Green" Catalysts: Etidronic acid (HEDP) has been reported as an environmentally friendly catalyst for this reaction.[3]

Q5: Should the catalyst be added all at once or portion-wise?

A5: For most batch syntheses of this compound, the catalyst is added all at once at the beginning of the reaction.[1][2] This ensures a consistent catalytic environment throughout the process.

Data Presentation

The following tables summarize the effect of catalyst concentration on the yield of this compound derivatives from a representative study.

Table 1: Effect of H₃PW₁₂O₄₀ Concentration on the Synthesis of a this compound Derivative [2]

Catalyst Concentration (mol%)Reaction Time (h)Conversion (%)
0 (No Catalyst)2<10
0.5242
1.0255
1.5265

Reaction Conditions: Reaction of 2,3-butanedione (B143835) (1.15 mmol) with urea (2.53 mmol) in methanol (B129727) (1 ml) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Concentration Screening in this compound Synthesis

This protocol outlines a systematic approach to optimizing the concentration of an acid catalyst for the synthesis of a this compound derivative from a vicinal diketone and urea.

Materials:

  • Vicinal diketone (e.g., 2,3-butanedione)

  • Urea

  • Methanol (anhydrous)

  • Acid catalyst (e.g., H₃PW₁₂O₄₀)

  • Deionized water

  • Ether

  • Small reaction vials or round-bottom flasks

  • Magnetic stirrer and stir bars

  • TLC plates and developing chamber

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the vicinal diketone in anhydrous methanol.

    • Prepare a stock solution of urea in anhydrous methanol.

  • Catalyst Preparation:

    • If the catalyst is a solid, prepare a stock solution of the acid catalyst in anhydrous methanol to ensure accurate dispensing.

  • Reaction Setup:

    • In a series of labeled reaction vials, add the vicinal diketone stock solution (e.g., 1.15 mmol).

    • To each vial, add the urea stock solution (e.g., 2.53 mmol).

    • Add a magnetic stir bar to each vial.

  • Catalyst Addition:

    • To each vial, add a different volume of the catalyst stock solution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mol%). Include a control reaction with no catalyst.

    • Ensure the total volume of methanol is the same in all vials by adding extra solvent if necessary.

  • Reaction and Monitoring:

    • Seal the vials and stir the reaction mixtures at room temperature.

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up and Isolation:

    • Once a reaction is complete (as determined by TLC), pour the reaction mixture into deionized water.

    • Filter the resulting solid precipitate.

    • Wash the solid product with water and then with ether.

    • Dry the purified product under vacuum.

  • Analysis:

    • Determine the yield of the this compound product for each catalyst concentration.

    • Analyze the purity of the products using appropriate techniques (e.g., melting point, NMR, or MS).

  • Optimization:

    • Plot the product yield as a function of catalyst concentration to determine the optimal loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization prep_reactants Prepare Reactant Stock Solutions setup Set up Reaction Vials with Reactants and Stir Bars prep_reactants->setup prep_catalyst Prepare Catalyst Stock Solution add_catalyst Add Varying Catalyst Concentrations prep_catalyst->add_catalyst setup->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor workup Work-up and Isolate Product monitor->workup Reaction Complete analyze Determine Yield and Purity workup->analyze optimize Plot Yield vs. Concentration to Find Optimum analyze->optimize Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Insufficient Catalyst start->cause1 Yes cause2 Catalyst Deactivation start->cause2 Yes cause3 High Catalyst Concentration (Side Reactions) start->cause3 Yes, with byproducts solution1 Increase Catalyst Concentration cause1->solution1 solution2 Purify Reactants/ Solvents cause2->solution2 solution3 Decrease Catalyst Concentration cause3->solution3 solution1->start Re-evaluate solution2->start Re-evaluate solution3->start Re-evaluate

References

techniques for scaling up glycoluril production for industrial use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of glycoluril.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Product Yield

  • Question: We are experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can we address this?

  • Answer: Low this compound yield can stem from several factors related to reaction conditions and raw material quality. A primary cause can be an improper molar ratio of urea (B33335) to glyoxal (B1671930); a molar ratio of 2.01-2.3 (urea to glyoxal) is recommended to suppress the formation of by-products like glyoxal monourein and hydantoin (B18101).[1] Reaction temperature is another critical parameter. Optimal temperatures are generally between 80-90°C.[2] Temperatures outside this range can lead to incomplete reactions or the formation of unwanted side products. The concentration of the urea solution should also be maintained between 10-50% by weight to minimize the formation of high molecular weight by-products.[1] Finally, the purity of the glyoxal starting material is important; using unpurified glyoxal may not significantly impact the yield if other conditions are optimized.[2]

Issue 2: Product Contamination and Impurities

  • Question: Our final this compound product contains significant impurities. How can we identify and minimize them?

  • Answer: Impurities in the final product often arise from side reactions during synthesis. The formation of hydantoin and other high molecular weight compounds are common issues.[1] To minimize these, ensure the urea concentration in the aqueous solution is kept between 10-50% by weight.[1] The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid, phosphoric acid) also play a role.[1] For instance, when using hydrochloric acid, a concentration of 1-10% by weight based on the total weight of the raw materials is suggested.[1] Post-synthesis purification is crucial for removing residual impurities. This compound's low solubility in water allows for separation by filtration.[1] For derivatives, affinity chromatography using a resorcinol-functionalized Merrifield resin has been shown to be an effective purification method.[3]

Issue 3: Poor Solubility of the Product

  • Question: The synthesized this compound is difficult to dissolve for downstream applications. What can be done to improve its solubility?

  • Answer: this compound itself has low solubility in water.[1] For applications requiring higher solubility, derivatization is a common strategy. For example, the synthesis of tetramethylol this compound, by reacting this compound with formaldehyde (B43269) under alkaline conditions, can produce derivatives with different solubility profiles.[4] The resulting hydroxymethylated this compound can be further reacted with alcohols like methanol (B129727) to produce more soluble etherified resins.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for industrial-scale this compound synthesis?

A1: Mineral acids such as hydrochloric acid, sulfuric acid, and phosphoric acid are commonly used as catalysts in industrial production.[1] Greener alternatives are also being explored, including ethan-1,2-diyl bis(hydrogen sulfate) (EDSA), NMP-HSO4 ionic liquids, and choline (B1196258) chloride-based deep eutectic solvents, which are recyclable and environmentally benign.[2]

Q2: What are the optimal reaction conditions for this compound synthesis?

A2: Optimal conditions can vary depending on the specific catalyst and reactants used. However, general guidelines include a reaction temperature of 80-90°C and a reaction time of 20-40 minutes.[2] The molar ratio of urea to glyoxal should be maintained between 2.01 and 2.3.[1]

Q3: How can the reaction be monitored for completion?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of reactants and the formation of the product.[5]

Q4: What are the key safety precautions to consider during this compound production?

A4: Standard laboratory and industrial safety practices should be followed. This includes using personal protective equipment (PPE) such as gloves, and eye protection.[6] The reaction should be carried out in a well-ventilated area to avoid inhalation of any dust or vapors.[6] In case of accidental contact, wash skin with soap and water, and flush eyes with water.[6] For firefighting, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers can be used.[6]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterRecommended RangeSource
Urea to Glyoxal Molar Ratio 2.01 - 2.3[1]
Reaction Temperature 50 - 100 °C (general), 80 - 90 °C (optimal with HEDP)[1][2]
Urea Concentration 10 - 50 wt% in aqueous solution[1]
Reaction Time 20 - 40 minutes (with HEDP)[2]
pH (for derivatization) >7 (hydroxymethylation), <7 (etherification)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of urea and glyoxal in the presence of an acid catalyst.

  • Preparation of Reactant Solution: Prepare an aqueous solution of urea with a concentration between 10-50% by weight.

  • Catalyst Addition: Add a mineral acid catalyst, such as hydrochloric acid, to the urea solution. The amount of catalyst will depend on the specific acid used. For hydrochloric acid, a concentration of 1-10% by weight of the total raw materials is a general guideline.[1]

  • Reaction Initiation: Heat the solution to the desired reaction temperature (e.g., 85°C).[1]

  • Glyoxal Addition: Add a 40% aqueous solution of glyoxal to the heated urea solution. The molar ratio of urea to glyoxal should be maintained between 2.01 and 2.3.[1]

  • Reaction and Precipitation: Maintain the reaction temperature and stir the mixture. This compound will precipitate out of the solution as a white solid due to its low solubility in water.[1]

  • Product Isolation: After the reaction is complete, cool the mixture and separate the precipitated this compound by filtration.[1]

  • Washing and Drying: Wash the filtered product with cold water and dry it to obtain the final product.[5]

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield CheckRatio Check Urea:Glyoxal Molar Ratio Start->CheckRatio CheckTemp Check Reaction Temperature CheckRatio->CheckTemp Correct AdjustRatio Adjust Ratio to 2.01-2.3 CheckRatio->AdjustRatio Incorrect CheckConc Check Urea Concentration CheckTemp->CheckConc Correct AdjustTemp Adjust Temperature to 80-90°C CheckTemp->AdjustTemp Incorrect CheckPurity Check Glyoxal Purity CheckConc->CheckPurity Correct AdjustConc Adjust Concentration to 10-50 wt% CheckConc->AdjustConc Incorrect PurifyGlyoxal Consider Glyoxal Purification CheckPurity->PurifyGlyoxal Impure End Yield Improved CheckPurity->End Pure AdjustRatio->End AdjustTemp->End AdjustConc->End PurifyGlyoxal->End

Caption: Troubleshooting workflow for low this compound yield.

Glycoluril_Synthesis_Workflow Start Start: Prepare Reactants PrepareUrea Prepare 10-50 wt% Aqueous Urea Solution Start->PrepareUrea AddCatalyst Add Acid Catalyst (e.g., HCl) PrepareUrea->AddCatalyst HeatSolution Heat to 80-90°C AddCatalyst->HeatSolution AddGlyoxal Add Glyoxal Solution (Urea:Glyoxal = 2.01-2.3) HeatSolution->AddGlyoxal Reaction Reaction and Precipitation of this compound AddGlyoxal->Reaction Cool Cool Reaction Mixture Reaction->Cool Filter Filter to Isolate This compound Solid Cool->Filter WashDry Wash with Cold Water and Dry Filter->WashDry End Final Product: this compound WashDry->End

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Addressing the Slow Biodegradability of Tetraacetylglycoluril (TAGU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the slow biodegradability of tetraacetylglycoluril (TAGU). The information provided is based on established principles of chemical and microbial degradation, with specific data and protocols adapted for TAGU where publicly available information is limited.

Frequently Asked Questions (FAQs)

Q1: What is tetraacetylthis compound (TAGU) and why is its biodegradability a concern?

Tetraacetylthis compound (C₁₂H₁₄N₄O₆) is a heterocyclic compound used as a bleaching activator in detergents and has applications in organic synthesis.[1] Its complex, bicyclic structure and the presence of four acetyl groups contribute to its chemical stability. Slow biodegradability is a concern due to the potential for persistence in the environment, leading to long-term ecological effects.

Q2: What are the primary factors limiting the biodegradation of TAGU?

The slow biodegradation of TAGU is likely influenced by a combination of factors:

  • Low Aqueous Solubility: TAGU has limited solubility in water, which restricts its availability to microorganisms for degradation.[2]

  • Chemical Stability of the this compound Core: The central this compound structure is a robust heterocyclic ring system that is resistant to microbial attack.

  • N-Acetyl Groups: The four N-acetyl groups protect the amide linkages from enzymatic hydrolysis. The rate of hydrolysis of these groups is a key rate-limiting step in the overall degradation process.

Q3: What are the expected initial steps in the biodegradation of TAGU?

The initial and rate-limiting step in the biodegradation of TAGU is expected to be the hydrolysis of the N-acetyl groups to form acetic acid and progressively deacetylated this compound intermediates. This can occur through both abiotic and biotic (enzymatic) processes. Once the acetyl groups are removed, the more polar this compound core is more susceptible to further microbial degradation.

Troubleshooting Guides

Issue 1: No observable degradation of TAGU in our experimental setup.

  • Possible Cause 1: Insufficient bioavailability.

    • Troubleshooting Tip: Due to its low water solubility, TAGU may not be accessible to microorganisms. Consider incorporating methods to increase its bioavailability.

      • Use of a non-ionic surfactant (e.g., Tween 80) at a concentration below its critical micelle concentration.

      • Employing a co-solvent system (e.g., with dimethyl sulfoxide (B87167) or ethanol), ensuring the solvent itself is not toxic to the microbial consortium at the used concentration.

      • Mechanical dispersion using sonication to create a finer suspension of TAGU particles.

  • Possible Cause 2: Lack of appropriate microbial consortia.

    • Troubleshooting Tip: The microbial inoculum may lack the specific enzymes required for TAGU degradation.

      • Source inoculum from environments with a history of exposure to industrial chemicals, such as activated sludge from a wastewater treatment plant receiving industrial effluent.

      • Consider an acclimation period where the microbial culture is gradually exposed to increasing concentrations of TAGU to enrich for degrading microorganisms.

  • Possible Cause 3: Unfavorable environmental conditions.

    • Troubleshooting Tip: The pH, temperature, or nutrient availability may not be optimal for microbial activity.

      • Ensure the pH of the medium is maintained between 6.5 and 8.0.

      • Maintain a stable temperature, typically between 25°C and 35°C for mesophilic microbial consortia.

      • Provide a sufficient supply of essential nutrients (nitrogen, phosphorus) to support microbial growth.

Issue 2: Slow and incomplete degradation of TAGU.

  • Possible Cause 1: Rate-limiting hydrolysis of acetyl groups.

    • Troubleshooting Tip: The enzymatic or chemical hydrolysis of the N-acetyl groups may be the bottleneck.

      • Adjusting the pH to slightly alkaline conditions (pH 8.0-9.0) may accelerate the chemical hydrolysis of the acetyl groups.

      • Consider screening for specific enzymes, such as amidases or acetyl xylan (B1165943) esterases, that are known to cleave N-acetyl bonds.

  • Possible Cause 2: Accumulation of inhibitory intermediates.

    • Troubleshooting Tip: Partially deacetylated this compound intermediates may be more resistant to further degradation or could be inhibitory to microbial activity.

      • Monitor the concentration of potential intermediates using analytical techniques like HPLC or LC-MS.

      • If intermediates are identified, consider a co-culture approach with different microbial species that may be able to degrade these specific compounds.

Data Presentation

The following tables provide examples of how to structure quantitative data from TAGU degradation experiments.

Table 1: Effect of pH and Temperature on the Abiotic Hydrolysis Rate of an N-Acetylated Heterocyclic Compound (Illustrative Data)

pHTemperature (°C)Apparent First-Order Rate Constant (k_obs, day⁻¹)Half-life (t₁/₂, days)
5.0250.005138.6
7.0250.01257.8
9.0250.04515.4
7.0350.02824.8
7.0500.0759.2

Table 2: Biodegradation of TAGU under Different Bioavailability Enhancement Conditions (Illustrative Data)

ConditionInitial TAGU (mg/L)TAGU remaining after 28 days (%)
Control (no enhancement)5085
With 0.1% Tween 805045
With 1% DMSO5052
Sonication (15 min)5068

Experimental Protocols

Protocol 1: Abiotic Hydrolysis of TAGU

  • Preparation of Buffer Solutions: Prepare buffer solutions at pH 5, 7, and 9 using appropriate buffer systems (e.g., acetate (B1210297) for pH 5, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9).

  • Sample Preparation: Prepare a stock solution of TAGU in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions with the TAGU stock solution to a final concentration of 10-20 mg/L. Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid co-solvent effects.

  • Incubation: Incubate the solutions in sealed vials at constant temperatures (e.g., 25°C, 35°C, and 50°C) in the dark to prevent photodegradation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots from each vial.

  • Analysis: Quench any ongoing reaction by adding a suitable agent if necessary (e.g., acidifying the sample). Analyze the concentration of TAGU using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the TAGU concentration versus time. The slope of the linear regression will give the apparent first-order rate constant (k_obs). The half-life can be calculated as t₁/₂ = 0.693 / k_obs.

Protocol 2: Biodegradability Screening using Activated Sludge

  • Inoculum Preparation: Obtain fresh activated sludge from a municipal wastewater treatment plant. Wash the sludge with a mineral salts medium to remove residual carbon sources.

  • Test Setup: In serum bottles, combine the mineral salts medium, the washed activated sludge inoculum (e.g., to a final concentration of 30 mg/L volatile suspended solids), and TAGU (e.g., at 10-20 mg/L). To enhance bioavailability, add TAGU dissolved in a minimal amount of a low-toxicity solvent or use one of the methods described in the troubleshooting section.

  • Controls: Prepare a biotic control (inoculum without TAGU) to measure endogenous respiration and an abiotic control (TAGU without inoculum) to measure abiotic degradation.

  • Incubation: Incubate the bottles at a constant temperature (e.g., 25°C) in the dark with shaking.

  • Monitoring: Monitor the degradation of TAGU over time by measuring the decrease in its concentration via HPLC. Alternatively, monitor CO₂ evolution or O₂ consumption as an indicator of mineralization.

  • Analysis: Calculate the percentage of TAGU degradation over the incubation period, correcting for any losses in the abiotic control.

Visualizations

Experimental_Workflow_for_TAGU_Biodegradability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization prep_tagu Prepare TAGU Stock Solution setup Set up Biodegradation Assay (Control, Test, Abiotic) prep_tagu->setup prep_inoculum Prepare Microbial Inoculum (e.g., Activated Sludge) prep_inoculum->setup prep_media Prepare Mineral Salts Medium prep_media->setup incubate Incubate under Controlled Conditions (Temp, pH, Shaking) setup->incubate monitor Monitor Degradation (HPLC, CO2, O2) incubate->monitor analyze Analyze Data (Calculate % Degradation) monitor->analyze troubleshoot Troubleshoot Slow/No Degradation analyze->troubleshoot If degradation is slow enhance Enhance Bioavailability (Surfactants, Co-solvents) troubleshoot->enhance acclimate Acclimate Inoculum troubleshoot->acclimate optimize_cond Optimize Conditions (pH, Temp) troubleshoot->optimize_cond retest Re-run Experiment enhance->retest acclimate->retest optimize_cond->retest retest->incubate

Caption: Workflow for assessing and enhancing TAGU biodegradability.

Proposed_TAGU_Biodegradation_Pathway TAGU Tetraacetylthis compound (TAGU) TriAGU Triacetylthis compound TAGU->TriAGU Hydrolysis AceticAcid1 Acetic Acid TAGU->AceticAcid1 DiAGU Diacetylthis compound TriAGU->DiAGU Hydrolysis AceticAcid2 Acetic Acid TriAGU->AceticAcid2 MonoAGU Monoacetylthis compound DiAGU->MonoAGU Hydrolysis AceticAcid3 Acetic Acid DiAGU->AceticAcid3 This compound This compound MonoAGU->this compound Hydrolysis AceticAcid4 Acetic Acid MonoAGU->AceticAcid4 RingCleavage Ring Cleavage Products This compound->RingCleavage Microbial Degradation Mineralization CO2 + H2O + NH3 RingCleavage->Mineralization Further Metabolism

Caption: Proposed biodegradation pathway for tetraacetylthis compound (TAGU).

Factors_Affecting_TAGU_Biodegradability cluster_physchem Physicochemical Factors cluster_bio Biological Factors TAGU_Biodeg TAGU Biodegradation Rate Solubility Aqueous Solubility Solubility->TAGU_Biodeg influences Microbes Microbial Consortia Solubility->Microbes affects bioavailability pH pH pH->TAGU_Biodeg influences (hydrolysis) Enzymes Enzyme Activity (e.g., Amidase) pH->Enzymes affects activity Temperature Temperature Temperature->TAGU_Biodeg influences (kinetics) Temperature->Enzymes affects activity Microbes->TAGU_Biodeg mediates Enzymes->TAGU_Biodeg catalyzes

References

Technical Support Center: Improving the Efficiency of Glycoluril as a Slow-Release Fertilizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and agricultural professionals with essential information for troubleshooting experiments and improving the efficacy of glycoluril-based slow-release nitrogen fertilizers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a slow-release fertilizer?

A1: this compound, with the chemical formula (HC)₂(HNC(O)NH)₂, is a diurea organic compound synthesized by the reaction of two urea (B33335) equivalents with glyoxal.[1] Its structure allows for the gradual release of nitrogen into the soil, which is a desirable characteristic for a slow-release fertilizer. This prolonged availability of nitrogen is intended to match the nutrient uptake needs of plants over their growth cycle, thereby improving nitrogen use efficiency compared to highly soluble nitrogen sources.[2]

Q2: What are the main mechanisms governing nitrogen release from this compound?

A2: The nitrogen in this compound becomes available to plants through hydrolysis and microbiological degradation in the soil.[3] The rate of these processes is influenced by several environmental factors, including soil temperature, moisture, pH, and microbial activity.[4] For formulated this compound products, such as coated granules or suspensions, the physical properties of the formulation (e.g., particle size, coating material, presence of other compounds) also play a critical role.[3][5]

Q3: What are the common challenges encountered when working with urea-aldehyde based fertilizers like this compound?

A3: Common issues, often analogous to those seen with other urea-aldehyde fertilizers, include:

  • Inconsistent Nitrogen Release: The release rate may be too fast, leading to nutrient loss, or too slow, resulting in nutrient deficiency for the crop.[6]

  • High Initial Release (Burst Effect): A significant portion of the nitrogen can be released shortly after application, negating the slow-release benefit.[7]

  • Soil Acidification: The conversion of the released nitrogen to ammonium (B1175870) can lower soil pH over time, which may affect nutrient availability and microbial health.[8][9]

  • Environmental Factors: Performance can be highly dependent on soil type, climate, and microbial populations, making it difficult to predict release patterns accurately.[3][4]

Q4: How can the efficiency of this compound fertilizer be improved?

A4: Efficiency can be enhanced through several strategies:

  • Formulation Adjustments: Modifying the synthesis process, such as the urea-to-glyoxal molar ratio, can alter the polymerization and subsequent solubility of the product.[5][10]

  • Coating Technology: Applying a polymer or sulfur coating to this compound granules can provide a physical barrier to control the diffusion of water and the release of nitrogen.[3][11] The hydrophobicity and mechanical properties of the coating are key factors.[12]

  • Combination with Other Materials: Blending this compound with other nitrogen sources or nutrient-stabilizing agents can create a more tailored release profile.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound fertilizers.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid initial nitrogen release ("burst effect") in soil/leaching studies. 1. High proportion of unreacted, water-soluble urea in the formulation.2. Physical imperfections (cracks, pores) in the fertilizer granule or coating.3. High soil temperature and moisture accelerating initial breakdown.[13]1. Verify the purity of the synthesized this compound. Consider washing the product to remove soluble impurities.2. Analyze granule/coating integrity using microscopy. Adjust the coating process or material if necessary.3. Conduct release studies under controlled temperature and moisture to isolate variables.[7]
Nitrogen release rate is significantly slower than anticipated. 1. Over-polymerization during synthesis, leading to very low solubility.2. Low soil microbial activity, temperature, or moisture, hindering degradation.[4]3. Inappropriate particle size (too large).4. Coating is too thick or impermeable.[11]1. Adjust synthesis conditions (e.g., reaction time, temperature, pH) to control the degree of polymerization.[14]2. Characterize the soil's biological activity and properties. Test the fertilizer in different soil types.3. Reduce the particle size of the this compound granules through milling.4. Decrease the coating thickness or use a more permeable coating material.
High variability in results between experimental replicates. 1. Non-homogeneous fertilizer sample (variations in particle size or composition).2. Inconsistent soil conditions (moisture, compaction) across replicates.3. Inconsistent placement of the fertilizer in the soil (surface-applied vs. buried).[7]1. Ensure the fertilizer sample is thoroughly mixed and sieved for uniform particle size.2. Standardize soil preparation, watering schedules, and incubation conditions for all replicates.3. Adopt a consistent application method for all samples as defined in the experimental protocol.
Decrease in soil pH and negative impact on plant growth. 1. Soil acidification resulting from the nitrification of ammonium released from this compound breakdown.[8][9]1. Monitor soil pH throughout the experiment.2. Consider co-application with a liming agent to buffer soil pH.3. Test different application rates to find a balance that minimizes pH impact while meeting nutrient needs.

Data Presentation: Nitrogen Release Profiles

The following tables provide example data structures for comparing the performance of different this compound formulations.

Table 1: Cumulative Nitrogen Release (%) from this compound Formulations Over Time in a Soil Incubation Study

Time (Days)Uncoated this compoundPolymer-Coated this compound (PCG)Sulfur-Coated this compound (SCG)Standard Urea
125.55.28.185.3
740.115.822.598.1
1455.628.435.799.5
2872.345.158.999.7
5685.468.979.299.8
9091.284.388.699.9

Table 2: Effect of Temperature on Nitrogen Release Rate from Polymer-Coated this compound (PCG)

Incubation TemperatureN Release at 7 Days (%)N Release at 28 Days (%)N Release at 90 Days (%)
15°C8.925.365.1
25°C15.845.184.3
35°C24.160.792.5

Experimental Protocols

Protocol 1: Determining the Nitrogen Release Pattern of this compound in Soil

This protocol outlines a laboratory incubation study to quantify the rate and extent of nitrogen release from a this compound fertilizer formulation.

1. Materials:

  • This compound fertilizer granules (sieved to a uniform size).

  • Standard soil (e.g., sandy loam), air-dried and sieved (<2 mm).

  • Incubation containers (e.g., 250 mL flasks or jars).

  • Deionized water.

  • 2 M Potassium Chloride (KCl) solution.

  • Analytical equipment for nitrogen determination (e.g., colorimeter, Kjeldahl apparatus, or combustion analyzer).[15][16]

2. Procedure:

  • Sample Preparation: Mix a known quantity of this compound fertilizer (e.g., equivalent to 200 mg N) with 100 g of air-dried soil. Ensure homogeneous distribution. This is your treatment sample. Prepare a control sample with soil only.

  • Moisture Adjustment: Add deionized water to each soil sample to achieve a desired moisture level, typically 60% of water-holding capacity.

  • Incubation: Seal the containers (e.g., with perforated film to allow gas exchange) and place them in a constant-temperature incubator (e.g., 25°C).

  • Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, 28, 56, and 90 days), remove triplicate samples for each treatment and the control.

  • Extraction: Add 100 mL of 2 M KCl to each soil sample. Shake vigorously for 1 hour to extract inorganic nitrogen (NH₄⁺-N and NO₃⁻-N).

  • Analysis: Filter the soil suspension. Analyze the filtrate for ammonium and nitrate (B79036) concentrations using a suitable analytical method.[17]

  • Calculation: Calculate the cumulative nitrogen released by subtracting the inorganic nitrogen found in the control soil from that in the treated soil at each sampling point.

Protocol 2: Evaluating the Effect of a Polymer Coating on this compound Release

This protocol details a column leaching experiment to assess the effectiveness of a coating in reducing nutrient loss.[18]

1. Materials:

  • Uncoated this compound and polymer-coated this compound (PCG) granules.

  • Chromatography columns (e.g., 5 cm diameter, 30 cm length).

  • Sand (washed).

  • Deionized water.

  • Collection vials.

  • Analytical equipment for nitrogen determination.

2. Procedure:

  • Column Packing: Place a layer of glass wool at the bottom of each column. Add 200 g of washed sand.

  • Fertilizer Application: Accurately weigh an amount of fertilizer (uncoated or PCG) and mix it thoroughly with the top 50 g of sand before adding it to the column.

  • Leaching Event: Gently add 100 mL of deionized water to the top of the column, allowing it to percolate through the sand. Collect the entire volume of leachate that drains from the column.

  • Incubation and Repetition: Store the columns at a constant temperature. Repeat the leaching event at regular intervals (e.g., every 3-4 days) for the duration of the experiment (e.g., 6 weeks).

  • Analysis: Measure the volume of leachate collected at each event and determine its total nitrogen concentration.

  • Data Interpretation: Calculate the cumulative amount of nitrogen leached over time for both uncoated and coated fertilizers. A successful coating will show significantly lower cumulative nitrogen in the leachate compared to the uncoated control.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes described in this guide.

G cluster_synthesis This compound Synthesis Urea Urea Reaction Condensation Reaction Urea->Reaction Glyoxal Glyoxal Glyoxal->Reaction Catalyst Acid Catalyst Catalyst->Reaction Glycoluril_Product This compound Fertilizer Reaction->Glycoluril_Product

Caption: Synthesis pathway of this compound from urea and glyoxal.

G cluster_troubleshooting Troubleshooting Logic: Rapid N Release Problem Observation: Rapid Initial N Release Cause1 Potential Cause 1: Unreacted Urea Problem->Cause1 Cause2 Potential Cause 2: Coating Defects Problem->Cause2 Cause3 Potential Cause 3: High Temp/Moisture Problem->Cause3 Action1 Action: Purify Product Cause1->Action1 Action2 Action: Analyze Coating Integrity Cause2->Action2 Action3 Action: Control Env. Conditions Cause3->Action3

Caption: Troubleshooting workflow for rapid nitrogen release.

G cluster_exp Experimental Workflow: N Release Study Start Prepare Soil & Fertilizer Samples Incubate Incubate at Constant Temp. Start->Incubate Sample Sample at Time Intervals Incubate->Sample Extract Extract with KCl Sample->Extract Analyze Analyze Filtrate for N Extract->Analyze End Calculate Cumulative N Release Analyze->End

Caption: Workflow for the soil incubation experimental protocol.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Glycoluril Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glycoluril derivatives through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting key experimental data in a clear, comparative format and detailing the methodologies, this document serves as a valuable resource for the identification and characterization of this important class of heterocyclic compounds.

Spectroscopic Data Comparison

The structural variations of this compound derivatives, arising from different substituents on the bicyclic framework, lead to distinct spectroscopic signatures. The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectral data for a selection of this compound derivatives, allowing for straightforward comparison.

Table 1: ¹H NMR Chemical Shifts (δ) of Selected this compound Derivatives in DMSO-d₆

CompoundCH (ppm)NH (ppm)Other Protons (ppm)
This compound5.247.16-
N,N,N,N-Tetraacetylthis compound6.38-2.38 (CH₃)
Tetramethoxymethylthis compound--4.8 (N-CH₂-O), 3.2 (O-CH₃)
1,4-Diphenylthis compound7.79-7.10-7.12 (Aromatic)

Table 2: ¹³C NMR Chemical Shifts (δ) of Selected this compound Derivatives in DMSO-d₆

CompoundC=O (ppm)CH (ppm)Other Carbons (ppm)
This compound160.3064.60-
N,N,N,N-Tetraacetylthis compound151.48, 169.42 (acetyl)62.6125.11 (CH₃)
Tetramethoxymethylthis compound158.0774.5466.85 (N-CH₂-O), 55.59 (O-CH₃)[1]
1,4-Diphenylthis compound151.272.2117.4, 117.8, 118.2, 128.7 (Aromatic)[2]

Table 3: Characteristic IR Absorption Frequencies (ν) of this compound and its Derivatives (cm⁻¹)

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Notes
N-HStretching3350–3200Absent in fully N-substituted derivatives.[3]
C-HStretching3000–2850Present in most derivatives.
C=OStretching1753-1640The position is sensitive to the nature of substituents on the nitrogen atoms. Electron-withdrawing groups shift the band to higher wavenumbers.[3]
C-NStretching1100-
C-OStretching1220-1170Characteristic for alkoxy derivatives like tetramethoxymethylthis compound.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound derivatives.

General Synthesis of this compound Derivatives

This compound and its derivatives are typically synthesized through the condensation reaction of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil) with urea (B33335) or a urea derivative.[2]

Materials:

  • 1,2-Dicarbonyl compound (1 mmol)

  • Urea or urea derivative (2 mmol)

  • Acid catalyst (e.g., HCl, H₂SO₄)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound and urea in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to allow the product to precipitate.

  • Filter the precipitate, wash it with a suitable solvent, and dry it to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield the pure this compound derivative.

NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

IR Spectroscopy

Instrumentation:

  • FTIR Spectrometer

  • KBr press or ATR accessory

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a KBr press.

  • Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the characterization of this compound derivatives using NMR and IR spectroscopy.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 1,2-Dicarbonyl + Urea Reaction Condensation Reaction Reactants->Reaction Purification Purification Reaction->Purification Sample Purified this compound Derivative Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure

Caption: Workflow for the characterization of this compound derivatives.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Glycoluril and Its Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallographic analysis of glycoluril and its prominent oligomeric derivatives, cucurbit[n]urils and bambus[n]urils. It offers a comparative look at their structural features, detailed experimental protocols for their synthesis and crystallization, and an evaluation of X-ray crystallography in relation to other key analytical techniques.

Introduction to this compound and Its Oligomers

This compound is a bicyclic molecule that serves as a fundamental building block for the synthesis of larger macrocyclic compounds. Its rigid structure and hydrogen bonding capabilities make it an ideal monomer for the construction of host molecules with well-defined cavities. The two most significant classes of this compound oligomers are cucurbit[n]urils and bambus[n]urils, which have garnered considerable interest in supramolecular chemistry for their applications in drug delivery, molecular recognition, and catalysis.

Cucurbit[n]urils (CB[n]) are macrocyclic compounds formed by the acid-catalyzed condensation of this compound with formaldehyde.[1] They are composed of 'n' this compound units linked by methylene (B1212753) bridges, forming a pumpkin-shaped molecule with a hydrophobic cavity and two polar carbonyl-fringed portals. The size of the cavity is dependent on the number of this compound units, with CB[2], CB[3], and CB[4] being the most studied.

Bambus[n]urils (BU[n]) are another class of macrocycles derived from this compound, distinguished by an alternating arrangement of the this compound units. This arrangement results in a barrel-shaped molecule with a focus on anion binding within its cavity.[5]

X-ray Crystallographic Data

Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of this compound and its oligomers at atomic resolution. The following tables summarize key crystallographic data for this compound and selected examples of its oligomers.

Table 1: Crystallographic Data for this compound and a Derivative

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
This compoundC₄H₆N₄O₂OrthorhombicC m c m7.3737.54610.57990588.44[6]
This compound ScaffoldC₁₈H₂₂N₆O₂MonoclinicP2₁/c10.689212.122613.7822112.621648.54

Table 2: Crystallographic Data for Cucurbit[n]uril Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Cucurbit[2]uril ComplexC₄₇H₅₀N₂₆O₂₉.₅MonoclinicP2₁12.820415.442316.4045103.3463159.72[7]

Table 3: Crystallographic Data for a Bambus[2]uril Derivative

CompoundCCDC NumberEmpirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Bambus[2]uril-Biotin Hybrid2266677C₁₁₉H₁₃₈N₂₆O₁₇SMonoclinicP2₁18.01321.61321.9869096.089085162

Note: The data for the Bambus[2]uril-Biotin Hybrid was obtained from a publication referencing CCDC 2266677.[8][9] Access to the CCDC database is required for the full crystallographic information file (CIF).

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and crystallization of this compound and its oligomers.

A green and efficient method for the synthesis of this compound derivatives involves the solvent-free and catalyst-free cyclocondensation of a diketone with urea (B33335) or thiourea.[10]

Procedure:

  • A mixture of benzil (B1666583) (1 mmol) and urea (1 mmol) is ground at room temperature in a mortar and pestle.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the mixture is poured into 50 ml of water.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield the this compound derivative.

A modified and greener procedure for the kilogram-scale synthesis of CB[2] has been developed.[11][12]

Procedure:

  • Concentrated sulfuric acid (15 L) is charged into a 50 L jacketed reactor with an overhead stirrer.

  • Powdered this compound (5.26 kg, 37 mol) is added over 40 minutes with vigorous stirring, maintaining the temperature below 60 °C.

  • After dissolution, the mixture is cooled to 35 °C, and the stirrer speed is reduced.

  • Paraformaldehyde (2.31 kg, equivalent to 76.9 mol of formaldehyde) is added over 2 hours, maintaining the temperature between 50-55 °C.[11]

  • The reaction is stirred for an additional 20 hours at 50-55 °C.

  • The resulting thick, white suspension is filtered, and the filter cake is washed with concentrated sulfuric acid.

  • The crude product is dissolved in water and reprecipitated to yield up to 65% of CB[2].[11]

The synthesis of bambus[2]urils can be achieved through the acid-catalyzed macrocyclization of substituted glycolurils with formaldehyde.[13]

Procedure:

  • A substituted this compound (e.g., 2.50 g, 9.6 mmol) and paraformaldehyde (325 mg, 10.8 mmol) are dissolved in a mixture of dry dioxane (50 mL) and H₂SO₄ (1.4 mL).

  • The mixture is stirred at 80 °C for 80 minutes.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The solid is washed with dioxane (5 mL) and Et₂O (2 x 25 mL) and dried in vacuo.

  • The crude product can be further purified by dissolution in methanol (B129727) and subsequent purification steps.[13]

High-quality single crystals are essential for successful X-ray diffraction analysis.

Crystallization: Single crystals are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, colorless monocrystals of a bambus[2]uril-biotin hybrid suitable for X-ray diffraction were obtained by the diffusion of diethyl ether vapor into a solution of the macrocycle and tetrabutylammonium (B224687) chloride in chloroform.[9]

Data Collection and Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • The positions and intensities of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal.

  • The collected data is then processed to solve the crystal structure, typically using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental data to obtain the final, accurate three-dimensional structure.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound oligomers.

experimental_workflow Experimental Workflow for this compound Oligomers cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis start Starting Materials (this compound, Formaldehyde, etc.) reaction Condensation Reaction start->reaction purification Purification (Filtration, Washing) reaction->purification dissolution Dissolution in Appropriate Solvent purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow from synthesis to structural analysis.

Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the behavior of these molecules in solution.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, conformational details in the solid state.- High resolution and accuracy.- Unambiguous structure determination.- Requires high-quality single crystals.- Provides a static picture of the molecule.- May not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular structure, conformation, and dynamics in solution. Host-guest interactions can be studied.- Provides information about the solution-state structure and dynamics.- Non-destructive.- Can study systems that are difficult to crystallize.- Structure determination can be complex for large molecules.- Provides an average structure in solution.
Mass Spectrometry (MS) Precise molecular weight, stoichiometry of host-guest complexes, and fragmentation patterns.- High sensitivity and accuracy in mass determination.- Can analyze complex mixtures.- Provides information on the composition of supramolecular assemblies.- Does not provide detailed 3D structural information.- Can sometimes alter the species being analyzed (e.g., through fragmentation).

Synergy of Techniques:

For a complete understanding of this compound-based systems, a multi-technique approach is often optimal. X-ray crystallography provides the benchmark solid-state structure. NMR spectroscopy then reveals how the structure and dynamics might change in a solution environment, which is often more relevant to their application in areas like drug delivery. Mass spectrometry confirms the identity and composition of the synthesized molecules and their complexes.

venn_diagram Comparison of Analytical Techniques cluster_info Information Provided cluster_overlap Complementary Information XRD X-ray Crystallography XRD_info Solid-State 3D Structure XRD->XRD_info NMR NMR Spectroscopy NMR_info Solution-State Structure & Dynamics NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight & Stoichiometry MS->MS_info overlap Complete Structural Characterization XRD_info->overlap NMR_info->overlap MS_info->overlap

Caption: Complementary nature of analytical techniques.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of this compound and its oligomers, providing a level of detail that is unattainable with other techniques. However, a comprehensive characterization, particularly for applications in solution, necessitates the complementary use of NMR spectroscopy and mass spectrometry. The experimental protocols and comparative data presented in this guide are intended to assist researchers in the effective application of these techniques for the study and development of novel this compound-based materials.

References

A Comparative Study: Glycoluril-Based Resins Versus Melamine-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, the selection of an appropriate resin system is paramount to achieving desired product performance and meeting stringent regulatory standards. This guide provides a comprehensive comparison of two prominent thermosetting amino resins: glycoluril-based resins and melamine-formaldehyde (MF) resins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in performance, supported by experimental data, to make informed decisions for their applications.

Introduction to this compound and Melamine (B1676169) Resins

Melamine-formaldehyde resins are synthesized through the polycondensation of melamine with formaldehyde (B43269).[1] These resins are widely utilized across various industries due to their exceptional hardness, clarity, and chemical resistance.[2] Common applications include high-pressure laminates, coatings, adhesives for wood-based panels, and molding compounds.[1][3] However, a significant drawback of MF resins is the potential for formaldehyde emission, a known human carcinogen, both during the curing process and from the final product.[4]

This compound-based resins have emerged as a promising alternative, offering a unique set of properties. This compound, a bicyclic urea (B33335) derivative, reacts with formaldehyde to form resins that are noted for their lower formaldehyde release characteristics.[5] These resins are increasingly being considered for applications where reduced formaldehyde emissions are a critical requirement, such as in coatings, textiles, and as crosslinking agents for other polymers.[2][5]

Synthesis of Resins: A Comparative Overview

The fundamental chemistry of both resin types involves the reaction of an amino compound with formaldehyde. However, the specific reaction pathways and resulting molecular structures differ significantly, influencing the final properties of the cured resin.

Melamine-Formaldehyde Resin Synthesis

The synthesis of MF resins is typically a two-stage process. The first stage involves the methylolation of melamine with formaldehyde under neutral or slightly alkaline conditions to form methylolmelamines. The second stage is the condensation of these methylol groups under acidic conditions and heat, leading to the formation of a highly cross-linked three-dimensional network. The cross-linking occurs through the formation of methylene (B1212753) and ether bridges.[6]

This compound-Based Resin Synthesis

This compound-based resins are also synthesized through a reaction with formaldehyde. The process involves the formation of methylol derivatives of this compound, which then undergo condensation to form a cross-linked polymer.[7] Co-polymers of this compound and melamine with formaldehyde have also been developed to leverage the properties of both.[5]

Experimental Workflow: Resin Synthesis

G cluster_MF Melamine-Formaldehyde Synthesis cluster_GU This compound-Based Synthesis MF_Start Melamine + Formaldehyde MF_Methylolation Methylolation (pH 7-9, Heat) MF_Start->MF_Methylolation MF_Condensation Condensation (Acid Catalyst, Heat) MF_Methylolation->MF_Condensation MF_Resin Melamine-Formaldehyde Resin MF_Condensation->MF_Resin GU_Start This compound + Formaldehyde GU_Methylolation Methylolation GU_Start->GU_Methylolation GU_Condensation Condensation GU_Methylolation->GU_Condensation GU_Resin This compound-Based Resin GU_Condensation->GU_Resin

Caption: Synthesis pathways for Melamine-Formaldehyde and this compound-Based Resins.

Performance Comparison: Quantitative Data

Table 1: Comparative Performance of Crosslinking Agents for Acrylic Resin Coatings

PropertyTest MethodMethylated MelamineThis compound
Adhesion ASTM D3359ExcellentGood
Durability (Impact Resistance) ASTM D2794HighModerate
Chemical Resistance (MEK Rubs) ASTM D5402>10050-100

Data synthesized from a comparative study on crosslinking agents for acrylic resins.[2][8]

Key Performance Parameters: A Deeper Dive

Formaldehyde Emission

A primary driver for the adoption of this compound-based resins is their potential for significantly lower formaldehyde emissions. While specific quantitative comparisons are scarce, the inherent chemical structure of this compound is believed to result in a more stable bond with formaldehyde, leading to reduced release during and after curing.[5] Studies on this compound-melamine-formaldehyde co-polymers have shown free formaldehyde content in the range of 1.15–1.34 wt.%.[7][9] For melamine-formaldehyde resins, formaldehyde emission is a well-documented issue, with various standard methods established for its measurement.[10][11][12]

Mechanical Properties

Melamine-formaldehyde resins are renowned for their exceptional hardness and scratch resistance, making them a preferred choice for high-wear surfaces like laminates and countertops.[2] this compound-based resins, while also forming hard and durable films, may exhibit different mechanical profiles. In the context of acrylic coatings, methylated melamine crosslinkers demonstrated higher impact resistance compared to this compound crosslinkers.[2][8]

Thermal Stability

The thermal stability of amino resins is crucial for applications involving heat exposure. Standard test methods for determining thermal properties include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13] While specific comparative TGA data is not available, the highly cross-linked, aromatic-like triazine ring structure of melamine contributes to its excellent thermal stability.

Adhesion and Flexibility

Good adhesion to various substrates is a critical requirement for many resin applications. In the comparative study of acrylic resin crosslinkers, methylated melamine showed excellent adhesion, while this compound demonstrated good adhesion.[2] Adhesion is influenced by factors such as the polarity of the resin, its ability to wet the substrate, and the development of interfacial bonds.[14][15] Flexibility is another important parameter, particularly in coatings. This compound-based resins are often cited for their improved flexibility compared to the more rigid melamine-formaldehyde networks.

Chemical Resistance

Melamine-formaldehyde resins generally exhibit excellent resistance to a wide range of chemicals.[16] The comparative study on acrylic crosslinkers indicated that methylated melamine offered superior resistance to methyl ethyl ketone (MEK) rubs compared to this compound.[2] Chemical resistance is a function of the cross-link density and the chemical nature of the polymer backbone.

Experimental Protocols

To ensure a fair and accurate comparison of resin performance, standardized testing protocols are essential. The following section outlines key experimental methodologies for evaluating the properties discussed.

Determination of Free Formaldehyde Content

Method: ASTM D1979-97 (Withdrawn 2006, but still a relevant reference) provides a standard test method for determining the free formaldehyde content of amino resins.[17] Other commonly used methods include the desiccator method, chamber method, and gas analysis method.[10][11][12]

Procedure Outline:

  • A known weight of the resin sample is dissolved in a suitable solvent.

  • The solution is reacted with a reagent that specifically binds to formaldehyde (e.g., sodium sulfite (B76179) or acetylacetone).

  • The amount of formaldehyde is then determined by titration or spectrophotometry.

Experimental Workflow: Formaldehyde Emission Testing

G Start Resin Sample Preparation Sample Preparation (e.g., coated panel) Start->Preparation Test_Chamber Controlled Environment Chamber (Temperature, Humidity) Preparation->Test_Chamber Air_Sampling Air Sampling Test_Chamber->Air_Sampling Analysis Formaldehyde Analysis (e.g., Spectrophotometry) Air_Sampling->Analysis Result Emission Rate (mg/m²h) Analysis->Result

Caption: General workflow for chamber-based formaldehyde emission testing.

Mechanical Properties Testing

Hardness: Hardness can be measured using methods like the Pencil Hardness test (ASTM D3363) or by using a durometer.[1]

Adhesion: The cross-hatch adhesion test (ASTM D3359) is a common method for evaluating the adhesion of coatings.[2]

Impact Resistance: The falling weight impact test (ASTM D2794) is used to assess the durability and flexibility of a coating.[2]

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC can be used to determine the curing characteristics of the resins, such as the curing temperature and enthalpy of reaction.[3]

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the cured resins.

Chemical Resistance

Solvent Rub Test (ASTM D5402): This test evaluates the resistance of a cured coating to a specific solvent by rubbing it with a cloth saturated in the solvent for a specified number of cycles.[2]

Signaling Pathways and Mechanisms of Action

For applications in drug development and biological research, understanding the interaction of these resins with biological systems is crucial. While these resins are not typically designed to interact with specific signaling pathways, their potential for leaching monomers like formaldehyde is a key consideration. Formaldehyde is known to be cytotoxic and can react with proteins and nucleic acids, potentially disrupting cellular processes. The lower formaldehyde release from this compound-based resins could, therefore, be advantageous in applications where biocompatibility is a concern.

Conclusion

Both this compound-based resins and melamine-formaldehyde resins offer a range of desirable properties for various applications. Melamine-formaldehyde resins provide exceptional hardness, chemical resistance, and a long history of reliable performance. However, the critical issue of formaldehyde emission remains a significant concern.

This compound-based resins present a compelling alternative, with the primary advantage of potentially lower formaldehyde release. While they may not match the performance of melamine resins in all aspects, such as impact resistance and solvent resistance in certain formulations, their improved environmental and safety profile makes them an attractive option for an increasing number of applications.

The choice between these two resin systems will ultimately depend on the specific performance requirements of the application, balanced against the importance of minimizing formaldehyde exposure. Further direct comparative studies under standardized conditions are needed to provide a more complete quantitative understanding of their relative performance.

References

evaluating the performance of glycoluril as a nitrogen fertilizer compared to urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient nitrogen fertilization in agriculture and specialized plant growth environments necessitates a thorough evaluation of available nitrogen sources. While urea (B33335) has long been a standard, interest in slow-release alternatives like glycoluril is growing. This guide provides a detailed, data-driven comparison of this compound and urea as nitrogen fertilizers, focusing on key performance indicators to inform research and development.

Executive Summary

This compound presents a compelling profile as a slow-release nitrogen fertilizer, demonstrating higher nitrogen use efficiency and a more prolonged nutrient release compared to the highly soluble urea. Experimental data suggests that this controlled release can translate to improved plant growth in later stages and lower phytotoxicity at high application rates. However, a comprehensive environmental impact assessment of this compound, particularly concerning nitrogen leaching and nitrous oxide emissions, requires more extensive comparative research against urea, a compound for which these environmental fates are well-documented.

Data Presentation: Quantitative Comparison

The following table summarizes key performance indicators for this compound and urea based on available experimental data. It is important to note that the data is compiled from various studies and experimental conditions may not be identical.

Performance MetricThis compoundUreaSource(s)
Nitrogen Content ~39.4%~46%[1]
Nitrogen Release Profile Slow-release, with a lag phase followed by sustained release.Rapid release, with most N available shortly after application.[1][2][3]
Crop Yield (Brassica campestris) Lower in the first harvest, but significantly higher in the second harvest.Highest in the first harvest, with a notable decrease in the second.[1]
Phytotoxicity Low; no toxicity observed at 5 times the standard application rate.Higher; potential for phytotoxicity at high application rates.[1]
Nitrogen Leaching Data not available in direct comparison with urea. Expected to be lower due to slow-release nature.Prone to leaching, with 2-10% of applied N potentially lost to water systems.[4][5]
Nitrous Oxide (N₂O) Emissions Data not available in direct comparison with urea.A significant source of N₂O emissions, contributing to greenhouse gases.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of fertilizer performance studies. Below are summaries of typical experimental protocols used to evaluate key performance metrics.

Nitrogen Release Rate

A common method to determine the nitrogen release profile is through soil incubation studies[1].

  • Sample Preparation: A known quantity of the fertilizer (this compound or urea) is thoroughly mixed with a specific type of soil.

  • Incubation: The soil-fertilizer mixtures are placed in containers and incubated under controlled temperature and moisture conditions.

  • Leaching and Analysis: At regular intervals, the soil is leached with a solution (e.g., potassium chloride) to extract the available nitrogen.

  • Quantification: The amount of mineralized nitrogen (ammonium and nitrate) in the leachate is quantified using analytical techniques such as colorimetry or titration.

  • Data Analysis: The cumulative nitrogen release is plotted against time to determine the release profile of each fertilizer.

Crop Yield Assessment

Field or greenhouse trials are conducted to compare the effect of the fertilizers on plant growth and yield[1].

  • Experimental Design: A randomized complete block design is often used, with multiple replicates for each fertilizer treatment (this compound, urea, and a no-fertilizer control).

  • Fertilizer Application: Fertilizers are applied at equivalent nitrogen rates to standardized pots or field plots.

  • Planting and Growth: A specific crop, such as Brassica campestris, is planted and grown under controlled conditions (light, water, temperature).

  • Harvesting: Plants are harvested at different growth stages (e.g., multiple harvests for leafy greens).

  • Yield Measurement: The dry matter weight of the harvested plants is measured to determine the yield for each treatment.

Nitrogen Leaching Assessment

Lysimeter studies are instrumental in quantifying the amount of nitrogen leached from the soil.

  • Lysimeter Setup: Soil columns (lysimeters) are packed with a specific soil type.

  • Fertilizer Application: A precise amount of this compound or urea is applied to the surface of the soil columns.

  • Simulated Rainfall: The columns are irrigated with a controlled amount of water to simulate rainfall events.

  • Leachate Collection: The water that drains from the bottom of the columns (leachate) is collected over time.

  • Nitrogen Analysis: The concentration of nitrate (B79036) and ammonium (B1175870) in the leachate is analyzed to calculate the total amount of nitrogen leached.

Nitrous Oxide (N₂O) Emission Measurement

The closed chamber method is a standard technique for measuring N₂O emissions from soil.

  • Chamber Placement: Static, vented chambers are placed over the soil surface in the fertilized plots.

  • Gas Sampling: At regular intervals after fertilizer application, gas samples are collected from the chamber headspace at different time points (e.g., 0, 20, and 40 minutes).

  • Gas Chromatography: The concentration of N₂O in the collected gas samples is determined using a gas chromatograph equipped with an electron capture detector.

  • Flux Calculation: The rate of N₂O emission (flux) is calculated based on the change in N₂O concentration within the chamber over time.

Visualizing the Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Nitrogen_Release_Mechanisms cluster_urea Urea cluster_this compound This compound Urea Urea Application Hydrolysis Rapid Hydrolysis (Urease) Urea->Hydrolysis Soil Moisture Ammonium Ammonium (NH₄⁺) Hydrolysis->Ammonium Nitrification Nitrification Ammonium->Nitrification Plant_Uptake_Urea Plant Uptake Ammonium->Plant_Uptake_Urea Volatilization_Urea Volatilization (NH₃) Ammonium->Volatilization_Urea Nitrate Nitrate (NO₃⁻) Nitrification->Nitrate Nitrate->Plant_Uptake_Urea Leaching_Urea Leaching Nitrate->Leaching_Urea This compound This compound Application Mineralization Slow Microbial Mineralization This compound->Mineralization Soil Microbes N_Release Gradual N Release (NH₄⁺, NO₃⁻) Mineralization->N_Release Plant_Uptake_this compound Sustained Plant Uptake N_Release->Plant_Uptake_this compound Reduced_Leaching Reduced Leaching (Hypothesized) N_Release->Reduced_Leaching

Caption: Nitrogen release pathways for Urea and this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Fertilizer Application cluster_measurement Performance Measurement cluster_analysis Data Analysis & Comparison Pot_Trial Pot/Field Trial Setup Apply_Urea Apply Urea Pot_Trial->Apply_Urea Apply_this compound Apply this compound Pot_Trial->Apply_this compound Control Control (No Fertilizer) Pot_Trial->Control Lysimeter Lysimeter Setup Lysimeter->Apply_Urea Lysimeter->Apply_this compound Lysimeter->Control Incubation Soil Incubation Setup Incubation->Apply_Urea Incubation->Apply_this compound Incubation->Control Crop_Yield Crop Yield Measurement Apply_Urea->Crop_Yield N_Leaching N Leaching Analysis Apply_Urea->N_Leaching N_Release_Rate N Release Rate Analysis Apply_Urea->N_Release_Rate N2O_Emissions N₂O Emission Measurement Apply_Urea->N2O_Emissions Apply_this compound->Crop_Yield Apply_this compound->N_Leaching Apply_this compound->N_Release_Rate Apply_this compound->N2O_Emissions Control->Crop_Yield Control->N_Leaching Control->N_Release_Rate Control->N2O_Emissions Data_Analysis Statistical Analysis Crop_Yield->Data_Analysis N_Leaching->Data_Analysis N_Release_Rate->Data_Analysis N2O_Emissions->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: General workflow for comparing fertilizer performance.

References

mass spectrometry techniques for the analysis of glycoluril compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Mass Spectrometry Techniques for the Analysis of Glycoluril Compounds

For researchers, scientists, and drug development professionals working with this compound compounds, accurate and efficient analytical techniques are paramount. Mass spectrometry (MS) stands out as a powerful tool for the identification, characterization, and quantification of these diverse molecules, which range from simple derivatives to complex macrocycles like cucurbit[n]urils and bambus[n]urils. This guide provides a detailed comparison of various , complete with experimental data summaries and detailed protocols to aid in method selection and implementation.

Introduction to this compound Analysis by Mass Spectrometry

This compound and its derivatives are characterized by a rigid bicyclic structure that can be functionalized at various positions, leading to a wide array of compounds with different physicochemical properties. This structural diversity necessitates a versatile analytical approach. Mass spectrometry offers the requisite sensitivity and specificity to analyze these compounds, providing information on molecular weight, structure, and purity. The choice of MS technique is critical and depends on the specific properties of the this compound compound under investigation, such as its polarity, volatility, and molecular weight.

This guide will explore the most relevant ionization techniques—Electrospray Ionization (ESI), Electron Ionization (EI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI)—in conjunction with common mass analyzers like Quadrupole, Time-of-Flight (TOF), and Orbitrap.

Comparison of Ionization Techniques for this compound Compounds

The selection of an appropriate ionization source is the first and most critical step in the mass spectrometric analysis of this compound compounds. The choice depends primarily on the analyte's polarity, thermal stability, and molecular weight.

Ionization TechniqueAnalyte SuitabilityFragmentationProsCons
Electrospray Ionization (ESI) Polar, non-volatile, medium to high MW (e.g., N-alkylated dimers, macrocycles)Soft ionization, minimal fragmentation. Tandem MS (MS/MS) can be used for controlled fragmentation.Excellent for non-volatile and thermally labile compounds.[1] Easily coupled with Liquid Chromatography (LC).[1] High sensitivity.[2]Can be susceptible to ion suppression from matrix components.[2] May form multiple charged ions, which can complicate spectral interpretation for mixtures.
Electron Ionization (EI) Volatile, thermally stable, low MW (e.g., simple, low molecular weight derivatives)Hard ionization, extensive and reproducible fragmentation.[3]Provides detailed structural information from fragmentation patterns.[3] Well-established libraries for compound identification.Not suitable for non-volatile or thermally labile compounds.[4] Incompatible with LC.[4] Molecular ion may be absent in highly fragmented spectra.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI) High molecular weight compounds, macrocycles (e.g., cucurbit[n]urils, polymers)Soft ionization, minimal fragmentation.High sensitivity for large molecules.[5] Tolerant to salts and buffers to some extent. Suitable for imaging applications.Co-crystallization with a matrix is required, which can be challenging to optimize.[6] Not easily coupled with LC for online separation.
Atmospheric Pressure Chemical Ionization (APCI) Less polar to non-polar, thermally stable, volatile compoundsSoft to moderate ionization, some fragmentation may occur.Suitable for compounds that are not easily ionized by ESI.[7][8] Can be coupled with LC. Tolerant to higher flow rates than ESI.Requires analyte to be thermally stable and volatile enough to be vaporized.[7]

Comparison of Mass Analyzers for this compound Analysis

Following ionization, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.

Mass AnalyzerResolutionMass AccuracySpeedKey Applications for this compound Compounds
Quadrupole Low to moderateModerateFast scanningRoutine quantitative analysis, target compound screening, robust and cost-effective.[9]
Time-of-Flight (TOF) HighHighVery fastAnalysis of complex mixtures, accurate mass determination of unknown this compound derivatives.[10]
Orbitrap Very highVery highModerate to fastHigh-confidence structural elucidation of novel this compound compounds and their complexes, resolving isobaric interferences.[11][12][13]

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols and workflows for the analysis of different types of this compound compounds using various mass spectrometry techniques.

Workflow for LC-ESI-MS Analysis of Non-Volatile this compound Derivatives

This workflow is ideal for the analysis of polar and non-volatile this compound derivatives, including dimers and functionalized monomers.

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., Methanol (B129727), Acetonitrile (B52724), Water) Sample->Dissolve Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Filter Filter through 0.22 µm syringe filter Dilute->Filter LC Liquid Chromatography (C18 column) Filter->LC ESI Electrospray Ionization (Positive or Negative Mode) LC->ESI MS Mass Analyzer (e.g., Quadrupole, TOF, Orbitrap) ESI->MS Detect Detector MS->Detect Process Data Acquisition & Processing Detect->Process

Caption: Workflow for LC-ESI-MS analysis of this compound compounds.

Experimental Protocol: LC-ESI-MS of N-alkylated this compound Dimers

  • Sample Preparation:

    • Dissolve the this compound dimer sample in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • Mass Analyzer: Scan mode from m/z 100-1000 for identification. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

Workflow for GC-EI-MS Analysis of Volatile this compound Derivatives

This workflow is suitable for the analysis of volatile and thermally stable low molecular weight this compound derivatives.

GC_EI_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Volatile this compound Sample Dissolve Dissolve in volatile solvent (e.g., Dichloromethane (B109758), Hexane) Sample->Dissolve Derivatize Derivatization (optional) (e.g., Silylation) Dissolve->Derivatize GC Gas Chromatography (e.g., DB-5 column) Derivatize->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer (e.g., Quadrupole) EI->MS Detect Detector MS->Detect Process Data Acquisition & Library Search Detect->Process

Caption: Workflow for GC-EI-MS analysis of volatile glycolurils.

Experimental Protocol: GC-EI-MS of Simple this compound Derivatives

  • Sample Preparation:

    • Dissolve the this compound derivative in a volatile solvent like dichloromethane or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.

    • If the compound has poor volatility, consider derivatization (e.g., silylation with BSTFA) to increase volatility.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 100 °C for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Analyzer: Scan mode from m/z 40-550.

    • Data Analysis: Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for identification.

Workflow for MALDI-TOF-MS Analysis of this compound-based Macrocycles

This workflow is particularly effective for large, non-volatile macrocyclic structures like cucurbit[n]urils.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing Sample Cucurbituril Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., DHB, CHCA) Matrix->Mix Spot Spot on MALDI Plate & Co-crystallize Mix->Spot Desorp Desorption/Ionization Laser Pulsed UV Laser Laser->Desorp TOF Time-of-Flight Analyzer Desorp->TOF Detect Detector TOF->Detect Process Data Acquisition & Mass Calculation Detect->Process

Caption: Workflow for MALDI-TOF-MS analysis of macrocycles.

Experimental Protocol: MALDI-TOF-MS of Cucurbit[n]urils

  • Sample and Matrix Preparation:

    • Prepare a 1 mg/mL stock solution of the cucurbit[n]uril sample in a suitable solvent (e.g., water with a small amount of formic acid).

    • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

  • Target Plate Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely to form co-crystals.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: MALDI in positive ion reflectron mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Adjust to the minimum necessary for good signal intensity to avoid fragmentation.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Calibration: Use a standard peptide or polymer mixture for external calibration.

Conclusion

The analysis of this compound compounds by mass spectrometry is a powerful and versatile approach. The optimal technique depends heavily on the specific characteristics of the analyte. For non-volatile and polar derivatives, LC-ESI-MS is the method of choice, offering high sensitivity and the ability to analyze complex mixtures. For volatile, low molecular weight compounds, GC-EI-MS provides detailed structural information through its characteristic fragmentation patterns. For large macrocyclic structures like cucurbit[n]urils, MALDI-TOF-MS is highly effective. The choice of mass analyzer further refines the analytical capabilities, with high-resolution instruments like Orbitrap and TOF providing confident identification and structural elucidation of novel this compound compounds. By carefully selecting the appropriate combination of ionization source and mass analyzer, and by optimizing the experimental protocols, researchers can effectively characterize and quantify a wide range of this compound derivatives, advancing research and development in their respective fields.

References

Glycoluril as a Crosslinking Agent in Coatings: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glycoluril-based crosslinking agents against common alternatives in the coatings industry, supported by available performance data and detailed experimental protocols. This compound resins have emerged as a compelling alternative to traditional amino resins and isocyanates, offering a unique balance of performance attributes.

Performance Comparison of Crosslinking Agents

This compound-based crosslinkers, such as tetramethoxymethyl this compound (TMMGU), offer distinct advantages over conventional melamine-formaldehyde and urea-formaldehyde resins. These benefits include enhanced flexibility, superior adhesion to various substrates, and significantly lower formaldehyde (B43269) emissions during the curing process.[1][2] While isocyanates provide excellent performance, glycolurils offer a non-isocyanate alternative with a favorable safety and handling profile.

The following tables summarize the comparative performance of this compound crosslinkers against melamine-formaldehyde and isocyanate crosslinkers based on data from technical literature and industry publications.

Table 1: General Performance Characteristics

PropertyThis compound-BasedMelamine-FormaldehydeIsocyanates
Adhesion Excellent[1]Good to Very GoodExcellent
Flexibility ExcellentFair to Good[3]Very Good to Excellent
Hardness Good to ExcellentVery Good to Excellent[3]Very Good to Excellent
Chemical Resistance Very Good[4]Excellent[3]Excellent
Weatherability (UV) Very GoodGood to Very GoodExcellent
Cure Speed Moderate to FastFastModerate to Fast
Formaldehyde Release Very Low[1][4]HighNone
Pot Life (2K systems) Not Applicable (1K)Not Applicable (1K)Variable (Blocked Isocyanates offer longer pot life)
Cost ModerateLow to ModerateHigh

Table 2: Quantitative Performance Data (Representative Values)

Performance MetricThis compound (e.g., POWDERLINK™ 1174)Hexamethoxymethyl Melamine (HMMM)Blocked Isocyanate (HDI Trimer based)Test Method
Pencil Hardness H - 2H2H - 4HH - 3HASTM D3363
Adhesion (Cross-hatch) 5B4B - 5B5BASTM D3359
Impact Resistance (Direct, in-lbs) 16080 - 120160ASTM D2794
Solvent Resistance (MEK Double Rubs) >100>100>100ASTM D5402
QUV Gloss Retention (1000 hours) >85%70-85%>90%ASTM G154

Note: The values presented in Table 2 are representative and can vary significantly based on the specific formulation, substrate, and curing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison.

1. Pencil Hardness (ASTM D3363)

  • Objective: To determine the hardness of a coating film by the scratch resistance to calibrated pencils of varying hardness.

  • Methodology:

    • Place the coated panel on a firm, level surface.

    • Starting with the hardest pencil, hold it at a 45° angle to the surface and push it forward about 6.5 mm (0.25 inches) with uniform pressure.

    • Inspect the surface for scratches or gouges.

    • Repeat the test with progressively softer pencils until a pencil is found that will not scratch the surface.

    • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.

2. Adhesion by Tape Test (ASTM D3359)

  • Objective: To assess the adhesion of a coating film to a substrate by applying and removing pressure-sensitive tape over cuts made in the film.

  • Methodology:

    • Make a series of six parallel cuts through the coating to the substrate using a sharp blade, spaced 1-2 mm apart.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to form a cross-hatch pattern.

    • Brush the area gently to remove any loose flakes or ribbons of coating.

    • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

    • Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.

    • Rate the adhesion according to the ASTM classification scale from 5B (no peeling or removal) to 0B (severe peeling).

3. Impact Resistance (ASTM D2794)

  • Objective: To determine the resistance of a coating to rapid deformation (impact).

  • Methodology:

    • Place a coated panel on the support die of an impact tester.

    • A standard weight is dropped from a specified height onto an indenter that strikes the panel.

    • The panel is examined for cracking and delamination of the coating.

    • The impact resistance is reported as the maximum weight-height combination (inch-pounds or Newton-meters) that the coating can withstand without failure.

4. Solvent Resistance (ASTM D5402)

  • Objective: To determine the resistance of a coating to a specified solvent.

  • Methodology:

    • Secure the coated panel on a flat surface.

    • Saturate a cloth with the test solvent (commonly methyl ethyl ketone, MEK).

    • Rub the coated surface with the saturated cloth in a back-and-forth motion (one double rub).

    • Continue rubbing until the coating is removed or a specified number of rubs is reached.

    • The solvent resistance is reported as the number of double rubs required to expose the substrate.

5. Accelerated Weathering (ASTM G154)

  • Objective: To simulate the effects of sunlight and moisture on a coating in an accelerated timeframe.

  • Methodology:

    • Place coated panels in a QUV accelerated weathering tester.

    • Expose the panels to alternating cycles of UV light from fluorescent lamps and moisture (condensation).

    • Periodically remove the panels and evaluate for changes in gloss, color, and other physical properties.

    • The results are reported as the change in a property (e.g., % gloss retention) after a specified exposure time.

Visualizations

Crosslinking Mechanism of this compound

G Figure 1. Simplified Crosslinking Mechanism of this compound cluster_reactants Reactants cluster_conditions Curing Conditions cluster_products Products Glycoluril_Resin This compound Resin (-N-CH2OR) Heat_Catalyst Heat + Acid Catalyst Glycoluril_Resin->Heat_Catalyst Polymer_Backbone Polymer Backbone with -OH groups Polymer_Backbone->Heat_Catalyst Crosslinked_Network Crosslinked Polymer Network Heat_Catalyst->Crosslinked_Network Byproduct Alcohol (ROH) Heat_Catalyst->Byproduct

Caption: Figure 1. Simplified Crosslinking Mechanism of this compound.

Experimental Workflow for Coating Evaluation

G Figure 2. Experimental Workflow for Coating Evaluation Start Start: Formulate Coating Application Apply Coating to Substrate (e.g., spray, draw-down) Start->Application Curing Cure Coating (e.g., oven bake) Application->Curing Conditioning Condition Coated Panels (e.g., 24h at ambient) Curing->Conditioning Performance_Testing Performance Testing Conditioning->Performance_Testing Hardness Pencil Hardness (ASTM D3363) Performance_Testing->Hardness Adhesion Adhesion (ASTM D3359) Performance_Testing->Adhesion Impact Impact Resistance (ASTM D2794) Performance_Testing->Impact Chemical Chemical Resistance (ASTM D5402) Performance_Testing->Chemical Weathering Accelerated Weathering (ASTM G154) Performance_Testing->Weathering Data_Analysis Data Analysis and Comparison Hardness->Data_Analysis Adhesion->Data_Analysis Impact->Data_Analysis Chemical->Data_Analysis Weathering->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Figure 2. Experimental Workflow for Coating Evaluation.

References

A Comparative Guide to the Host-Guest Chemistry of Glycoluril-Based Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the host-guest chemistry of prominent glycoluril-based macrocycles, including cucurbit[n]urils, bambus[n]urils, hemicucurbit[n]urils, and this compound-derived molecular clips. The information presented is supported by experimental data to aid in the selection of appropriate macrocyclic hosts for various research applications, from drug delivery to materials science.

Introduction to this compound-Based Macrocycles

This compound-based macrocycles are a class of synthetic organic compounds that have garnered significant attention in the field of supramolecular chemistry due to their unique structural features and remarkable molecular recognition capabilities. These macrocycles are built from this compound units, which impart a rigid and well-defined cavity capable of encapsulating a diverse range of guest molecules. The nature of the this compound building block and the size of the macrocyclic cavity dictate the specific host-guest chemistry of each class of macrocycle.

Comparative Analysis of Host-Guest Binding

The binding affinity of a host for a guest is a critical parameter in host-guest chemistry, typically quantified by the association constant (Kₐ) or dissociation constant (Kₑ). A higher Kₐ value indicates a stronger binding interaction. The following tables summarize the binding constants for various this compound-based macrocycles with a selection of representative guests.

Cucurbit[n]urils (CB[n])

Cucurbit[n]urils are composed of n this compound units linked by methylene (B1212753) bridges, forming a pumpkin-shaped macrocycle.[1][2] Their hydrophobic cavity and two polar carbonyl-fringed portals allow them to bind a wide variety of guests, including cationic and neutral molecules.[2][3] The binding is primarily driven by the hydrophobic effect and ion-dipole interactions.[3]

HostGuestAssociation Constant (Kₐ) (M⁻¹)Solvent/ConditionsReference
CB[4]Cyclohexylmethylammonium ionVaries with salt concentrationAqueous solution[5]
CB[4]2,3-diazabicyclo[2.2.1]hept-2-ene (DBH)1,300Aqueous solution[5][6]
CB[7]1-aminoadamantane hydrochloride4.23 x 10¹²Aqueous solution[2]
CB[7]Nabumetone4.57 x 10⁴Water, 25 °C[8]
CB[7]Cadmium(II)1.80 x 10⁵Aqueous media[9]
CB[7]Lead(II)4.98 x 10⁵Aqueous media[9]
CB[10]Methyl Viologen (MV²⁺) & various aromatics (G2)Varies (up to ~10¹⁰)Aqueous solution[11]
Bambus[n]urils (BU[n])

Bambus[n]urils are another class of this compound-based macrocycles that are particularly known for their exceptional ability to bind anions.[10][12] This high affinity is attributed to the formation of multiple C-H···anion hydrogen bonds within their cavity.[1] Functionalization of the bambusuril portals can significantly modulate their binding affinity and selectivity.[4][7]

HostGuest AnionAssociation Constant (Kₐ) (M⁻¹)Solvent/ConditionsReference
Water-soluble bambusuril derivativeVarious inorganic anionsUp to 10⁷Pure water[12][13][14]
Bambusuril AChloride (Cl⁻)1.2 x 10³Water[13]
Fluorinated bambusurilIodide (I⁻)Kₑ = 63 pMWater[15]
Dodecabenzylbambus[4]uril (BnBU)Methylsulfonate (MeSO₃⁻)~5 times stronger than monofunctionalized bambusuril 1Chloroform[16]
Perfluoroalkylthiobenzyl-substituted bambus[4]urilIodide (I⁻)4 x 10¹³Acetonitrile[17][18]
Hemicucurbit[n]urils (HQ[n])

Hemicucurbit[n]urils are more flexible analogues of cucurbit[n]urils and exhibit different host-guest properties. They have shown the ability to form complexes with both cations and anions, with interactions often involving hydrogen bonding with the carbonyl groups of the host.

HostGuestAssociation Constant (Kₐ) (M⁻¹)Solvent/ConditionsReference
Hemicucurbit[4]urilIodide (I⁻)200Aqueous solution[19]
Hemicucurbit[4]urilThiocyanate (SCN⁻)220Aqueous solution[19]
Hemicucurbit[4]urilHydroxyl-substituted Schiff base3.2 x 10⁵-[20]
Hemicucurbit[16]urilHydroxyl-substituted Schiff base5.5 x 10⁵-[20]
Aminobenzene-containing hemicucurbiturilIron(III) (Fe³⁺)2.1 x 10⁴DMF[21]
This compound-Derived Molecular Clips

This compound-derived molecular clips are open-cavity hosts that possess a U-shaped structure. These molecules are particularly effective at binding planar aromatic guests through π-π stacking and cation-π interactions.

HostGuestAssociation Constant (Kₐ) (M⁻¹)Solvent/ConditionsReference
Naphthalene-walled clip (H1)Cationic dyes10³ - 10⁸Phosphate buffered saline (PBS)[22]
Anthracene-walled clip (H2)Cationic dyes~10-fold higher than H1Phosphate buffered saline (PBS)[22][23]
This compound clip with N-(4-methoxyphenyl)isonicotinamide sidewalls (isomer 1)Resorcinol2340-[24]
This compound clip with N-(4-methoxyphenyl)isonicotinamide sidewalls (isomer 2)Resorcinol (Site 1)2520-[24]
This compound clip with N-(4-methoxyphenyl)isonicotinamide sidewalls (isomer 2)Resorcinol (Site 2)650-[24]

Experimental Protocols for Binding Studies

The determination of binding constants relies on various analytical techniques. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. The concentration of the host in the sample cell and the guest in the syringe should be carefully chosen to ensure a well-defined binding isotherm.

  • Instrument Setup: The ITC instrument consists of a sample cell and a reference cell (filled with buffer). The system is equilibrated at the desired temperature.

  • Titration: A series of small, precise injections of the guest solution are made into the sample cell containing the host solution.

  • Data Acquisition: The differential power required to maintain a zero temperature difference between the sample and reference cells is measured after each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of guest to host. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Host Prepare Host Solution Prep_Guest Prepare Guest Solution Load_Host Load Host into Sample Cell Prep_Host->Load_Host Load_Guest Load Guest into Syringe Prep_Guest->Load_Guest Equilibrate Equilibrate Temperature Load_Host->Equilibrate Load_Guest->Equilibrate Titrate Perform Titration Equilibrate->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Kₐ, ΔH, n Fit_Model->Determine_Params

Workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique for studying host-guest interactions in solution. Changes in the chemical shifts of the host or guest protons upon complexation are monitored to determine the binding constant.

Methodology:

  • Sample Preparation: Prepare a solution of the host at a known concentration in a suitable deuterated solvent. Prepare a concentrated stock solution of the guest in the same solvent.

  • Initial Spectrum: Record an NMR spectrum of the free host.

  • Titration: Add small aliquots of the guest stock solution to the host solution.

  • Spectral Acquisition: Acquire an NMR spectrum after each addition of the guest, ensuring the sample has reached equilibrium.

  • Data Analysis: Monitor the change in chemical shift (Δδ) of specific host or guest protons as a function of the guest concentration. The data is then fitted to a suitable binding isotherm to calculate the association constant.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Prep_Host Prepare Host Solution in Deuterated Solvent Initial_Spectrum Record Initial Host Spectrum Prep_Host->Initial_Spectrum Prep_Guest Prepare Guest Stock Solution Add_Guest Add Aliquot of Guest Prep_Guest->Add_Guest Initial_Spectrum->Add_Guest Acquire_Spectrum Acquire NMR Spectrum Add_Guest->Acquire_Spectrum Acquire_Spectrum->Add_Guest Repeat Monitor_Shifts Monitor Chemical Shift Changes (Δδ) Acquire_Spectrum->Monitor_Shifts Plot_Data Plot Δδ vs. [Guest] Monitor_Shifts->Plot_Data Fit_Isotherm Fit to Binding Isotherm Plot_Data->Fit_Isotherm Calculate_Ka Calculate Kₐ Fit_Isotherm->Calculate_Ka

Workflow for NMR Titration.
Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to determine binding constants, particularly when the guest or a competing molecule is fluorescent.

Methodology:

  • Direct Titration: If the guest's fluorescence properties (intensity or wavelength) change upon binding to the non-fluorescent host, a direct titration can be performed. The fluorescent guest is titrated with the host, and the change in fluorescence is monitored.

  • Competitive Binding Assay (Indicator Displacement): This method is used when neither the host nor the guest is fluorescent. A fluorescent dye that is known to bind to the host is used as an indicator. The guest is then added, which displaces the fluorescent dye, causing a change in fluorescence.

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of the titrant. The data is then fitted to an appropriate binding model to determine the association constant.[25]

Fluorescence_Spectroscopy_Workflow Start Start Method_Choice Choose Method Start->Method_Choice Direct_Titration Direct Titration Method_Choice->Direct_Titration Guest is Fluorescent Competitive_Assay Competitive Binding Assay Method_Choice->Competitive_Assay Guest is Non-Fluorescent Titrate_Direct Titrate Fluorescent Species with Non-Fluorescent Partner Direct_Titration->Titrate_Direct Prepare_Complex Prepare Host-Dye Complex Competitive_Assay->Prepare_Complex Monitor_Fluorescence Monitor Fluorescence Change Titrate_Direct->Monitor_Fluorescence Titrate_Competitive Titrate with Guest Prepare_Complex->Titrate_Competitive Titrate_Competitive->Monitor_Fluorescence Plot_Data Plot Fluorescence Change vs. [Titrant] Monitor_Fluorescence->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Calculate_Ka Calculate Kₐ Fit_Model->Calculate_Ka

Workflow for Fluorescence Spectroscopy.
UV-Visible Spectroscopy

UV-Visible spectroscopy can be employed to determine binding constants when the host-guest complexation results in a change in the UV-Visible absorption spectrum.

Methodology:

  • Sample Preparation: Prepare a series of solutions with a constant concentration of the host and varying concentrations of the guest.

  • Spectral Measurement: Record the UV-Visible spectrum for each solution.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength where the complex absorbs differently from the free host or guest. Plot the change in absorbance against the guest concentration and fit the data to a binding isotherm to calculate the association constant.[26]

Visualization of this compound-Based Macrocycles and Host-Guest Complexation

Structures of this compound-Based Macrocycles.

Host_Guest_Complexation Host Host (Macrocycle) Complex Host-Guest Complex Host->Complex + Guest Guest Molecule Guest->Complex + Complex->Host Dissociation Complex->Guest Dissociation

Host-Guest Complexation Equilibrium.

Conclusion

The diverse family of this compound-based macrocycles offers a wide range of host-guest properties, making them valuable tools in various scientific disciplines. Cucurbit[n]urils excel at binding cationic and neutral guests within their hydrophobic cavity. Bambus[n]urils are exceptional anion binders, with affinities that can be tuned through synthetic modification. Hemicucurbit[n]urils provide a more flexible platform for guest recognition, while this compound-derived molecular clips are well-suited for binding planar aromatic molecules. The choice of the optimal macrocyclic host depends on the specific guest molecule and the desired application. The experimental protocols outlined in this guide provide a foundation for the quantitative characterization of these fascinating host-guest interactions.

References

A Comparative Guide to the Analysis of Impurities in Commercially Available Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Glycoluril, a bicyclic bisurea, serves as a versatile building block in supramolecular chemistry and the synthesis of various derivatives with applications in pharmaceuticals and materials science. The presence of impurities in commercially available this compound can significantly impact reaction outcomes, product yields, and the safety and efficacy of final products.

This guide provides a comprehensive framework for the comparative analysis of impurities in commercially available this compound. It outlines potential impurities based on common synthetic routes and furnishes detailed experimental protocols for their detection and quantification using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided templates for data presentation will enable a clear and objective comparison of this compound from different commercial sources.

Potential Impurities in Commercial this compound

The most common industrial synthesis of this compound involves the acid-catalyzed condensation of urea (B33335) and glyoxal.[1] Based on this reaction, the following impurities may be present in commercial this compound products:

  • Unreacted Starting Materials:

    • Urea: A primary reactant that may persist in the final product if the reaction does not go to completion.

    • Glyoxal: The other key reactant, which is a reactive dialdehyde (B1249045) and may also be present in residual amounts.

  • Reaction Byproducts:

    • Hydantoin: A potential byproduct formed during the synthesis.[2]

  • Other Potential Contaminants:

    • The specific impurity profile can be influenced by the particular synthetic process and purification methods employed by the manufacturer.

Comparative Analysis Workflow

A systematic approach is essential for a robust comparison of this compound from different suppliers. The overall workflow for this analysis is depicted below.

Overall Workflow for Comparative Analysis of Commercial this compound cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison A Obtain this compound Samples (Multiple Suppliers/Lots) B Prepare Stock Solutions for HPLC and NMR Analysis A->B C HPLC Analysis for Quantitative Impurity Profiling B->C D NMR Analysis for Structural Confirmation and Qualitative Impurity Identification B->D E Quantify Impurities from HPLC Data G Tabulate and Compare Impurity Profiles E->G F Identify Impurities from NMR Spectra F->G H Generate Comparison Report G->H

Caption: Overall workflow for the comparative analysis of commercial this compound.

Analytical Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical compounds.[2][3][4][5] The following protocol is a recommended starting point for the analysis of impurities in this compound.

HPLC Analysis Workflow A Prepare Mobile Phases (A: Water with 0.1% Formic Acid) (B: Acetonitrile with 0.1% Formic Acid) C Equilibrate HPLC System with Initial Mobile Phase Composition A->C B Prepare this compound Sample Solution (e.g., 1 mg/mL in Water/Acetonitrile) D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect Peaks (UV Detector) E->F G Integrate Peak Areas F->G H Calculate Impurity Concentrations (Using a Reference Standard if available) G->H

Caption: Workflow for HPLC analysis of this compound impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • If reference standards for the expected impurities are available, prepare a calibration curve for each.

    • In the absence of reference standards, the percentage of each impurity can be estimated using the area normalization method, assuming a similar response factor to the main this compound peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Qualification

NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of organic compounds.[6][7][8] ¹H NMR can be used to identify impurities by comparing the spectrum of the commercial sample to that of a high-purity reference standard and by identifying signals corresponding to known potential impurities.

NMR Analysis Workflow A Dissolve this compound Sample in a Deuterated Solvent (e.g., DMSO-d6) B Acquire ¹H NMR Spectrum A->B C Process the Spectrum (Phasing, Baseline Correction, Integration) B->C D Identify this compound Signals C->D E Identify and Assign Impurity Signals D->E F Estimate Impurity Levels (Relative to this compound Signal) E->F

Caption: Workflow for NMR analysis of this compound impurities.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. This compound is soluble in DMSO upon heating.[6]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration if semi-quantitative analysis is desired.

  • Spectral Analysis:

    • The ¹H NMR spectrum of pure this compound in DMSO-d₆ is expected to show two main signals: a singlet for the two methine protons (CH-CH) and a singlet for the four amide protons (NH).[6]

    • Examine the spectrum for additional peaks that do not correspond to this compound or the solvent.

    • Compare the chemical shifts of any observed impurity peaks with those of known potential impurities (e.g., urea, glyoxal, hydantoin) if reference spectra are available.

    • The relative integration of impurity peaks compared to the this compound methine proton signal can provide a semi-quantitative estimate of their levels.

Data Presentation and Comparison

To facilitate a direct comparison of different commercial this compound products, the collected data should be organized into clear and concise tables.

Table 1: Quantitative Impurity Profile of Commercial this compound by HPLC

Supplier/Lot NumberUrea (%)Glyoxal (%)Hydantoin (%)Other Unknown Impurities (%)Total Impurities (%)Purity by HPLC (%)
Supplier A, Lot X
Supplier B, Lot Y
Supplier C, Lot Z

Table 2: Qualitative and Semi-Quantitative Impurity Profile of Commercial this compound by ¹H NMR

Supplier/Lot NumberImpurity Signals Observed (Chemical Shift, ppm)Identity of Impurity (if known)Estimated Level (mol %)
Supplier A, Lot X
Supplier B, Lot Y
Supplier C, Lot Z

Conclusion

The purity of this compound is a critical factor that can influence the outcome and reproducibility of research and development activities. This guide provides a systematic framework for the comparative analysis of impurities in commercially available this compound. By employing the detailed HPLC and NMR protocols and utilizing the provided data presentation templates, researchers can make informed decisions when selecting a this compound source that meets the quality standards required for their specific applications. A thorough understanding of the impurity profile of starting materials is a cornerstone of robust scientific investigation and successful drug development.

References

A Comparative Guide to the Thermal Stability of Glycoluril-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for a wide range of applications, from controlled-release drug delivery systems to the formulation of robust biomaterials. Glycoluril-based polymers are a class of thermosetting resins that offer a unique combination of rigidity, low formaldehyde (B43269) emission potential, and high thermal resistance. This guide provides a comparative analysis of the thermal stability of this compound-based polymers against other common polymer systems, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Stability Data

The thermal stability of a polymer is often assessed by its decomposition temperature and the amount of residual char it forms at high temperatures. The following table summarizes key thermal stability parameters for selected this compound-based polymers and common alternatives. It is important to note that these values are compiled from various studies and may vary depending on the specific synthesis conditions and analytical parameters.

Polymer/Resin TypeOnset Decomposition Temp. (T₅% or Tₒ) (°C)Peak Decomposition Temp. (Tₘₐₓ) (°C)Char Yield at High Temperature (%)
This compound-Based Polymers
Poly(this compound-formaldehyde) Microparticles~250[1]--
This compound-Melamine Complex>321 (Melting with decomposition)[2]--
Alternative Amino Resins
Melamine-Formaldehyde (MF) Resin300 - 350380 - 45020 - 40
Urea-Formaldehyde (UF) Resin195 - 250[3][4]230 - 310[4][5]< 20
Other Polymer Systems
Polyurethane (PU) (General)200 - 300[6][7]320 - 450[8][9]1 - 20

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing thermal analysis data. Below are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as typically applied to these polymer systems.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer by measuring its mass change as a function of temperature.

Apparatus: A thermogravravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[10][11][12]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis:

    • Onset Decomposition Temperature (Tₒ or T₅%): The temperature at which a significant weight loss (often 5%) begins.

    • Peak Decomposition Temperature (Tₘₐₓ): The temperature at which the maximum rate of weight loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Char Yield: The percentage of the initial mass remaining at the end of the experiment (e.g., at 800°C).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the polymer as a function of temperature. This can be used to determine glass transition temperatures (Tg), melting points (Tm), and curing behavior.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): A change in the baseline of the DSC curve, indicating a transition from a glassy to a rubbery state.

    • Melting Temperature (Tm): An endothermic peak in the DSC curve, representing the melting of a crystalline polymer.

    • Curing Exotherm: An exothermic peak indicating the cross-linking reaction during the curing of a thermoset resin.

Visualizing Experimental Workflows and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Key Parameters Polymer_Synthesis Polymer Synthesis (this compound-based or Alternative) Curing Curing/ Solidification Polymer_Synthesis->Curing Sample_Weighing Precise Weighing (5-10 mg) Curing->Sample_Weighing TGA TGA (Thermogravimetric Analysis) Sample_Weighing->TGA DSC DSC (Differential Scanning Calorimetry) Sample_Weighing->DSC TGA_Data Mass vs. Temperature DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temp. (Tₒ, Tₘₐₓ) TGA_Data->Decomposition_Temp Char_Yield Char Yield TGA_Data->Char_Yield Thermal_Transitions Thermal Transitions (Tg, Tm) DSC_Data->Thermal_Transitions

Experimental workflow for thermal stability analysis.

Signaling_Pathways cluster_polymer Polymer Structure cluster_properties Resulting Properties cluster_factors Influencing Factors This compound This compound Moiety (Rigid, N-rich) High_Stability High Thermal Stability High Char Yield This compound->High_Stability Chemical_Structure Chemical Structure (Aromaticity, Heteroatoms) This compound->Chemical_Structure Amino_Resin Alternative Amino Resin (Melamine, Urea) Moderate_Stability Moderate Thermal Stability Amino_Resin->Moderate_Stability Amino_Resin->Chemical_Structure Polyurethane Polyurethane (Urethane Linkages) Lower_Stability Lower Thermal Stability Polyurethane->Lower_Stability Polyurethane->Chemical_Structure Bond_Energy Bond Dissociation Energy (C-N, C-O, etc.) High_Stability->Bond_Energy Crosslinking Cross-linking Density High_Stability->Crosslinking Moderate_Stability->Bond_Energy Moderate_Stability->Crosslinking Lower_Stability->Bond_Energy

Factors influencing polymer thermal stability.

References

assessing the binding affinity of glycoluril hosts with various guest molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinities of various glycoluril-based host molecules with a range of guest molecules. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate host-guest systems for their specific applications.

Introduction to this compound Hosts

This compound-based macrocycles are versatile host molecules in supramolecular chemistry, capable of encapsulating a wide variety of guest molecules within their cavities.[1][2] The two primary classes of this compound hosts are the cyclic cucurbit[n]urils (CB[n]) and acyclic this compound derivatives.[1][3] Their binding capabilities are attributed to a combination of hydrophobic interactions, ion-dipole interactions, and hydrogen bonding.[1][4] Cucurbiturils, in particular, exhibit a high affinity for positively charged or cationic compounds due to the carbonyl groups lining the portals of their structure.[1]

Comparative Binding Affinity Data

The binding affinities of this compound hosts are typically quantified by the association constant (Ka), where a higher Ka value indicates a stronger binding interaction. The following tables summarize the binding affinities of selected cucurbit[n]urils and acyclic this compound hosts with various guest molecules.

Table 1: Binding Affinities of Cucurbit[n]uril (CB[n]) Hosts

Host MoleculeGuest MoleculeAssociation Constant (Ka) in M⁻¹
Cucurbit[5]uril (CB[5])1-aminoadamantane hydrochloride4.23 x 10¹²
Cucurbit[5]uril (CB[5])Cationic ferrocene (B1249389) derivatives (F2 and F3)10¹²
Cucurbit[5]uril (CB[5])Neutral ferrocene derivative (F1)10⁹
Cucurbit[6]uril (CB[6])Melamine diamine guestHigh Affinity
Cucurbit[7]uril (CB[7])Various drug-like compoundsWide range of affinities

Note: The binding affinity of CB[n] hosts can be influenced by factors such as pH and the presence of metal ions.[5][8]

Table 2: Binding Affinities of Acyclic this compound Hosts

Host MoleculeGuest MoleculeAssociation Constant (Ka) in M⁻¹
Porphyrin "clip"Paraquat (B189505)6 x 10⁵
Porphyrin "clip"Paraquat with propylamine (B44156) N-substituents9 x 10⁵
Porphyrin "clip"Paraquat with ethanol (B145695) N-substituents7.4 x 10⁶
Host 10bPolymeric paraquat (11b)1800
Host 10bPolymeric paraquat (11c)4500
Host 10bPolymeric paraquat (11d)19000
Acyclic CB[n]-type receptor (H1)Diammonium ion guests (G1-G8) & FentanylμM to 100 nM dissociation constants
Acyclic CB[n]-type receptor (H2)Diammonium ion guests (G1-G8) & FentanylμM to 100 nM dissociation constants

Note: The binding strength of acyclic hosts can be modified by altering the host or guest structure.[4]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinities for host-guest complexes relies on several key experimental techniques. Below are detailed methodologies for commonly employed methods.

1. Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8]

  • Principle: A solution of the guest molecule is titrated into a solution of the host molecule at a constant temperature. The heat released or absorbed upon binding is measured by the calorimeter.

  • Methodology:

    • Prepare solutions of the host and guest molecules in the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent the formation of air bubbles.

    • Load the host solution into the sample cell of the calorimeter and the guest solution into the injection syringe.

    • Perform a series of injections of the guest solution into the sample cell while monitoring the heat changes.

    • A control experiment, titrating the guest into the buffer alone, is performed to determine the heat of dilution.

    • The raw data is integrated to obtain a plot of heat change per injection versus the molar ratio of guest to host.

    • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying host-guest interactions in solution. Changes in the chemical shifts of the host or guest protons upon complexation can be used to determine the binding affinity.

  • Principle: The chemical environment of atomic nuclei changes upon binding, leading to shifts in their resonance frequencies in the NMR spectrum.

  • Methodology:

    • Prepare a series of samples with a constant concentration of the host molecule and varying concentrations of the guest molecule.

    • Acquire ¹H NMR spectra for each sample.

    • Monitor the chemical shift changes of specific protons of the host or guest that are sensitive to the binding event.

    • Plot the change in chemical shift (Δδ) against the concentration of the guest.

    • The resulting binding curve can be fitted to the appropriate binding isotherm equation to calculate the association constant (Ka).

    • For very strong binding, competition experiments with a reference guest of known affinity may be employed.[9]

3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine binding constants when the formation of the host-guest complex results in a change in the absorbance spectrum of the guest or host.

  • Principle: If the chromophore of a guest molecule experiences a different environment upon binding within the host's cavity, its UV-Vis absorbance spectrum will be altered.

  • Methodology:

    • Prepare a solution of the guest molecule with a known concentration.

    • Record the initial UV-Vis spectrum of the guest.

    • Incrementally add aliquots of the host solution to the guest solution.

    • Record the UV-Vis spectrum after each addition.

    • Monitor the change in absorbance at a specific wavelength where the largest spectral change occurs.

    • Plot the change in absorbance against the concentration of the host.

    • The binding constant can be determined by fitting the titration data to a suitable binding model.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the binding affinity of a this compound host with a guest molecule.

G cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results Host Prepare Host Solution ITC Isothermal Titration Calorimetry (ITC) Host->ITC NMR NMR Spectroscopy Host->NMR UVVis UV-Vis Spectroscopy Host->UVVis Guest Prepare Guest Solution Guest->ITC Guest->NMR Guest->UVVis Buffer Select & Prepare Buffer Buffer->Host Buffer->Guest RawData Collect Raw Data (Heat, Chemical Shift, Absorbance) ITC->RawData NMR->RawData UVVis->RawData BindingIsotherm Generate Binding Isotherm RawData->BindingIsotherm FitModel Fit to Binding Model BindingIsotherm->FitModel Ka Determine Association Constant (Ka) FitModel->Ka Thermo Determine Thermodynamic Parameters (ΔH, ΔS) FitModel->Thermo

References

A Comparative Guide to Acid Catalysts in Glycoluril Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of glycoluril and its derivatives is a critical step in the creation of new therapeutic agents and functional materials. The choice of an acid catalyst plays a pivotal role in determining the reaction's yield, duration, and environmental impact. This guide provides an objective comparison of the performance of various acid catalysts in this compound synthesis, supported by experimental data and detailed protocols.

The synthesis of this compound, a bicyclic compound with a wide range of applications, is typically achieved through the acid-catalyzed condensation of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with two equivalents of urea (B33335) or a urea derivative.[1] The acid catalyst facilitates the key condensation and cyclization steps. This guide will delve into a comparative analysis of different categories of acid catalysts, including mineral acids, phosphorus-based acids, heteropolyacids, and other "green" catalysts.

Performance Comparison of Acid Catalysts

The efficacy of different acid catalysts in this compound synthesis varies significantly in terms of reaction time, temperature requirements, and achievable yields. The following table summarizes the performance of several common acid catalysts based on available experimental data.

CatalystSubstrateSolventTemperatureReaction TimeYield (%)
Mineral Acids
Sulfuric Acid (H₂SO₄)Glyoxal, UreaWaterNot specifiedNot specifiedNot specified
Hydrochloric Acid (HCl)Glyoxal, UreaWater85°C1.5 hoursHigh
Phosphorus-Based Acids
Phosphoric Anhydride (B1165640) (P₄O₁₀)1,2-dicarbonyl, UreaWaterRoom Temp.~10 minutesup to 70%
Phosphoric Acid (H₃PO₄)Glyoxal, UreaWater95°C< 25 minutesup to 80%
Heteropolyacids
H₃PW₁₂O₄₀2,3-butanedione, UreaMethanol (B129727)Room Temp.5.5 hoursQuantitative
H₃PMo₁₂O₄₀2,3-butanedione, UreaMethanolRoom Temp.5.5 hours60%
"Green" Catalysts
Etidronic Acid (HEDP)Glyoxal, UreaWater80-90°C20-40 minutesup to 100%

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

General Procedure for this compound Synthesis using Hydrochloric Acid

This protocol is adapted from a patented industrial method.[2]

  • Prepare an aqueous solution of urea (10-50 wt%).

  • Add hydrochloric acid as a catalyst, typically 1-10% by weight of the total raw materials.

  • Heat the mixture to the reaction temperature of 50-100°C.

  • Add an aqueous solution of glyoxal dropwise to the urea solution. The molar ratio of urea to glyoxal should be maintained between 2.01 and 2.3.

  • Maintain the reaction temperature and stir for a period ranging from 15 minutes to 3 hours.

  • The this compound product will precipitate out of the solution.

  • Filter the precipitate, wash with water, and dry to obtain the pure this compound.

General Procedure for this compound Synthesis using Phosphoric Anhydride

This "green" chemistry approach utilizes water as the solvent and allows for catalyst recycling.

  • To an aqueous solution of the 1,2-dicarbonyl compound (1 mole), add urea (3 moles).

  • Add phosphoric anhydride (P₄O₁₀) as the catalyst. The reaction can proceed even with small, catalytic amounts.

  • Stir the mixture at room temperature. The reaction is typically complete within 10 minutes.

  • The this compound product precipitates from the aqueous solution.

  • Isolate the product by filtration. The aqueous filtrate containing the catalyst can be reused for subsequent reactions.

General Procedure for this compound Synthesis using Heteropolyacids

This method highlights the use of a heteropolyacid catalyst for the synthesis of this compound derivatives.

  • In a round-bottom flask, dissolve the vicinal diketone (e.g., 2,3-butanedione) (1.15 mmol) and urea (2.53 mmol) in methanol (1 ml).

  • Add a catalytic amount of the heteropolyacid (e.g., H₃PW₁₂O₄₀) (0.011 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid product, wash with water and then ether, to yield the pure this compound derivative.

Signaling Pathways and Experimental Workflows

To visualize the general process of acid-catalyzed this compound synthesis, the following diagrams are provided.

Glycoluril_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Urea_Solution Urea Solution (aqueous or other solvent) Mixing Mixing and Catalyst Addition Urea_Solution->Mixing Dicarbonyl_Solution 1,2-Dicarbonyl Compound (e.g., Glyoxal) Dicarbonyl_Solution->Mixing Reaction_Vessel Reaction at Controlled Temperature Mixing->Reaction_Vessel Precipitation Precipitation/ Crystallization Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General experimental workflow for acid-catalyzed this compound synthesis.

The underlying chemical transformation involves a series of acid-catalyzed condensation and cyclization steps. The following diagram illustrates the logical relationship in the reaction mechanism.

Glycoluril_Mechanism Reactants Urea + 1,2-Dicarbonyl Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation Nucleophilic_Attack1 Nucleophilic Attack by Urea Nitrogen Protonation->Nucleophilic_Attack1 Dehydration1 Dehydration Nucleophilic_Attack1->Dehydration1 Intermediate1 Iminium Ion Intermediate Dehydration1->Intermediate1 Nucleophilic_Attack2 Second Nucleophilic Attack by another Urea Molecule Intermediate1->Nucleophilic_Attack2 Cyclization Intramolecular Cyclization Nucleophilic_Attack2->Cyclization Dehydration2 Final Dehydration Cyclization->Dehydration2 Product This compound Dehydration2->Product

Caption: Simplified logical flow of the acid-catalyzed this compound formation mechanism.

References

Safety Operating Guide

Navigating the Disposal of Glycoluril: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of glycoluril, ensuring the protection of both laboratory personnel and the environment.

I. Understanding this compound and Associated Hazards

This compound (CAS No. 496-46-8) is a bisurea compound that presents as a white to off-white crystalline powder.[1][2] While it is not classified as a dangerous good for transport, proper handling and disposal are paramount to maintain a safe laboratory environment.[3][4] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

II. This compound Disposal Procedures

The recommended procedure for this compound disposal is to treat it as a chemical waste product and entrust it to a licensed disposal company.[4] On-site treatment, such as neutralization, is not advised without specific institutional guidance and validation.

Step 1: Collection and Storage of this compound Waste

  • Container Selection: Use a suitable, properly labeled, and closed container for the collection of this compound waste.[3][5] The container must be compatible with the chemical and in good condition, with no leaks or rust.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents as "this compound Waste."[6] Include the date of waste generation.

  • Segregation: Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents.[5][6]

  • Storage Location: Keep waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2][5]

Step 2: Arranging for Disposal

  • Contact a Licensed Disposal Company: Engage a certified hazardous waste disposal service to handle the collection and final disposal of the this compound waste.[4]

  • Follow Regulations: Adhere to all local, state, and federal regulations concerning chemical waste disposal.[3][7] These regulations will dictate the specific requirements for packaging, transportation, and disposal.

Step 3: Handling Spills and Empty Containers

  • Spill Cleanup: In the event of a spill, avoid dust formation.[3][4] Sweep up the solid material and place it into a suitable, labeled container for disposal.[4][5] Use personal protective equipment (PPE), including gloves, goggles, and a respirator if necessary.[3][8]

  • Empty Container Disposal: Triple-rinse empty this compound containers with a suitable solvent.[6] The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label fully defaced.[6][9]

III. Quantitative Data Summary

Currently, there is no publicly available, specific quantitative data such as concentration limits for drain disposal of this compound. The general guidance is to avoid environmental release.[3]

ParameterValueSource
Transport Classification Not classified as dangerous goods (ADR/RID, IMDG, IATA)[3][4][7]
Water Solubility 1.8 g/L at 20°C[1]
Disposal Method Incineration by a licensed disposal company is a potential option.[7][8]
pH for Drain Disposal Not applicable; drain disposal is not recommended.General guidance from search results

IV. Experimental Protocols

The available safety data sheets do not provide detailed experimental protocols for the degradation or neutralization of this compound for disposal purposes. The standard industry practice is to rely on professional waste management services.

V. This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Glycoluril_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the material a spill or contaminated? start->is_contaminated spill_procedure Follow Spill Cleanup Procedure: - Wear appropriate PPE - Sweep solid material - Place in a labeled container is_contaminated->spill_procedure Yes collect_waste Collect waste in a suitable, closed, and labeled container is_contaminated->collect_waste No spill_procedure->collect_waste segregate Segregate from incompatible materials collect_waste->segregate storage Store in a cool, dry, well-ventilated area segregate->storage contact_disposal Contact licensed hazardous waste disposal company storage->contact_disposal follow_regulations Follow local, state, and federal regulations for disposal contact_disposal->follow_regulations end End: Compliant Disposal follow_regulations->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Glycoluril

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe handling process for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glycoluril, offering procedural, step-by-step guidance to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial. The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure safety.

Protection Type Specific Recommendations Standard
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required if there is a risk of splashing.NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.Regulation (EU) 2016/425 and the standard EN 374.[1]
Body Protection Laboratory coat. Protective clothing and boots may be required depending on the specifics of the work.Selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection Generally not required. If dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask.NIOSH (US) or CEN (EU) approved.[1]
Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step operational plan provides clear guidance for researchers.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. Use a local exhaust system if dust or aerosols are likely to be generated.

  • Install a safety shower and eye bath in the vicinity of the handling area.

  • Confirm that all necessary PPE is available and in good condition.

2. Handling Procedures:

  • Avoid the formation of dust.[1][2]

  • Wear appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands and face thoroughly after handling.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

4. Accidental Release Measures:

  • In case of a spill, avoid dust formation.[1]

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[1]

  • Ensure adequate ventilation.[2]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2][5]

In all cases of exposure, seek medical advice if you feel unwell or if symptoms persist. [4]

Disposal Plan

Proper disposal of this compound is a critical step in the chemical handling workflow. The following plan outlines the recommended disposal methods.

1. Unused Product:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

2. Contaminated Packaging:

  • Dispose of as unused product.[1]

3. Regulatory Compliance:

  • Always observe all federal, state, and local environmental regulations when disposing of this substance. In some cases, and with appropriate dilution, it may be permissible to pour it down the drain or dispose of it in soil, as it can act as a fertilizer; however, local regulations must be verified first.[6]

Workflow for Safe Handling and Disposal of this compound

Glycoluril_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Ensure Proper Ventilation (Local Exhaust) A->B C Inspect & Don Appropriate PPE B->C D Handle this compound (Avoid Dust Formation) C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Collect Waste in Labeled, Closed Container D->F G Dispose via Licensed Disposal Company or Incineration F->G H Accidental Spill H->F Sweep up & containerize I Personal Exposure J I->J Follow First Aid Measures & Seek Medical Attention

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.